Coenzyme Q2
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQWBSBBCSFQGC-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019698 | |
| Record name | Ubiquinone Q2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinone-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
606-06-4, 7704-04-3, 1339-63-5 | |
| Record name | Coenzyme Q2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone Q2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone Q2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinone Q2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ubiquinone Q2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ubiquinones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBIQUINONE Q2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T5V2W47R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinone-2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Coenzyme Q2: A Technical Deep Dive
For Immediate Release
This technical guide provides an in-depth exploration of the pivotal discovery of Coenzyme Q2 (CoQ2 or Ubiquinone-2), a significant milestone in the broader understanding of the ubiquinone family. Tailored for researchers, scientists, and drug development professionals, this document meticulously outlines the early experimental methodologies that led to the isolation and characterization of this short-chain coenzyme, presenting key quantitative data and visualizing the logical and biochemical pathways as understood at the time.
Introduction: The Dawn of Short-Chain Ubiquinones
The mid-20th century was a period of intense research into the components of cellular respiration. Following the initial discovery of Coenzyme Q10, scientists began to uncover a family of related quinones with varying isoprenoid side chain lengths. The discovery of this compound was part of a broader investigation into these short-chain ubiquinones, which were found to be naturally occurring and crucial for understanding the biosynthesis of their longer-chain counterparts. Early research, particularly from the laboratories of Karl Folkers and colleagues, was instrumental in identifying and characterizing these novel compounds.
Initial Isolation and Characterization
The first definitive identification of this compound was reported in the mid-1960s. Researchers successfully isolated this compound from the non-sulfur purple bacterium, Rhodospirillum rubrum. This discovery was significant as it expanded the known diversity of the coenzyme Q family and provided a valuable model for studying ubiquinone biosynthesis.
Source Organism and Cultivation
Rhodospirillum rubrum was cultivated under specific conditions to maximize the yield of short-chain ubiquinones. The bacterium's ability to produce a range of coenzyme Q homologues made it an ideal source for these pioneering studies.
Experimental Protocols
The isolation and characterization of this compound relied on a combination of chromatographic and spectroscopic techniques that were state-of-the-art for the era.
Extraction and Purification of Ubiquinones
The initial step involved the extraction of lipids from a large-scale culture of Rhodospirillum rubrum. A detailed workflow for this process is outlined below.
Separation by Paper Chromatography
A key technique for separating the different ubiquinone homologues was reversed-phase paper chromatography. This method allowed for the resolution of compounds based on the length of their isoprenoid side chains.
Protocol:
-
Paper Preparation: Whatman No. 1 paper was impregnated with a 5% (v/v) solution of silicone (Dow Corning 200 fluid) in ethyl ether.
-
Stationary Phase: The silicone-impregnated paper served as the nonpolar stationary phase.
-
Mobile Phase: A mixture of n-propanol and water (5:1 v/v) was used as the polar mobile phase.
-
Development: The chromatogram was developed using the ascending technique.
-
Visualization: The separated ubiquinones were visualized as yellow spots and could be further identified by their fluorescence under UV light or by staining with a reduced neotetrazolium solution.
Spectroscopic Characterization
Following purification, the structure of this compound was confirmed using various spectroscopic methods.
-
Ultraviolet (UV) Spectroscopy: The UV absorption spectrum of this compound in ethanol exhibited a characteristic maximum absorption at 275 nm, which is typical for the oxidized benzoquinone ring of ubiquinones. Upon reduction with sodium borohydride, this peak shifted to 290 nm, confirming the redox properties of the molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR spectroscopy provided crucial information about the structure of the isoprenoid side chain, confirming the presence of two isoprene units.
-
Mass Spectrometry: Mass spectrometry was used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further corroborated the proposed structure. The mass spectrum showed a characteristic fragmentation pattern with a prominent peak corresponding to the pyrylium ion, a hallmark of isoprenoid quinones.[2]
Quantitative Data
The physical and chemical properties of this compound were meticulously documented.
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₄[3] |
| Molecular Weight | 318.41 g/mol [3] |
| Appearance | Yellow, viscous oil |
| UV λmax (oxidized) | 275 nm (in ethanol)[1] |
| UV λmax (reduced) | 290 nm (in ethanol) |
| Paper Chromatography R_f value | Higher than CoQ3-10 in the described system |
Biosynthetic Context
The discovery of this compound and other short-chain ubiquinones provided essential insights into the biosynthetic pathway of the isoprenoid side chain of coenzyme Q. It was hypothesized that these shorter-chain homologues were intermediates in the sequential addition of isopentenyl pyrophosphate units to form the longer chains found in other organisms.
The biosynthesis of the isoprenoid side chain begins with acetyl-CoA and proceeds through the mevalonate pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially added to build the polyprenyl chain.
The discovery that Rhodospirillum rubrum produces a series of short-chain ubiquinones, including CoQ2, supported the model of a stepwise enzymatic process for the elongation of the isoprenoid side chain.
Conclusion
The discovery of this compound was a landmark achievement that significantly advanced the understanding of the ubiquinone family. The meticulous experimental work, employing the then-emerging techniques of chromatography and spectroscopy, not only confirmed the existence of this short-chain homologue but also provided a crucial piece of the puzzle in elucidating the biosynthesis of coenzyme Q. This foundational knowledge continues to be relevant in the fields of biochemistry, drug development, and metabolic research.
References
An In-depth Technical Guide to the Coenzyme Q2 Biosynthetic Pathway in Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule essential for mitochondrial respiratory electron transport and as a potent antioxidant. In the budding yeast Saccharomyces cerevisiae, the predominant form is Coenzyme Q6 (CoQ6), which plays a crucial role in transferring electrons from respiratory complexes I and II to complex III.[1][2] The biosynthesis of CoQ6 is a complex process involving a series of enzymatic reactions localized to the mitochondria and is orchestrated by a suite of nuclear-encoded proteins known as "Coq" proteins.[1][3] Understanding this pathway in yeast is of paramount importance as it serves as a highly conserved model for CoQ biosynthesis in humans, where deficiencies in Coenzyme Q10 (CoQ10) are linked to a range of debilitating diseases.[1] This guide provides a comprehensive technical overview of the CoQ6 biosynthetic pathway in yeast, detailing the enzymatic steps, the formation of a multi-protein complex, and key experimental methodologies for its study.
The Coenzyme Q6 Biosynthetic Pathway
The biosynthesis of CoQ6 in S. cerevisiae begins with the formation of the benzoquinone ring from either 4-hydroxybenzoic acid (4-HB) or para-aminobenzoic acid (pABA), followed by the attachment of a hexaprenyl tail and a series of modifications to the ring. The pathway involves at least fourteen proteins, including the core Coq1-Coq11 proteins, as well as Yah1 and Arh1.
Key Enzymes and Intermediates
The biosynthetic pathway can be broadly divided into three main stages: (1) synthesis of the precursors, 4-HB and the hexaprenyl diphosphate tail; (2) condensation of the head and tail groups; and (3) a series of modifications to the benzoquinone ring.
| Enzyme (Gene) | Function | Substrate(s) | Product(s) | Human Homolog |
| Coq1 | Hexaprenyl diphosphate synthase | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Hexaprenyl diphosphate | PDSS1/PDSS2 |
| Coq2 | para-hydroxybenzoate polyprenyl transferase | 4-hydroxybenzoate (4-HB), Hexaprenyl diphosphate | 3-hexaprenyl-4-hydroxybenzoate (HHB) | COQ2 |
| Coq3 | O-methyltransferase | 3,4-dihydroxy-5-hexaprenylbenzoate, 2-hexaprenyl-6-methoxy-1,4-benzenediol | 3-methoxy-4-hydroxy-5-hexaprenylbenzoate, Coenzyme Q6 | COQ3 |
| Coq5 | C-methyltransferase | 2-hexaprenyl-6-methoxy-1,4-benzenediol | 2-hexaprenyl-5-methyl-6-methoxy-1,4-benzenediol | COQ5 |
| Coq6 | Flavin-dependent monooxygenase (hydroxylase) | 3-hexaprenyl-4-hydroxybenzoate (HHB) | 3,4-dihydroxy-5-hexaprenylbenzoate | COQ6 |
| Coq7 | Hydroxylase | 5-demethoxy-Q6 (DMQ6) | Coenzyme Q6 | COQ7 |
| Coq8 (Abc1) | Atypical kinase, scaffold protein | ATP | - | COQ8A (ADCK3), COQ8B (ADCK4) |
| Coq9 | Lipid-binding protein | CoQ intermediates | - | COQ9 |
| Coq10 | START domain-containing protein, CoQ chaperone | Coenzyme Q6 | - | COQ10A, COQ10B |
| Coq11 | Component of the CoQ synthome | - | - | - |
| Yah1/Arh1 | Ferredoxin/Ferredoxin reductase | - | - | FDX1/FDXR |
Table 1: Key enzymes and their functions in the Coenzyme Q6 biosynthetic pathway in S. cerevisiae.
Biosynthetic Pathway Diagram
The following diagram illustrates the sequential steps in the CoQ6 biosynthetic pathway, starting from the precursors 4-hydroxybenzoic acid and hexaprenyl diphosphate.
Caption: The Coenzyme Q6 biosynthetic pathway in S. cerevisiae.
The CoQ Synthome: A Multi-Enzyme Complex
Evidence strongly suggests that the enzymes involved in the modification of the benzoquinone ring do not function in isolation but rather assemble into a large, multi-subunit complex known as the CoQ synthome. This complex is thought to enhance the efficiency of the pathway by channeling the hydrophobic intermediates between the catalytic sites of the enzymes.
The assembly of the CoQ synthome is a highly regulated process. It is believed to be nucleated by the Coq4 protein, which recognizes the initial lipid intermediate, HHB, produced by Coq2. The atypical kinase Coq8 plays a crucial role in the stability and assembly of the complex. Several other Coq proteins, including Coq3, Coq5, Coq6, Coq7, Coq9, and Coq11, are integral components of this synthome. Coq1, Coq2, and Coq10, however, do not appear to be stable members of the complex.
CoQ Synthome Assembly Diagram
Caption: A model for the assembly of the CoQ synthome in yeast mitochondria.
Quantitative Data
Relative Abundance of Coq Proteins in coq Mutants
The stability of the CoQ synthome is highly interdependent. The absence of one Coq protein often leads to the destabilization and reduced levels of other synthome components.
| Mutant Strain | Coq3 Level | Coq4 Level | Coq5 Level | Coq6 Level | Coq7 Level | Coq9 Level |
| coq1Δ | Decreased | Decreased | - | Decreased | Decreased | Decreased |
| coq2Δ | Decreased | Decreased | - | Decreased | Decreased | Decreased |
| coq3Δ | Absent | Decreased | - | Decreased | Decreased | Decreased |
| coq4Δ | Decreased | Absent | - | Decreased | Decreased | Decreased |
| coq5Δ | Decreased | Decreased | Absent | Decreased | Decreased | Decreased |
| coq6Δ | Decreased | Decreased | - | Absent | Decreased | Decreased |
| coq7Δ | Decreased | Decreased | - | Decreased | Absent | Decreased |
| coq8Δ | Decreased | Decreased | - | Decreased | Decreased | Decreased |
| coq9Δ | Decreased | Decreased | - | Decreased | Decreased | Absent |
Table 2: Summary of the qualitative changes in the steady-state levels of various Coq proteins in different coq null mutant strains of S. cerevisiae. "-" indicates data not explicitly reported in the reviewed literature. Data is compiled from multiple sources.
Levels of CoQ6 and Intermediates
The levels of CoQ6 and its precursor, 5-demethoxy-Q6 (DMQ6), are dynamically regulated depending on the growth phase and carbon source.
| Growth Condition | Relative Level of HHB | Relative Level of DMQ6 | Relative Level of CoQ6 |
| Exponential Phase (Glucose) | High (~80% of total quinones) | Accumulated | Low |
| Post-Diauxic Shift | Minor component | Decreased | Predominant quinone |
| Glycerol (Non-fermentable) | - | Reduced | Increased |
Table 3: Relative levels of CoQ6 and its intermediates under different growth conditions in wild-type S. cerevisiae. HHB: 3-hexaprenyl-4-hydroxybenzoate. Data is compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Coenzyme Q6 biosynthetic pathway in yeast.
General Experimental Workflow
The study of the CoQ6 biosynthetic pathway typically involves a combination of genetic, biochemical, and analytical techniques.
Caption: A general experimental workflow for studying CoQ6 biosynthesis in yeast.
Protocol for Mitochondria Isolation from S. cerevisiae
This protocol is adapted from methodologies described in various studies.
Materials:
-
Yeast culture grown in appropriate media (e.g., YPGal).
-
Dithiothreitol (DTT) buffer: 0.1 M Tris-SO4, pH 9.4, 10 mM DTT.
-
Spheroplasting buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4.
-
Zymolyase-20T.
-
Homogenization buffer: 0.6 M sorbitol, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, 2 mg/ml BSA (fatty acid-free).
-
Differential centrifugation equipment.
Procedure:
-
Grow yeast cells in 1 liter of YPGal medium to an A600 of 3-4.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with distilled water.
-
Resuspend the pellet in DTT buffer and incubate for 15 minutes at 30°C with gentle shaking to reduce disulfide bonds in the cell wall.
-
Centrifuge and resuspend the cells in spheroplasting buffer.
-
Add Zymolyase-20T (3 mg per gram of wet cell weight) and incubate at 30°C for 30-60 minutes, or until >90% of cells are converted to spheroplasts (monitor by osmotic lysis in water).
-
Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.
-
Gently resuspend the spheroplasts in ice-cold homogenization buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Perform differential centrifugation:
-
Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet mitochondria.
-
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 12,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of homogenization buffer and determine the protein concentration.
Protocol for Analysis of CoQ6 and Intermediates by HPLC-MS/MS
This protocol is a generalized procedure based on methods from cited literature.
Materials:
-
Yeast cell pellet.
-
Internal standard (e.g., CoQ4).
-
Hexane/Methanol extraction solvent.
-
Reversed-phase HPLC column (e.g., C18).
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
To a yeast cell pellet (e.g., 50 A600 units), add a known amount of internal standard (e.g., 164 pmol of CoQ4).
-
Perform lipid extraction by adding a hexane/methanol mixture and vortexing vigorously.
-
Separate the organic phase containing the lipids by centrifugation.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in an appropriate solvent for HPLC injection.
-
Inject the sample onto a reversed-phase HPLC column.
-
Elute the quinones using a suitable mobile phase gradient.
-
Detect and quantify the different quinone species (CoQ6, DMQ6, etc.) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and the internal standard.
-
Normalize the amount of each quinone to the wet weight of the extracted cells or the amount of the internal standard.
Protocol for Yeast Complementation Assay
This assay is used to determine if a gene from another organism (e.g., a human COQ homolog) can rescue the respiratory growth defect of a yeast coq mutant.
Materials:
-
Yeast coq mutant strain (e.g., coq2Δ).
-
Yeast expression vector (e.g., pRS416) containing the gene of interest or an empty vector control.
-
Appropriate selective media (e.g., SD-Ura for plasmid selection).
-
YPD (glucose-rich, fermentable) and YPG (glycerol, non-fermentable) agar plates.
Procedure:
-
Transform the yeast coq mutant strain with the expression vector containing the gene of interest and the empty vector control using a standard yeast transformation protocol.
-
Select for transformants on appropriate selective agar plates (e.g., SD-Ura).
-
Grow the transformed yeast strains in selective liquid media overnight.
-
Normalize the cell density of each culture (e.g., to an A600 of 0.2).
-
Perform serial dilutions (e.g., 1:5 or 1:10) of each normalized culture.
-
Spot 2-5 µl of each dilution onto both YPD and YPG agar plates.
-
Incubate the plates at 30°C for 2-5 days.
-
Assess growth on the YPG plate. Successful complementation is indicated by robust growth of the mutant expressing the gene of interest on the non-fermentable glycerol medium, comparable to the wild-type strain, while the mutant with the empty vector control will fail to grow. Growth on YPD serves as a control for cell viability.
Conclusion and Future Perspectives
The study of the Coenzyme Q2 (CoQ6) biosynthetic pathway in Saccharomyces cerevisiae has provided profound insights into this fundamental metabolic process. The identification of the COQ genes, the elucidation of the enzymatic steps, and the discovery of the CoQ synthome have laid a strong foundation for understanding CoQ biosynthesis in eukaryotes. The yeast model continues to be an invaluable tool for dissecting the function of individual Coq proteins and for assessing the pathogenicity of mutations in human COQ genes.
Despite significant progress, several key questions remain. The precise stoichiometry and three-dimensional structure of the CoQ synthome are yet to be fully determined. The regulatory mechanisms that fine-tune the activity of the synthome in response to metabolic cues and cellular stress are not completely understood. Furthermore, while the core biosynthetic pathway is well-characterized, the transport of CoQ from its site of synthesis in the mitochondria to other cellular membranes where it also functions as an antioxidant is an active area of investigation. Future research in these areas will undoubtedly provide a more complete picture of CoQ biology and may open new avenues for the development of therapeutic strategies for CoQ deficiencies and other mitochondrial diseases.
References
- 1. Yeast Coq9 controls deamination of coenzyme Q intermediates that derive from para-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 3. The Yeast Coq4 Polypeptide Organizes a Mitochondrial Protein Complex Essential for Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Coq2 in Ubiquinone Synthesis: A Technical Guide for Researchers
An In-depth Exploration of the Core Enzyme in Coenzyme Q Biosynthesis for Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone, also known as Coenzyme Q (CoQ), is a vital lipid-soluble molecule essential for cellular respiration and antioxidant defense. Its biosynthesis is a complex, multi-step process, and defects in this pathway can lead to a range of debilitating mitochondrial diseases. At the heart of this pathway lies the Coq2 enzyme (para-hydroxybenzoate polyprenyltransferase), which catalyzes a critical prenylation step. This technical guide provides a comprehensive overview of the Coq2 enzyme, its function, and the experimental methodologies used to study it, tailored for researchers and professionals in drug development.
Coenzyme Q is a crucial electron carrier in the mitochondrial electron transport chain, shuttling electrons from complexes I and II to complex III.[1] Beyond its role in energy production, the reduced form of CoQ, ubiquinol, is a potent antioxidant, protecting cellular membranes from oxidative damage.[1] CoQ is also involved in pyrimidine synthesis and has been implicated in the regulation of apoptosis and gene expression.[2][3]
The COQ2 gene provides the instructions for synthesizing the Coq2 enzyme.[1] Mutations in this gene can lead to primary Coenzyme Q10 deficiency, a rare and severe disorder that can manifest in infancy or early childhood, affecting the brain, muscles, and kidneys. Variations in the COQ2 gene have also been suggested as a potential risk factor for multiple system atrophy, a progressive neurodegenerative disorder.
This guide will delve into the enzymatic function of Coq2, present quantitative data on its activity and expression, and provide detailed protocols for key experimental procedures.
The Coq2 Enzyme: Function and Kinetics
Coq2 is an integral membrane protein located in the inner mitochondrial membrane. It catalyzes the condensation of 4-hydroxybenzoate (4-HB) with a polyprenyl diphosphate tail, forming 3-polyprenyl-4-hydroxybenzoate, the first membrane-bound intermediate in the ubiquinone biosynthesis pathway. This reaction is a pivotal step, committing the 4-HB head group to the CoQ synthesis pathway.
Substrates and Inhibitors
The primary substrates for Coq2 are 4-hydroxybenzoate and a polyprenyl diphosphate molecule, the length of which can vary between species. In humans, this is typically decaprenyl diphosphate.
Several molecules are known to inhibit Coq2 activity. 4-nitrobenzoic acid (4-NB) and 4-chlorobenzoic acid act as competitive inhibitors of the enzyme.
Quantitative Data: Enzyme Kinetics and Expression
| Substrate | Apparent Km (µM) | Organism |
| Geranyldiphosphate | 254 | E. coli |
| all-trans-Farnesyldiphosphate | 22 | E. coli |
| all-trans-Solanesyldiphosphate | 31 | E. coli |
| Table 1: Apparent Km values for various polyprenyl diphosphate substrates of the E. coli Coq2 homolog, UbiA. |
The expression of the human COQ2 gene has been quantified across various tissues, with the highest levels observed in tissues with high energy demands.
| Tissue | Relative mRNA Expression Level |
| Skeletal Muscle | High |
| Adrenal Gland | High |
| Heart | High |
| Liver | Moderate |
| Kidney | Moderate |
| Brain | Moderate |
| Table 2: Relative expression levels of human COQ2 mRNA in various tissues. |
Signaling Pathways and Experimental Workflows
The product of the Coq2-catalyzed reaction, and subsequently ubiquinone itself, plays a role in various cellular signaling pathways, particularly those related to apoptosis and gene expression.
Ubiquinone Biosynthesis Pathway
The synthesis of ubiquinone is a multi-step process involving a complex of enzymes, often referred to as the "CoQ synthome." Coq2 is a key component of this complex.
Ubiquinone and Apoptosis Signaling
Ubiquinone levels have been shown to influence apoptosis. A deficiency in CoQ can lead to increased oxidative stress and the activation of apoptotic pathways. Conversely, CoQ10 supplementation has been shown to have anti-apoptotic effects.
Experimental Workflow: Yeast Complementation Assay
A common method to study the functional consequences of COQ2 mutations is the yeast complementation assay. This involves expressing the human COQ2 gene (wild-type or mutant) in a yeast strain that lacks a functional endogenous COQ2 gene.
Detailed Experimental Protocols
Coq2 Enzyme Activity Assay
This protocol is adapted from methods used for assaying polyprenyltransferase activity in mitochondrial preparations.
Materials:
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrates: 4-hydroxybenzoic acid and [³H]-decaprenyl diphosphate (or other polyprenyl diphosphate)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µg of mitochondrial protein
-
Reaction buffer to a final volume of 100 µL
-
100 µM 4-hydroxybenzoic acid
-
-
Initiate Reaction: Start the reaction by adding 1 µCi of [³H]-decaprenyl diphosphate.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 500 µL of a 1:1 mixture of ethanol and 1 M HCl.
-
Extraction: Extract the lipid-soluble product by adding 1 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Quantification: Transfer the upper hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the specific activity as pmol of product formed per minute per mg of mitochondrial protein.
Purification of Recombinant Coq2
This protocol describes the expression and purification of His-tagged human Coq2 from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with His-tagged human COQ2
-
LB medium with appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitors)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography resin
Procedure:
-
Expression:
-
Transform the expression vector into E. coli.
-
Grow a 1 L culture to an OD₆₀₀ of 0.6-0.8 at 37°C.
-
Induce protein expression with 0.5-1 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with wash buffer until the A₂₈₀ of the flow-through returns to baseline.
-
Elute the His-tagged Coq2 protein with elution buffer.
-
-
Analysis:
-
Analyze the purified protein fractions by SDS-PAGE and Coomassie blue staining to assess purity.
-
Confirm the identity of the protein by Western blot using an anti-His tag antibody.
-
Yeast Functional Complementation Assay
This protocol details the steps for assessing the function of human Coq2 variants in yeast.
Materials:
-
Saccharomyces cerevisiae strain with a deletion of the COQ2 gene (coq2Δ)
-
Yeast expression vector (e.g., pYES2) containing the human COQ2 cDNA (wild-type or mutant)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Synthetic complete (SC) medium lacking uracil (for plasmid selection) with 2% dextrose (SC-Ura/Dex)
-
SC medium lacking uracil with 2% galactose (for induction of expression) and 2% glycerol (as a non-fermentable carbon source) (SC-Ura/Gal/Gly)
Procedure:
-
Transformation: Transform the coq2Δ yeast strain with the pYES2 vector containing the human COQ2 variant or an empty vector control using the lithium acetate method.
-
Selection: Plate the transformed cells on SC-Ura/Dex plates and incubate at 30°C for 2-3 days to select for transformants.
-
Growth Assay (Plate-based):
-
Inoculate single colonies of each transformant into liquid SC-Ura/Dex medium and grow overnight at 30°C.
-
Normalize the cell density of each culture.
-
Spot serial dilutions of each culture onto SC-Ura/Dex and SC-Ura/Gal/Gly plates.
-
Incubate the plates at 30°C for 3-5 days and document the growth.
-
-
Growth Assay (Liquid Culture):
-
Inoculate transformants into SC-Ura/Gal/Gly liquid medium to a starting OD₆₀₀ of 0.1.
-
Incubate at 30°C with shaking.
-
Monitor cell growth by measuring the OD₆₀₀ at regular intervals.
-
HPLC Analysis of Ubiquinone
This protocol describes the extraction and quantification of ubiquinone from cultured cells by HPLC with electrochemical detection (ECD).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Hexane
-
Mobile phase (e.g., methanol/ethanol/2-propanol mixture with a supporting electrolyte like sodium perchlorate)
-
Ubiquinone standard
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells by scraping or trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a known volume of PBS and lyse by sonication.
-
-
Extraction:
-
To the cell lysate, add 2 volumes of methanol and vortex.
-
Add 4 volumes of hexane, vortex vigorously for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Sample Preparation:
-
Carefully transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a small, known volume of mobile phase.
-
-
HPLC-ECD Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the ubiquinone using an isocratic flow of the mobile phase.
-
Detect the ubiquinone using the electrochemical detector set at an appropriate potential (e.g., +600 mV).
-
-
Quantification:
-
Generate a standard curve using known concentrations of ubiquinone.
-
Quantify the amount of ubiquinone in the sample by comparing its peak area to the standard curve.
-
Normalize the ubiquinone content to the protein concentration of the initial cell lysate.
-
Conclusion
The Coq2 enzyme represents a critical control point in the biosynthesis of ubiquinone, a molecule indispensable for cellular energy metabolism and antioxidant defense. Understanding the function and regulation of Coq2 is paramount for elucidating the pathophysiology of CoQ deficiencies and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of Coq2 function, paving the way for future discoveries in this important field of mitochondrial medicine.
References
Coenzyme Q2 function in the electron transport chain
An In-depth Technical Guide on the Core Function of Coenzyme Q2 in the Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q (CoQ), or ubiquinone, is an indispensable lipid-soluble antioxidant and electron carrier central to mitochondrial bioenergetics. While Coenzyme Q10 (CoQ10) is the predominant form in humans, the shorter-chain analogue, this compound (CoQ2), serves as a critical tool in the functional assessment of the mitochondrial electron transport chain (ETC). This technical guide delineates the multifaceted role of the CoQ pool, with a specific focus on the application and function of CoQ2. It details the core function of CoQ as a mobile electron shuttle from Complex I and II to Complex III, the significance of the COQ2 gene in the biosynthesis of endogenous CoQ, and the utility of CoQ2 as a universal substrate in enzymatic assays. This document provides structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to facilitate advanced research and drug development.
Introduction to Coenzyme Q and its Redox States
Coenzyme Q (CoQ) is a benzoquinone molecule with a polyisoprenoid side chain. The length of this chain varies by species; for instance, humans predominantly synthesize CoQ10, while rodents synthesize CoQ9.[1][2] Its primary and most well-understood function is within the inner mitochondrial membrane, where it acts as a mobile electron carrier in the ETC.[1][3][4]
CoQ exists in three distinct redox states, which is fundamental to its electron-carrying capacity:
-
Ubiquinone: The fully oxidized form (CoQ).
-
Semiquinone: A radical intermediate form (CoQH•) created by the acceptance of a single electron.
-
Ubiquinol: The fully reduced form (CoQH₂) after accepting two electrons and two protons.
This ability to accept and donate one or two electrons allows CoQ to serve as a crucial link between the two-electron donor NADH and the one-electron accepting cytochromes. The ratio of the reduced (ubiquinol) to oxidized (ubiquinone) forms, known as the CoQ redox state, is a key indicator of mitochondrial function and oxidative stress.
The Role of the Coenzyme Q Pool in the Electron Transport Chain
The CoQ pool is a collection of CoQ molecules that move freely within the inner mitochondrial membrane. This mobility is essential for its function. CoQ's canonical role involves shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c oxidoreductase). This process is central to the generation of a proton gradient across the membrane, which drives ATP synthesis via Complex V (ATP synthase).
Beyond its role with Complexes I and II, the CoQ pool also serves as an electron acceptor for other mitochondrial enzymes, linking various metabolic pathways to the ETC. These include:
-
Sulfide:quinone oxidoreductase (SQOR) in sulfide detoxification.
-
Dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis.
-
Electron transfer flavoprotein-ubiquinone oxidoreductase in fatty acid β-oxidation.
-
Proline dehydrogenase in proline catabolism.
Recent evidence suggests the CoQ pool is functionally segregated, with some molecules dedicated to respiratory supercomplexes (dynamic assemblies of Complexes I, III, and IV) and a "free" pool available to other enzymes.
This compound (CoQ2): The Molecule vs. The Enzyme
It is critical to distinguish between this compound (the molecule) and COQ2 (the gene and its protein product).
This compound: A Research Tool
This compound is an analogue of the endogenous CoQ10, characterized by a much shorter isoprenoid tail consisting of only two units. This structural difference makes it more hydrophilic than its long-chain counterparts. While not the primary physiological form, CoQ2 is an invaluable tool in research. Its higher water solubility makes it an ideal substrate for in vitro enzymatic assays of respiratory chain complexes, overcoming the technical challenges posed by the extreme hydrophobicity of CoQ10. Studies have demonstrated that CoQ2 is an optimal and universal substrate for measuring the activities of multiple respiratory chain enzymes across different species, including trypanosomatids, yeasts, and vertebrates. This universality simplifies the comparison of data between laboratories.
COQ2: The Biosynthetic Enzyme
The COQ2 gene encodes the enzyme 4-hydroxybenzoate polyprenyltransferase. This enzyme is a key component of the CoQ biosynthetic pathway, which occurs at the inner mitochondrial membrane. The COQ2 enzyme catalyzes the condensation of the benzoquinone head group precursor, 4-hydroxybenzoic acid (4HB), with the long polyisoprenoid tail. This is a rate-limiting step and the first committed step in producing the final CoQ molecule (e.g., CoQ10). Mutations in the human COQ2 gene severely reduce or eliminate this enzyme's function, preventing the normal production of CoQ10 and leading to a group of rare mitochondrial diseases known as primary CoQ10 deficiencies.
It is worth noting that a homolog of COQ2, known as UBIAD1, exists in the Golgi apparatus and is responsible for a separate, non-mitochondrial pool of CoQ10. This pool is thought to be crucial for antioxidant functions at the plasma membrane.
Quantitative Data Summary
The function of Coenzyme Q is defined by key quantitative parameters, including its redox potential and the dynamic state of the mitochondrial pool under different metabolic conditions.
Table 1: Redox States and Potential of the Coenzyme Q Pool
| Redox State | Formula | Role | Standard Redox Potential (E°') |
|---|---|---|---|
| Ubiquinone (Oxidized) | CoQ | Electron Acceptor | \multirow{2}{*}{~+0.10 V} |
| Ubiquinol (Reduced) | CoQH₂ | Electron Donor | |
| Semiquinone (Intermediate) | CoQH• | Radical Intermediate | Not applicable as a stable pool |
Note: The standard redox potential allows CoQ to effectively accept electrons from NADH (E°' ≈ -0.32 V) via Complex I and donate them to cytochrome c (via Complex III, E°' ≈ +0.25 V).
Table 2: Representative Redox State of the Mitochondrial CoQ Pool under Experimental Conditions
| Condition | Substrate | Inhibitor | % Reduced CoQ Pool (Ubiquinol) |
|---|---|---|---|
| State 4 Respiration | NADH | None | ~56-60% |
| State 4 Respiration | Succinate | None | ~56-60% |
| Complex I Inhibition | NADH | Rotenone | ~4% |
| Complex II Inhibition | Succinate | Malonate | ~12% |
| Complex IV Inhibition | NADH | KCN | ~80% |
| Complex IV Inhibition | Succinate | KCN | ~80% |
Data derived from experiments on bovine mitochondrial membranes, illustrating how the redox state of the CoQ pool is a dynamic indicator of electron flow through the ETC.
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: The Coenzyme Q biosynthetic pathway highlighting the central role of the COQ2 enzyme.
Caption: The flow of electrons through the ETC, mediated by the mobile Coenzyme Q pool.
Caption: Experimental workflow for a spectrophotometric respiratory enzyme assay using CoQ2.
Caption: Experimental workflow for quantifying the CoQ redox state via LC-MS/MS.
Experimental Protocols
Protocol 1: Measurement of NADH Dehydrogenase (Complex I) Activity using this compound
This protocol is adapted from methods used for measuring respiratory chain enzyme activities in various organisms. It measures the decrease in absorbance at 340 nm corresponding to the oxidation of NADH.
A. Materials and Reagents:
-
Isolated mitochondria
-
NADH Dehydrogenase (NDH) Buffer: 50 mM Potassium Phosphate (KPi) pH 7.5, 1 mM EDTA, 0.2 mM KCN
-
NADH solution: 20 mM in water (prepare fresh)
-
This compound solution: 10 mM in ethanol
-
Bradford reagent for protein quantification
B. Methodology:
-
Mitochondrial Lysate Preparation: Thaw isolated mitochondria on ice. Perform three cycles of freezing (liquid nitrogen) and thawing to ensure membrane disruption. Centrifuge at high speed (e.g., 14,000 x g) for 10 min at 4°C to pellet debris. Use the supernatant for the assay. Determine the protein concentration of the lysate using the Bradford method.
-
Assay Preparation: In a 1 mL cuvette, add 1 mL of NDH buffer. Add 5 µL of the mitochondrial lysate.
-
Reaction: Add 5 µL of 20 mM NADH to the cuvette and mix by inversion. Place the cuvette in a spectrophotometer and monitor the baseline at 340 nm.
-
Initiation: Start the reaction by adding 2 µL of 10 mM this compound. Immediately begin recording the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient for NADH at 340 nm (6.22 mM⁻¹cm⁻¹). Express the activity as nmol of NADH oxidized per minute per mg of mitochondrial protein. A control reaction without CoQ2 should be run to measure background NADH oxidation.
Protocol 2: Quantification of Coenzyme Q Pool and Redox State by LC-MS/MS
This protocol is based on highly sensitive methods developed for analyzing the CoQ pool from small amounts of biological material, ensuring the preservation of the native redox state.
A. Materials and Reagents:
-
Biological sample (e.g., ~10-20 mg tissue, 1x10⁶ cells)
-
Internal Standard (IS): Deuterated CoQ10 (d₆-CoQ₁₀)
-
Extraction Solvent: Methanol containing 2 mM ammonium formate
-
LC-MS/MS system with a reverse-phase C18 column
-
CoQ9, CoQ10, CoQ9H₂, and CoQ10H₂ standards for calibration curves
B. Methodology:
-
Sample Collection and Extraction:
-
Rapidly harvest the biological sample and immediately freeze it in liquid nitrogen to quench metabolic activity and preserve the CoQ redox state.
-
Homogenize the frozen sample in ice-cold extraction solvent pre-spiked with a known amount of d₆-CoQ₁₀ internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 5 min at 4°C to pellet protein and debris.
-
Transfer the supernatant to an autosampler vial for immediate analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extract onto a C18 column (e.g., Acquity UPLC BEH C18).
-
Use a gradient elution with mobile phases such as methanol/water with ammonium formate.
-
Perform mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for each analyte:
-
CoQ9: m/z 812.9 > 197.2
-
CoQ9H₂: m/z 814.9 > 197.2
-
CoQ10: m/z 880.9 > 197.2
-
CoQ10H₂: m/z 882.9 > 197.2
-
d₆-CoQ₁₀: m/z 887.0 > 203.1
-
-
-
Data Quantification and Calculation:
-
Generate standard curves using known amounts of CoQ standards to determine the absolute amount of each species in the sample.
-
Calculate the peak area for each analyte and the internal standard.
-
Determine the total amount of each CoQ species (oxidized and reduced) present in the sample.
-
Calculate the redox state as the percentage of the reduced form: % Reduced = ([CoQH₂] / ([CoQ] + [CoQH₂])) * 100.
-
Conclusion
This compound, while a minor player in physiological systems, is an indispensable tool for the scientific community. Its properties facilitate the precise measurement of individual ETC complex activities, providing critical insights into mitochondrial function and dysfunction. A clear understanding of its role as an assay substrate, distinct from the function of the endogenous CoQ pool and its biosynthetic enzyme COQ2, is paramount for researchers. The methodologies and data presented in this guide offer a robust framework for investigating the intricate role of Coenzyme Q in cellular bioenergetics, disease pathology, and the development of novel therapeutic interventions targeting mitochondrial metabolism.
References
The Cellular Choreography of Coenzyme Q2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q2 (CoQ2), a crucial enzyme in the biosynthesis of Coenzyme Q (CoQ), plays a pivotal role in cellular energy metabolism and antioxidant defense. Understanding its precise subcellular localization is paramount for elucidating its function in health and disease, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular distribution of CoQ2, supported by quantitative data, detailed experimental protocols for its localization, and visual representations of its associated pathways. While much of the available quantitative data pertains to the more abundant Coenzyme Q10 (CoQ10), it serves as a valuable proxy for understanding the general distribution of the CoQ pool, including the biosynthetic machinery.
Cellular Localization of Coenzyme Q
Coenzyme Q is a ubiquitous lipid-soluble molecule found in virtually all cellular membranes[1]. Its synthesis is a complex process involving a suite of "COQ" proteins, with the initial and committing step catalyzed by this compound (polyprenyltransferase)[2][3]. The primary site of CoQ biosynthesis is the inner mitochondrial membrane [4][5]. From this central hub, CoQ is distributed to other cellular compartments, underscoring its diverse functional roles beyond mitochondrial respiration.
Subcellular Distribution Profile
While direct quantitative data for CoQ2 is limited, studies on the distribution of the final product, CoQ10, provide strong evidence for the localization of the biosynthetic machinery.
Table 1: Quantitative Distribution of Coenzyme Q10 in Rat Liver Subcellular Fractions
| Subcellular Fraction | Coenzyme Q10 Concentration (nmol/mg protein) |
| Golgi Vesicles | 2.62 |
| Inner Mitochondrial Membrane | 1.86 |
| Lysosomes | 1.86 |
| Microsomes (ER) | 0.85 |
| Outer Mitochondrial Membrane | 0.45 |
| Plasma Membrane | 0.38 |
Data adapted from a study on rat liver, which highlights the significant presence of CoQ10 beyond the mitochondria, suggesting a widespread distribution network.
A study on PC12 cells demonstrated that exogenously supplied CoQ10 predominantly localizes to the mitochondrial fraction, reinforcing the central role of this organelle in CoQ metabolism. Furthermore, research using radiolabeled precursors in HL-60 cells showed that over 90% of newly synthesized CoQ10 resides in the mitochondria.
Experimental Protocols for Determining Subcellular Localization
Accurate determination of the subcellular localization of CoQ2 is critical for functional studies. A combination of biochemical and imaging techniques is typically employed.
Subcellular Fractionation by Differential Centrifugation
This classical technique separates organelles based on their size and density.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells (e.g., 1 x 107 cells) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the suspension through a 27-gauge needle 10-15 times. Monitor cell lysis under a microscope.
-
-
Fractionation:
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Microsomal (ER) and Cytosolic Fractions: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.
-
-
Purity Assessment:
-
Analyze each fraction by Western blotting using antibodies against well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.
-
Quantification of Coenzyme Q by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying CoQ levels in biological samples.
Protocol:
-
Lipid Extraction:
-
To an aliquot of each subcellular fraction, add a known amount of an internal standard (e.g., CoQ9 for samples containing CoQ10).
-
Add a 2:1 (v/v) mixture of methanol:chloroform and vortex vigorously.
-
Add chloroform and water, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the lipid extract in the mobile phase (e.g., a mixture of methanol, ethanol, and isopropanol).
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Detection can be performed using a UV detector at ~275 nm or an electrochemical detector for higher sensitivity.
-
Quantify the CoQ2 (or CoQ10) peak area relative to the internal standard and a standard curve of known concentrations.
-
Immunofluorescence and Confocal Microscopy
This imaging technique allows for the direct visualization of CoQ2 within intact cells, provided a specific antibody is available.
Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips to ~70% confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody specific for CoQ2 diluted in blocking buffer overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
For co-localization studies, simultaneously incubate with a primary antibody for an organelle marker (e.g., Tom20 for mitochondria) followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 594-conjugated).
-
-
Imaging:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nucleus.
-
Visualize the fluorescence using a confocal microscope. The pinhole of the confocal microscope eliminates out-of-focus light, providing high-resolution optical sections of the cell.
-
Analyze the images for co-localization of the CoQ2 signal with the organelle markers.
-
Signaling Pathways and Logical Relationships
Coenzyme Q Biosynthesis Pathway
The synthesis of Coenzyme Q is a multi-step process that occurs in the inner mitochondrial membrane. CoQ2 catalyzes a key step in this pathway.
References
- 1. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
Coenzyme Q10 Biosynthesis: A Technical Guide on the Non-Precursor Role of Coenzyme Q2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the biosynthesis of Coenzyme Q10 (CoQ10), a critical component of the mitochondrial electron transport chain and a potent lipophilic antioxidant. A central aim of this document is to clarify a common misconception: Coenzyme Q2 (CoQ2) is not a precursor to Coenzyme Q10. The nomenclature "COQ2" refers to the enzyme para-hydroxybenzoate polyprenyltransferase, which is essential for, but distinct from, the final CoQ10 molecule. This guide will detail the established de novo biosynthetic pathway of CoQ10, present available quantitative data on key enzymatic steps, provide detailed experimental protocols for the study of this pathway, and discuss its regulatory mechanisms.
Introduction: Clarifying the Role of this compound
Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones that vary in the length of their isoprenoid side chain. The number in the nomenclature (e.g., CoQ10) denotes the number of isoprenoid units in this tail. While various forms exist across different species, humans predominantly synthesize CoQ10.[1]
A frequent point of confusion arises from the nomenclature of the genes and enzymes involved in CoQ biosynthesis. The gene COQ2 encodes the enzyme para-hydroxybenzoate polyprenyltransferase.[2] This enzyme catalyzes a crucial step in the biosynthetic pathway: the attachment of the decaprenyl diphosphate tail to the para-hydroxybenzoate (pHBA) head group. It is the enzyme's name, COQ2, that is often mistaken for a this compound molecule acting as a precursor.
Current scientific evidence does not support a pathway where a shorter-chain Coenzyme Q, such as CoQ2, is elongated to form CoQ10. The length of the isoprenoid tail is determined by the specific polyprenyl diphosphate synthase enzyme prior to its attachment to the benzoquinone ring precursor.[3] In the case of CoQ10, this is decaprenyl diphosphate synthase. This guide will, therefore, focus on the established de novo biosynthetic pathway of Coenzyme Q10.
The Biosynthesis of Coenzyme Q10
The biosynthesis of CoQ10 is a multi-step process that occurs primarily in the mitochondria and can be broadly divided into three main stages:
-
Synthesis of the Benzoquinone Ring: The aromatic head group of CoQ10, a benzoquinone, is derived from the amino acid tyrosine or phenylalanine.[1] The initial precursor is 4-hydroxybenzoic acid (pHBA).
-
Synthesis of the Decaprenyl Isoprenoid Tail: The 10-unit isoprenoid tail is synthesized via the mevalonate pathway, the same pathway responsible for cholesterol biosynthesis. The key enzyme that determines the length of the tail is decaprenyl diphosphate synthase, which catalyzes the sequential condensation of isopentenyl diphosphate (IPP) onto a farnesyl diphosphate (FPP) primer.[3]
-
Condensation and Modification: The decaprenyl diphosphate tail is then attached to the pHBA head group by the enzyme p-hydroxybenzoate polyprenyltransferase (COQ2). Following this condensation, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to form the final, functional Coenzyme Q10 molecule. These modifications are carried out by a multi-enzyme complex known as the CoQ synthome.
Below is a diagram illustrating the major steps in the Coenzyme Q10 biosynthetic pathway.
Quantitative Data on Key Biosynthetic Enzymes
Decaprenyl Diphosphate Synthase
Decaprenyl diphosphate synthase catalyzes the elongation of the isoprenoid tail. The kinetic parameters for the decaprenyl diphosphate synthase (Rv2361c) from Mycobacterium tuberculosis have been characterized and are presented in Table 1. This enzyme demonstrates the ability to utilize various allylic diphosphate primers.
| Substrate (Allylic Diphosphate) | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Geranyl diphosphate (GPP) | 490 | 1.1 | 0.011 | 22 |
| Neryl diphosphate (NPP) | 29 | 3.5 | 0.035 | 1207 |
| ω,E,E-Farnesyl diphosphate (FPP) | 84 | 3.9 | 0.039 | 464 |
| ω,E,Z-Farnesyl diphosphate | 290 | 12.3 | 0.123 | 424 |
| ω,E,E,E-Geranylgeranyl diphosphate (GGPP) | 40 | 7.9 | 0.079 | 1975 |
| Isopentenyl diphosphate (IPP) | 89 | - | - | - |
| Data adapted from a study on Mycobacterium tuberculosis decaprenyl diphosphate synthase. |
p-Hydroxybenzoate Polyprenyltransferase (COQ2)
The COQ2 enzyme facilitates the condensation of the decaprenyl tail with the pHBA head group. Direct kinetic values for the human COQ2 enzyme are not extensively published. However, activity assays in fibroblasts from a patient with a COQ2 mutation showed a significant reduction in CoQ10 biosynthesis, highlighting the enzyme's critical role. In this study, the patient's fibroblast COQ2 activity was approximately 36% of the control mean (48 pmol/mg protein/h versus 130 ± 18 pmol/mg protein/h for the control).
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Coenzyme Q10 biosynthesis.
In Vitro Activity Assay for p-Hydroxybenzoate Polyprenyltransferase (COQ2)
This protocol is adapted from a radioisotope-based assay used to measure COQ2 activity in cell lysates.
Objective: To quantify the enzymatic activity of COQ2 by measuring the incorporation of a radiolabeled decaprenyl diphosphate into a polyprenylated p-hydroxybenzoate product.
Materials:
-
Fibroblast or tissue lysate (source of COQ2 enzyme)
-
3H-radiolabeled decaprenyl pyrophosphate (decaprenyl-PP) (e.g., 20 Ci/mmol)
-
1% Triton X-100
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl2, 10 mM)
-
ATP (5 mM)
-
p-Hydroxybenzoic acid (pHBA, 20 μM)
-
Ethanol
-
Sodium dodecyl sulfate (SDS, 0.1 M)
-
Scintillation counter
-
HPLC system with a radioactivity detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture with a total volume of 0.5 ml:
-
250 nCi of 3H-decaprenyl-PP solubilized in 25 μL of 1% Triton X-100.
-
50 mM potassium phosphate, pH 7.5.
-
10 mM MgCl2.
-
5 mM ATP.
-
20 μM 4-hydroxybenzoic acid.
-
Cell or tissue lysate (approximately 1 mg of protein).
-
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 1 ml of ethanol followed by 1 ml of 0.1 M SDS.
-
Extraction and Analysis:
-
Extract the lipid-soluble products containing the radiolabeled CoQ10 precursor.
-
Isolate the radiolabeled product by HPLC.
-
Quantify the amount of radioactivity in the product fraction using a scintillation counter.
-
-
Calculation: Calculate the enzyme activity as pmol of product formed per mg of protein per hour.
Quantification of Coenzyme Q10 in Biological Samples by HPLC-UV
Objective: To extract and quantify the amount of Coenzyme Q10 in tissues or cells.
Materials:
-
Biological sample (e.g., tissue homogenate, cell pellet)
-
Internal standard (e.g., CoQ9 for human samples)
-
Ethanol
-
n-Hexane
-
Methanol
-
HPLC system with a C18 reversed-phase column and a UV detector set to 275 nm.
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer.
-
Extraction:
-
Add a known amount of the internal standard (CoQ9) to the homogenate.
-
Add ethanol to precipitate proteins.
-
Extract the lipids, including CoQ10 and the internal standard, by adding n-hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the extraction step on the lower aqueous phase to ensure complete recovery.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in the mobile phase (e.g., a mixture of methanol and ethanol).
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the components on a C18 column using an isocratic mobile phase.
-
Detect CoQ10 and the internal standard by UV absorbance at 275 nm.
-
-
Quantification: Create a standard curve using known concentrations of CoQ10. Calculate the concentration of CoQ10 in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
Regulation of Coenzyme Q10 Biosynthesis
The biosynthesis of CoQ10 is a tightly regulated process that responds to the metabolic state of the cell. Key regulatory factors include:
-
Substrate Availability: The rate of CoQ10 synthesis is dependent on the intracellular concentrations of its precursors, particularly farnesyl pyrophosphate from the mevalonate pathway.
-
Nutrient Status: Changes in the carbon source and nutrient availability can upregulate the expression of COQ genes.
-
Oxidative Stress: The synthesis of CoQ10 can be induced by oxidative stress, suggesting a feedback mechanism where the cell increases the production of this antioxidant in response to increased reactive oxygen species (ROS).
-
Signaling Pathways: Several signaling pathways have been implicated in the regulation of CoQ10 levels and the expression of biosynthetic genes. These include:
-
NF-κB: This pathway is involved in inflammatory responses and has been shown to be modulated by CoQ10. There is evidence of a feedback loop where NF-κB can regulate the biosynthesis of CoQ10 by binding to specific sites in the COQ7 gene.
-
PI3K/AKT/mTOR: This pathway is a central regulator of cell growth and metabolism. CoQ10 has been shown to both activate and inhibit this pathway depending on the cellular context.
-
The diagram below illustrates the relationship between cellular stressors, signaling pathways, and the regulation of CoQ10 biosynthesis.
Conclusion
This technical guide has elucidated the established biosynthetic pathway of Coenzyme Q10, emphasizing that this compound is not a precursor in this process but rather that COQ2 is the designation for a key enzyme, p-hydroxybenzoate polyprenyltransferase. The synthesis of CoQ10 is a complex and highly regulated process, critical for cellular energy production and antioxidant defense. The provided quantitative data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate this vital metabolic pathway and its implications in health and disease. Future research should focus on obtaining more detailed kinetic data for the human enzymes involved and further unraveling the intricate signaling networks that control CoQ10 homeostasis.
References
- 1. [Coenzyme Q10: its biosynthesis and biological significance in animal organisms and in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mutation in Para-Hydroxybenzoate-Polyprenyl Transferase (COQ2) Causes Primary Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Coenzyme Q Biosynthesis: The Central Role of the COQ2 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule essential for cellular respiration and antioxidant defense. In mammals, the predominant form is Coenzyme Q10 (CoQ10), with Coenzyme Q9 (CoQ9) being the major form in rodents. While various homologs of CoQ exist, designated by the number of isoprenyl subunits in their tail, there is no evidence for a physiologically significant concentration of Coenzyme Q2 (CoQ2) in mammalian tissues . Instead, the significance of "CoQ2" in a physiological context lies with the COQ2 gene and its encoded enzyme, para-hydroxybenzoate-polyprenyl transferase . This enzyme catalyzes a critical, committing step in the biosynthesis of all CoQ homologs.
This technical guide provides an in-depth overview of the Coenzyme Q biosynthesis pathway, with a specific focus on the function of the COQ2 enzyme. It summarizes the distribution of the major CoQ homologs in mammalian tissues, details the experimental protocols for their quantification, and provides visual representations of the key pathways and workflows.
Data Presentation: Distribution of Major Coenzyme Q Homologs in Mammalian Tissues
While direct quantification of CoQ2 in tissues is not available due to its transient and low-level nature as a biosynthetic intermediate, understanding the distribution of the final, abundant CoQ homologs (CoQ9 and CoQ10) provides insight into the activity of the CoQ biosynthetic pathway, including the COQ2 enzyme, across different tissues. Tissues with high energy demands typically exhibit higher concentrations of Coenzyme Q.
Table 1: Concentration of Coenzyme Q9 (CoQ9) and Coenzyme Q10 (CoQ10) in Various Mouse Tissues
| Tissue | Total CoQ9 (nmol/g protein) | Total CoQ10 (nmol/g protein) | Percentage of Reduced CoQ (Ubiquinol) |
| Liver | ~1500-1700 | ~50-100 | ~87% |
| Heart | ~1000-1200 | ~100-150 | ~60% |
| Muscle | ~400-600 | ~20-50 | ~58% |
| Brain | ~250-350 | ~10-30 | ~35% (mostly oxidized) |
Note: The data presented are approximate values compiled from multiple sources and can vary based on age, diet, and analytical methodology. The primary homolog in mice is CoQ9.[1][2][3]
Table 2: Concentration of Coenzyme Q10 (CoQ10) in Various Human Tissues
| Tissue | Total CoQ10 (µg/g wet weight) |
| Heart | 114 |
| Kidney | 67 |
| Liver | 55 |
| Muscle | 40 |
| Pancreas | 35 |
| Spleen | 25 |
| Lung | 8 |
Note: The data presented are approximate values. The predominant homolog in humans is CoQ10.
The Coenzyme Q Biosynthesis Pathway and the Role of COQ2
The biosynthesis of Coenzyme Q is a complex process involving at least a dozen proteins, many of which are assembled into a multi-enzyme complex in the inner mitochondrial membrane. The pathway can be broadly divided into three stages: 1) synthesis of the benzoquinone ring precursor, 4-hydroxybenzoate (4-HB); 2) synthesis of the polyisoprenoid tail; and 3) condensation of the ring and tail followed by a series of modifications to the ring.
The COQ2 enzyme, para-hydroxybenzoate-polyprenyl transferase , plays a pivotal role in the third stage. It catalyzes the condensation of the 4-hydroxybenzoate head group with a long-chain polyprenyl diphosphate molecule (e.g., decaprenyl diphosphate for CoQ10 synthesis).[4][5] This is the first committed step in the final reaction sequence of CoQ biosynthesis, resulting in the first membrane-bound intermediate. Mutations in the COQ2 gene are a cause of primary Coenzyme Q10 deficiency, a clinically heterogeneous mitochondrial disorder.
Coenzyme Q Biosynthesis Pathway
Experimental Protocols
Accurate quantification of Coenzyme Q homologs in tissues is critical for research and clinical diagnostics. The most common methods are High-Performance Liquid Chromatography (HPLC) with either electrochemical (EC) or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Extraction and Quantification of Coenzyme Q from Tissues via HPLC-ECD
This protocol is adapted from methods described for the analysis of CoQ9 and CoQ10 in mouse tissues.
1. Sample Preparation and Homogenization:
-
All procedures should be performed on ice and protected from light to prevent auto-oxidation of the reduced CoQ (ubiquinol).
-
Weigh the frozen tissue sample (e.g., 20-40 mg).
-
Add a known volume of ice-cold 1-propanol (e.g., 1 mL).
-
Homogenize the tissue immediately using a mechanical homogenizer until a uniform suspension is achieved.
2. Extraction:
-
Transfer the homogenate to a new tube.
-
Add a volume of n-hexane (e.g., 2 mL).
-
Vortex vigorously for 2-3 minutes to extract the lipids, including CoQ.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer, which contains the CoQ.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL of ethanol/methanol mixture).
3. HPLC-ECD Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, ethanol, and a salt such as lithium perchlorate in an acidic buffer. The exact composition may need optimization.
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Detection: An electrochemical detector with two channels. The first electrode is set at a reducing potential to convert all CoQ to its ubiquinol form, and the second electrode is set at an oxidizing potential for detection. This allows for the measurement of total CoQ. To measure the ratio of oxidized to reduced forms, the reducing electrode is bypassed.
-
Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of CoQ9 and CoQ10 standards. An internal standard, such as a CoQ homolog not present in the sample (e.g., CoQ7), can be added at the beginning of the extraction to account for procedural losses.
Protocol 2: Quantification of Coenzyme Q10 in Plasma using LC-MS/MS
This protocol is a simplified representation of methods used for high-sensitivity quantification.
1. Sample Preparation:
-
To a small volume of plasma or serum (e.g., 100 µL), add an internal standard (e.g., deuterated CoQ10).
-
Precipitate proteins by adding a solvent like ethanol or acetonitrile.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction of the supernatant with a non-polar solvent like hexane.
2. LC-MS/MS Analysis:
-
LC System: A high-pressure or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or other hydrophobic stationary phase column.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, isopropanol) with a modifier like ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for CoQ10 and the internal standard. This provides high selectivity and sensitivity.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of Coenzyme Q from tissue samples.
Coenzyme Q Extraction & Analysis Workflow
Conclusion
While this compound is not a physiologically abundant molecule in mammalian tissues, the COQ2 enzyme is a cornerstone of the Coenzyme Q biosynthetic pathway. Understanding its function and the pathway it contributes to is crucial for research into mitochondrial diseases, aging, and the development of therapies targeting cellular bioenergetics. The methods outlined in this guide for the quantification of major CoQ homologs are the same that would be employed in the search for minor homologs like CoQ2 and are fundamental to the study of CoQ metabolism in both health and disease.
References
- 1. Measurement of reduced and oxidized coenzyme Q9 and coenzyme Q10 levels in mouse tissues by HPLC with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Natural distribution and occurrence of coenzyme Q homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of Coenzyme Q2 in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q2 (CoQ2), a vital lipophilic molecule, plays a central role in mitochondrial bioenergetics. As a mobile electron carrier within the inner mitochondrial membrane, CoQ2 is indispensable for the transfer of electrons from Complex I and Complex II to Complex III of the electron transport chain (ETC). This function is fundamental to the generation of the proton-motive force that drives ATP synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mitochondria, with a focus on its core functions in redox cycling and interaction with the respiratory supercomplexes. Quantitative data from key experimental findings are summarized, and detailed methodologies for relevant assays are provided to facilitate further research and drug development endeavors targeting mitochondrial function.
Introduction
The mitochondrial electron transport chain is the cornerstone of cellular energy production, and Coenzyme Q (CoQ) is a critical component of this intricate system. While Coenzyme Q10 is the most abundant form in humans, shorter-chain homologs like this compound serve as vital research tools and are endogenous in some species. CoQ2, with its two-isoprenoid unit tail, exhibits distinct physicochemical properties that influence its diffusion kinetics and interaction with the ETC complexes. Understanding the precise mechanism of action of CoQ2 provides valuable insights into the fundamental principles of mitochondrial respiration and the pathophysiology of mitochondrial-related diseases.
The Role of this compound in the Mitochondrial Electron Transport Chain
This compound functions as a mobile electron carrier, shuttling electrons from NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II) to the cytochrome bc1 complex (Complex III)[1]. Its lipophilic nature allows it to diffuse laterally within the inner mitochondrial membrane, facilitating the transfer of reducing equivalents.
The core of CoQ2's function lies in its ability to exist in three distinct redox states:
-
Oxidized form (Ubiquinone): In this state, CoQ2 can accept electrons.
-
Semiquinone intermediate (Ubisemiquinone): A radical form that holds one electron.
-
Reduced form (Ubiquinol): After accepting two electrons and two protons, CoQ2 is in its fully reduced state and can donate electrons to Complex III[1].
This redox cycling is the fundamental process by which CoQ2 facilitates electron flow through the ETC.
The Q-Cycle: Electron and Proton Translocation at Complex III
The transfer of electrons from ubiquinol (reduced CoQ2) to cytochrome c at Complex III is a sophisticated process known as the Q-cycle. This cycle not only facilitates electron transfer but also contributes to the pumping of protons from the mitochondrial matrix to the intermembrane space, thereby augmenting the proton-motive force.
The Q-cycle involves two distinct binding sites for Coenzyme Q on Complex III: the Qo site (on the intermembrane space side) and the Qi site (on the matrix side). The process can be summarized in two rounds:
-
Round 1: A molecule of ubiquinol binds to the Qo site and transfers one electron to the Rieske iron-sulfur protein (which then reduces cytochrome c1) and the other electron to the Qi site, reducing a bound ubiquinone to a semiquinone radical. Two protons are released into the intermembrane space.
-
Round 2: A second molecule of ubiquinol binds to the Qo site and repeats the process. The second electron transferred to the Qi site fully reduces the semiquinone radical to ubiquinol, taking up two protons from the matrix.
This intricate cycle ensures the efficient transfer of electrons and the vectorial translocation of protons, highlighting the central role of CoQ2 in coupling electron transport to ATP synthesis.
Quantitative Data on this compound's Mitochondrial Function
The following tables summarize key quantitative data from a study investigating the effects of this compound on isolated heart and liver mitochondria. These data provide valuable insights into the tissue-specific actions of CoQ2.
| Parameter | Tissue | Condition | Value | Reference |
| Respiratory Control Index (RCI) | Heart Mitochondria | Control | - | [2] |
| + 23 µM CoQ2 | 32% decrease (p<0.01) | [2] | ||
| Liver Mitochondria | Control | - | [2] | |
| + 23 µM CoQ2 | 57% decrease (p<0.01) | |||
| Calcium Retention Capacity (CRC) | Heart Mitochondria | Control | - | |
| + 23 µM CoQ2 | 60% decrease (p<0.05) | |||
| Liver Mitochondria | Control | - | ||
| + 23 µM CoQ2 | 46% increase (p<0.05) | |||
| H₂O₂ Production | Heart Mitochondria | Control | - | |
| + 23 µM CoQ2 | 170% increase (p<0.05) | |||
| Liver Mitochondria | Control | - | ||
| + 23 µM CoQ2 | 21% decrease (ns) | |||
| NADH DUb-reductase Activity | Heart Mitochondria | Control | - | |
| + 23 µM CoQ2 | 37% reduction | |||
| Liver Mitochondria | Control | - | ||
| + 23 µM CoQ2 | 47% reduction |
Table 1: Effects of this compound on Mitochondrial Parameters. RCI is a measure of the tightness of coupling between respiration and phosphorylation. CRC indicates the susceptibility of the mitochondrial permeability transition pore (mPTP) to opening. H₂O₂ production is an indicator of reactive oxygen species (ROS) generation. NADH DUb-reductase activity reflects the activity of Complex I.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's function in mitochondria. The following sections provide outlines for key experimental protocols.
Isolation of Mitochondria
Mitochondria can be isolated from various tissues (e.g., rat liver, rabbit heart) by differential centrifugation.
-
Homogenization: Mince the tissue and homogenize it in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation.
-
-
Final Pellet: Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays. Protein concentration should be determined using a standard method like the Bradford or BCA assay.
Measurement of Mitochondrial Oxygen Consumption
Mitochondrial respiration can be measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).
-
Chamber Setup: Add a defined amount of isolated mitochondria to a thermostatically controlled chamber containing respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA, pH 7.2).
-
Substrate Addition: Initiate respiration by adding substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate in the presence of rotenone to inhibit Complex I).
-
State 3 and State 4 Respiration:
-
State 4 (resting state): Measure the basal oxygen consumption rate in the presence of substrate.
-
State 3 (active state): Add a known amount of ADP to stimulate ATP synthesis and measure the maximal oxygen consumption rate.
-
-
RCI Calculation: The Respiratory Control Index (RCI) is calculated as the ratio of State 3 to State 4 respiration.
-
CoQ2 Effect: To study the effect of CoQ2, it can be added to the chamber before or after the addition of substrates, and the changes in respiration rates are recorded.
Calcium Retention Capacity (CRC) Assay
This assay measures the susceptibility of the mitochondrial permeability transition pore (mPTP) to opening in response to calcium overload.
-
Assay Medium: Suspend isolated mitochondria in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N), respiratory substrates, and phosphate.
-
Calcium Pulses: Add sequential pulses of a known concentration of CaCl₂ to the mitochondrial suspension.
-
Fluorescence Monitoring: Monitor the extra-mitochondrial calcium concentration by measuring the fluorescence of the calcium indicator. Mitochondria will take up the calcium, resulting in a decrease in fluorescence.
-
mPTP Opening: The opening of the mPTP is indicated by a sudden and massive release of accumulated calcium back into the medium, causing a sharp increase in fluorescence.
-
CRC Calculation: The total amount of calcium taken up by the mitochondria before mPTP opening is the Calcium Retention Capacity. The effect of CoQ2 can be assessed by pre-incubating the mitochondria with it before starting the calcium pulses.
Measurement of Mitochondrial H₂O₂ Production
The production of reactive oxygen species (ROS) can be quantified using fluorescent probes.
-
Assay Principle: Use a probe like Amplex Red, which in the presence of horseradish peroxidase, reacts with H₂O₂ to produce the highly fluorescent compound resorufin.
-
Assay Conditions: Incubate isolated mitochondria in a reaction buffer containing the respiratory substrate, Amplex Red, and horseradish peroxidase.
-
Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for resorufin).
-
Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the rate of H₂O₂ production.
-
Investigating CoQ2: Add CoQ2 to the mitochondrial suspension to determine its effect on H₂O₂ generation under different substrate conditions.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the central role of this compound in mitochondrial electron transport and provide a visual representation of a typical experimental workflow.
Figure 1: The role of this compound in the mitochondrial electron transport chain.
Figure 2: A generalized experimental workflow for studying CoQ2's effects.
Conclusion
This compound is a fundamental component of the mitochondrial electron transport chain, facilitating the transfer of electrons and contributing to the establishment of the proton-motive force essential for ATP synthesis. The quantitative data presented highlight the tissue-specific effects of CoQ2 on mitochondrial function, emphasizing the complexity of its regulatory roles. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of CoQ2 action and to explore its potential as a therapeutic target in mitochondrial-related pathologies. A deeper understanding of CoQ2's function will undoubtedly pave the way for novel drug development strategies aimed at modulating mitochondrial bioenergetics.
References
Spontaneous Autoxidation of Coenzyme Q2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q2 (CoQ2), a vital lipophilic molecule, plays a multifaceted role in cellular bioenergetics and redox homeostasis. While its function as an electron carrier in the mitochondrial respiratory chain is well-established, its propensity for spontaneous autoxidation and the consequent antioxidant and pro-oxidant activities are of significant interest in drug development and biomedical research. This technical guide provides an in-depth exploration of the core principles of CoQ2 autoxidation, including its chemical mechanism, the factors influencing its rate, and the products formed. Detailed experimental protocols for studying this phenomenon are provided, along with a summary of available quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the dual nature of this compound.
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a family of lipid-soluble benzoquinones characterized by a quinone head group and a polyisoprenoid tail of varying length. This compound (CoQ2) possesses two isoprenoid units in its tail. Like other CoQ homologues, CoQ2 exists in three redox states: the fully oxidized form (ubiquinone, CoQ2), the partially reduced semiquinone radical (CoQ2H•), and the fully reduced form (ubiquinol, CoQ2H2)[1]. The reduced form, ubiquinol-2 (CoQ2H2), is a potent antioxidant capable of inhibiting lipid peroxidation within biological membranes[2][3]. However, under certain conditions, CoQ homologues, including CoQ2, can also act as pro-oxidants, contributing to the generation of reactive oxygen species (ROS)[1][4]. The spontaneous autoxidation of CoQ2H2 is a key process underlying this dual functionality. This guide delves into the technical aspects of this process, providing researchers with the foundational knowledge and methodologies to investigate the autoxidation of this compound.
The Chemical Mechanism of this compound Autoxidation
The spontaneous autoxidation of the reduced form of this compound (ubiquinol-2, CoQ2H2) is a free radical chain reaction initiated by the reaction of ubiquinol with molecular oxygen. The process can be dissected into initiation, propagation, and termination steps, leading to the formation of the oxidized ubiquinone-2 (CoQ2) and reactive oxygen species.
Initiation
The reaction is initiated by the transfer of a single electron from ubiquinol-2 to molecular oxygen, resulting in the formation of a ubisemiquinone-2 radical (CoQ2H•) and a superoxide radical (O2•−).
CoQ2H2 + O2 → CoQ2H• + O2•− + H+
Propagation
The newly formed radicals can then participate in a series of propagation reactions that fuel the autoxidation process. The ubisemiquinone-2 radical can react with another oxygen molecule to produce ubiquinone-2 and another superoxide radical.
CoQ2H• + O2 → CoQ2 + O2•− + H+
Alternatively, the superoxide radical can react with another ubiquinol-2 molecule, propagating the chain reaction.
CoQ2H2 + O2•− → CoQ2H• + H2O2
Overall Reaction and Products
The net result of these reactions is the oxidation of ubiquinol-2 to ubiquinone-2 and the production of hydrogen peroxide.
CoQ2H2 + O2 → CoQ2 + H2O2
The ubisemiquinone radical is a key intermediate that, in the presence of oxygen, can lead to the formation of superoxide. This pro-oxidant activity is a critical aspect of Coenzyme Q biochemistry.
Quantitative Data on Coenzyme Q Autoxidation
Direct quantitative data on the spontaneous autoxidation of this compound is limited in the scientific literature. Most studies focus on the more biologically prevalent Coenzyme Q10 and, to a lesser extent, Coenzyme Q6. However, comparative studies provide some insights into the relative activities of different CoQ homologues.
| Parameter | Coenzyme Q Homologue | Value | Conditions | Reference |
| Km for NADH-CoQ Reductase | Coenzyme Q1 | ~20 µM | Bovine heart submitochondrial particles | |
| This compound | Higher Vmax than CoQ10, similar Km | Bovine heart submitochondrial particles | ||
| Effect on ROS Generation | This compound | Enhanced ROS generation | Rat liver mitochondria, NADH oxidase system | |
| Idebenone (short-chain analogue) | Enhanced ROS generation | Rat liver mitochondria, NADH oxidase system | ||
| Inhibition of Lipid Peroxidation | This compound | Inhibited NADH and iron-induced lipid peroxidation | Rat liver mitochondrial membranes | |
| Idebenone | Inhibited NADH and iron-induced lipid peroxidation | Rat liver mitochondrial membranes |
Note: The table summarizes available data that, while not always directly measuring autoxidation rates, provides a comparative context for the reactivity of CoQ2.
Experimental Protocols
This section outlines detailed methodologies for key experiments to study the spontaneous autoxidation of this compound. These protocols are based on established methods for other CoQ homologues and can be adapted for CoQ2.
Preparation of Ubiquinol-2 (CoQ2H2)
The reduced form of this compound is highly susceptible to autoxidation and is often prepared fresh before an experiment.
Materials:
-
This compound (ubiquinone-2)
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Hexane
-
Water (deoxygenated)
-
Nitrogen gas
Protocol:
-
Dissolve a known amount of CoQ2 in a minimal volume of ethanol.
-
Add a freshly prepared aqueous solution of sodium borohydride in excess, dropwise, while stirring under a gentle stream of nitrogen.
-
Continue stirring for 30 minutes at room temperature in the dark. The disappearance of the yellow color indicates the reduction of ubiquinone to ubiquinol.
-
Extract the ubiquinol-2 into hexane by adding hexane and deoxygenated water to the reaction mixture and vortexing.
-
Separate the hexane layer, which contains the CoQ2H2.
-
Evaporate the hexane under a stream of nitrogen.
-
Immediately redissolve the CoQ2H2 in an appropriate deoxygenated solvent (e.g., ethanol) for the experiment.
-
Confirm the purity and concentration of the prepared CoQ2H2 spectrophotometrically or by HPLC.
Monitoring this compound Autoxidation by HPLC
High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or UV detection is a robust method for simultaneously quantifying the oxidized (CoQ2) and reduced (CoQ2H2) forms of this compound, allowing for the direct measurement of autoxidation over time.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Electrochemical detector (preferred for its sensitivity to the redox state) or a UV detector set at 275 nm for ubiquinone and ~290 nm for ubiquinol.
-
Data acquisition software
Mobile Phase (Isocratic):
-
A mixture of methanol, ethanol, and a suitable salt (e.g., lithium perchlorate) in appropriate proportions. The exact composition may need optimization for CoQ2.
Protocol:
-
Prepare a solution of CoQ2H2 in a suitable solvent (e.g., ethanol) at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, oxygen concentration, presence of metal ions).
-
At various time points, inject an aliquot of the reaction mixture directly into the HPLC system.
-
Separate CoQ2H2 and CoQ2 on the C18 column.
-
Detect and quantify the peaks corresponding to CoQ2H2 and CoQ2 using the electrochemical or UV detector.
-
Plot the concentrations of CoQ2H2 and CoQ2 as a function of time to determine the rate of autoxidation.
Assay for Pro-oxidant Activity: Superoxide Dismutase (SOD)-Inhibitable Cytochrome c Reduction
This assay measures the production of superoxide radicals, a key product of CoQ2 autoxidation, by monitoring the reduction of cytochrome c. The inhibition of this reduction by superoxide dismutase (SOD) confirms the involvement of superoxide.
Materials:
-
CoQ2H2 solution
-
Cytochrome c (from horse heart)
-
Superoxide Dismutase (SOD)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and cytochrome c.
-
In a parallel cuvette, prepare the same reaction mixture with the addition of SOD.
-
Initiate the reaction by adding the CoQ2H2 solution to both cuvettes.
-
Immediately monitor the increase in absorbance at 550 nm (the peak for reduced cytochrome c) over time in both cuvettes.
-
The rate of cytochrome c reduction in the absence of SOD represents the total rate of reduction.
-
The difference in the rates of reduction between the cuvettes with and without SOD represents the SOD-inhibitable rate, which is a measure of superoxide production.
Signaling Pathways and Logical Relationships
The autoxidation of this compound is intricately linked to the cellular redox state and can influence signaling pathways sensitive to reactive oxygen species. The pro-oxidant activity of CoQ2 can lead to the generation of superoxide, which is a key signaling molecule.
Conclusion
The spontaneous autoxidation of this compound is a fundamental process with dual implications for cellular function, acting as both an antioxidant and a pro-oxidant. While specific quantitative data for CoQ2 remains an area for further research, the established mechanisms and experimental protocols for other CoQ homologues provide a solid framework for its investigation. A thorough understanding of the factors that govern the autoxidation of CoQ2 is crucial for the development of therapeutic strategies that aim to modulate cellular redox balance and for elucidating its role in various physiological and pathological conditions. The methodologies and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this important biomolecule.
References
- 1. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipid peroxidation by ubiquinol in submitochondrial particles in the absence of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and prooxidant properties of mitochondrial Coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of CoQ homologues on reactive oxygen generation by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Early research on short-chain coenzyme Q homologs
An In-depth Technical Guide to Early Research on Short-Chain Coenzyme Q Homologs
Introduction
Coenzyme Q (CoQ), or ubiquinone, is an essential lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain (ETC), where it shuttles electrons from complexes I and II to complex III.[1][2] Its structure consists of a redox-active benzoquinone ring attached to a polyisoprenoid tail. In humans, the predominant form is Coenzyme Q10 (CoQ10), featuring a tail of 10 isoprenyl units.[1] While CoQ10 has been widely studied for its therapeutic potential, its high lipophilicity and poor water solubility limit its bioavailability.[3][4]
This has led to significant research into short-chain CoQ homologs, which possess shorter isoprenoid side chains. These synthetic analogs, such as Idebenone, CoQ4, and CoQ1, often exhibit improved water solubility and modified pharmacokinetic profiles. Early research focused on their potential to mitigate mitochondrial dysfunction and oxidative stress, which are implicated in a wide range of pathologies, including neurodegenerative diseases and mitochondrial disorders. These analogs were investigated for their ability to function as electron carriers in the ETC and as potent antioxidants. This technical guide provides a comprehensive overview of the foundational research on short-chain CoQ homologs, detailing their biochemical mechanisms, key experimental findings, and the methodologies used in their evaluation.
Biochemical Mechanisms of Action
Short-chain CoQ homologs exert their effects primarily through two mechanisms: interaction with the mitochondrial electron transport chain and potent antioxidant activity.
-
Mitochondrial Electron Transport Chain Interaction : Short-chain analogs like Idebenone can act as mitochondrial electron carriers. Unlike the native CoQ10, Idebenone can bypass a dysfunctional Complex I and directly transfer electrons to Complex III, thereby helping to restore ATP production. This mechanism is particularly relevant for diseases involving Complex I defects, such as Leber Hereditary Optic Neuropathy (LHON). However, their interaction is complex; for instance, Idebenone can slightly inhibit NADH oxidation while stimulating oxygen uptake from succinate, effectively favoring succinate-driven respiration. This selective modulation of substrate oxidation is a key aspect of their therapeutic potential.
-
Antioxidant Properties : The antioxidant efficiency of CoQ analogs is inversely correlated with the length of their isoprenoid side chain. Shorter chains enhance antioxidant potential. The reduced form, ubiquinol, is a powerful antioxidant that prevents lipid peroxidation within cellular membranes. Short-chain homologs like Idebenone are effective at protecting mitochondrial membranes from oxidative damage by scavenging free radicals. This action is critically dependent on their reduction to the active ubiquinol form. The cytoplasmic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial role by catalyzing the two-electron reduction of quinones like Idebenone, which minimizes the formation of unstable, pro-oxidant semiquinone intermediates that can be generated at Complex I.
The following diagram illustrates the dual mechanism of action of short-chain CoQ homologs.
Caption: Dual mechanism of short-chain CoQ homologs in mitochondria and cytosol.
Quantitative Data from Early Studies
Early research generated crucial quantitative data on the efficacy and safety of short-chain CoQ homologs, particularly Idebenone, in various disease models and clinical trials.
Table 1: Clinical Trial Data for Idebenone
| Disease Condition | Study Metric | Placebo Group Change | Idebenone Group Change | Dosage | Reference |
| Friedreich's Ataxia | ICARS Score | +1.3 points | +2.5 points | N/A | |
| Friedreich's Ataxia | FARS Score | -0.6 points | +1.6 points | N/A | |
| Friedreich's Ataxia | Neurological Condition | Slow deterioration | Slow deterioration | 5 mg/kg per day | |
| Leber Hereditary Optic Neuropathy | logMAR (Primary Endpoint) | -0.071 | -0.135 | 900 mg/day | |
| Leber Hereditary Optic Neuropathy | logMAR (Best Eye) | +0.098 | -0.030 | 900 mg/day | |
| Alzheimer's Disease | Cognitive/Behavioral Scores | No significant change | Statistically significant improvement | 45 mg twice daily |
Table 2: In Vitro Antioxidant and Metabolic Activity
| Homolog/Compound | Experiment | Model System | Key Finding | Reference |
| Idebenone | Lipid Peroxidation Inhibition | Canine brain mitochondria | Effective inhibition observed | |
| Idebenone | Succinate/NADH Oxidation | Ubiquinone-depleted mitochondria | Restored oxidation pathways | |
| CoQ1 | Rotenone-induced cytotoxicity | Hepatocyte cell model | Prevented cytotoxicity, restored ATP levels | |
| CoQ9H2 vs. CoQ10H2 | AAPH-induced oxidation | Rat hepatocytes | CoQ9H2 decreased linearly; CoQ10H2 decrease was much less | |
| Various Analogs | DPPH radical scavenging | In vitro chemical assay | Compound 8b (N-benzoylpiperazine group) showed more potent inhibition than CoQ10 | |
| Idebenone vs. Decylubiquinone | Substrate Oxidation | Sub-mitochondrial fraction | Idebenone favored succinate over NADH oxidation |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of early research findings. Below are summarized protocols for key experiments cited in the literature.
Protocol 1: Synthesis of Idebenone (General Approach)
This protocol outlines the general synthetic steps for Idebenone, a methyl-dimethoxy-benzoquinone with an ω-hydroxydecyl side chain.
-
Starting Material : Preparation of the protected quinone precursor, often derived from commercially available Coenzyme Q0.
-
Side-Chain Attachment : A key step involves the coupling of the ω-hydroxydecyl side chain to the 3-position of the benzoquinone ring. This is typically achieved through a Friedel-Crafts alkylation or a similar C-C bond-forming reaction.
-
Deprotection : Removal of any protecting groups from the quinone moiety to yield the final product.
-
Purification : The crude product is purified using techniques such as column chromatography and recrystallization to obtain crystalline Idebenone.
-
Characterization : The final compound's structure is confirmed using analytical methods like NMR spectroscopy, mass spectrometry, and elemental analysis.
The following diagram outlines a generalized workflow for synthesizing and evaluating a novel short-chain CoQ homolog.
Caption: Workflow for synthesis and evaluation of new CoQ homologs.
Protocol 2: Assessment of Mitochondrial Respiration
This protocol is based on methods used to study the effects of quinone analogs on NADH and succinate oxidation in mitochondrial preparations.
-
Mitochondrial Isolation : Isolate mitochondria from animal tissue (e.g., rat liver or brain) using differential centrifugation. Homogenize tissue in an ice-cold isolation buffer, centrifuge at low speed to remove nuclei and debris, and then centrifuge the supernatant at high speed to pellet the mitochondria.
-
Ubiquinone Depletion (Optional) : To study the direct effects of analogs, endogenous CoQ can be depleted by washing the mitochondrial pellet with a buffer containing a low concentration of a detergent like Triton X-100, followed by centrifugation.
-
Respirometry : Use an oxygen electrode (e.g., a Clark-type electrode) in a sealed, temperature-controlled chamber containing a respiration buffer.
-
Substrate Addition : Add the mitochondrial preparation to the chamber. Initiate respiration by adding a specific substrate (e.g., glutamate/malate for Complex I-linked respiration or succinate for Complex II-linked respiration).
-
Analog Treatment : Inject a known concentration of the short-chain CoQ homolog (e.g., Idebenone) dissolved in a suitable solvent (e.g., ethanol) into the chamber.
-
Data Acquisition : Continuously record the rate of oxygen consumption. Calculate the respiratory control index (RCI) by measuring the ratio of the respiration rate in the presence of ADP (State 3) to the rate after ADP is consumed (State 4).
-
Analysis : Compare the oxygen consumption rates and RCI values before and after the addition of the CoQ analog to determine its effect on ETC function.
The logical flow of testing a compound's effect on mitochondrial function is depicted below.
Caption: Logical workflow for a mitochondrial respirometry experiment.
Conclusion
Early research into short-chain coenzyme Q homologs, particularly Idebenone, established them as a promising class of therapeutic agents for mitochondrial and neurodegenerative disorders. These studies demonstrated that shortening the isoprenoid side chain could enhance antioxidant activity and favorably modulate interactions with the mitochondrial electron transport chain. The ability of these compounds to bypass defects in Complex I and protect against oxidative damage provided a strong rationale for their clinical investigation in diseases like Friedreich's ataxia and LHON. While clinical outcomes have been varied, the foundational research laid the groundwork for understanding the complex pharmacology of synthetic quinones and continues to inform the development of next-generation mitochondria-targeted therapeutics. The experimental protocols and quantitative data from this era remain a valuable resource for researchers in drug discovery and mitochondrial medicine.
References
Methodological & Application
Application Notes and Protocols for Coenzyme Q2 Extraction from Yeast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipophilic molecule located in the inner mitochondrial membrane, where it plays a crucial role in the electron transport chain and cellular respiration. The length of the isoprenoid tail of CoQ varies among species, with yeast (Saccharomyces cerevisiae) primarily producing Coenzyme Q6 (CoQ6). Coenzyme Q2 (CoQ2), with a shorter two-isoprenoid unit tail, is a vital intermediate in the biosynthesis of longer-chain CoQ molecules and is also used as a research tool to study mitochondrial function. This document provides a detailed protocol for the extraction and quantification of this compound from yeast cultures, adapted from established methods for other CoQ variants.
Coenzyme Q Biosynthesis Pathway in Saccharomyces cerevisiae
The biosynthesis of Coenzyme Q in yeast is a multi-step process involving a complex of enzymes encoded by the COQ genes. The pathway begins with the synthesis of the benzoquinone ring from either 4-hydroxybenzoic acid or p-aminobenzoic acid. The isoprenoid tail is synthesized separately and then attached to the ring by the enzyme Coq2p. A series of modifications to the benzoquinone ring then follows to produce the final CoQ molecule.
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from yeast cultures.
I. Yeast Culture and Harvest
-
Inoculation: Inoculate a single colony of the desired yeast strain into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Growth: Incubate the culture at 30°C with shaking at 200 rpm until it reaches the desired growth phase (e.g., mid-logarithmic or stationary).
-
Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with sterile, ice-cold deionized water.
-
Storage: The cell pellet can be used immediately or stored at -80°C until further use.
II. This compound Extraction
This protocol is adapted from methods developed for CoQ6 extraction.
-
Cell Lysis (Mechanical Bead Beating):
-
To the yeast cell pellet (approximately 100 mg wet weight), add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an equal volume of acid-washed glass beads (0.5 mm diameter).
-
Agitate vigorously using a vortex mixer for 10-15 minutes at 4°C.
-
-
Lipid Extraction:
-
Centrifuge the mixture at 3,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Repeat the extraction of the aqueous phase and cell debris with another 1 mL of the chloroform:methanol mixture.
-
Pool the organic phases.
-
-
Phase Separation and Washing:
-
To the pooled organic phase, add 0.25 volumes of 0.9% NaCl solution.
-
Vortex briefly and centrifuge at 1,000 x g for 5 minutes to facilitate phase separation.
-
Carefully remove and discard the upper aqueous phase.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of ethanol or a suitable mobile phase for HPLC analysis.
-
III. Quantification of this compound by HPLC
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of ethanol:methanol (70:30, v/v) is a good starting point. The ratio may need to be optimized for the best separation of CoQ2.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.[1]
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard in ethanol.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the reconstituted yeast lipid extract into the HPLC system.
-
Identify the CoQ2 peak based on its retention time compared to the standard.
-
Quantify the amount of CoQ2 in the sample by comparing its peak area to the standard curve.
-
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and quantification of this compound from yeast cultures.
Data Presentation
The following table presents hypothetical quantitative data for this compound levels in different yeast strains under varying growth conditions. This data is for illustrative purposes, as specific CoQ2 yields will depend on the yeast strain and experimental conditions. For comparison, reported values for CoQ6 in S. cerevisiae are also included.
| Yeast Strain | Growth Condition | Coenzyme Q Type | Yield (µg/g dry cell weight) - Hypothetical | Reported CoQ6 Yield (mg/L) | Reference |
| Wild Type (e.g., BY4741) | Glucose (Log Phase) | CoQ2 | 5 - 15 | 6.8 (± 0.4) | [2] |
| Wild Type (e.g., BY4741) | Glucose (Stationary) | CoQ2 | 10 - 25 | - | |
| Wild Type (e.g., BY4741) | Glycerol (Respiratory) | CoQ2 | 20 - 50 | - | |
| coq2Δ Mutant | Glucose | CoQ2 | Not Detected | Not Applicable | |
| COQ2 Overexpression | Glucose | CoQ2 | 50 - 150 | 18.7 (± 4.2) to 27.8 (± 8.7) | [2] |
Note: The hypothetical CoQ2 yields are estimated based on its role as a biosynthetic intermediate. Actual yields will require experimental determination. The reported CoQ6 yields are from engineered strains and provide a reference for the potential production levels of ubiquinones in yeast.[2]
Troubleshooting
-
Low CoQ2 Yield:
-
Inefficient Cell Lysis: Ensure complete cell disruption by optimizing the bead beating time or considering alternative methods like enzymatic digestion with zymolyase.
-
Incomplete Extraction: Perform multiple rounds of solvent extraction to ensure complete recovery of lipids.
-
Degradation of CoQ2: Coenzyme Q is light and heat sensitive. Protect samples from light and keep them on ice or at 4°C during the extraction process.
-
-
Poor HPLC Separation:
-
Co-eluting Peaks: Optimize the mobile phase composition to improve the resolution of the CoQ2 peak from other lipid species.
-
Broad Peaks: Ensure the column is properly equilibrated and the sample is fully dissolved in the mobile phase.
-
Conclusion
This application note provides a comprehensive protocol for the extraction and quantification of this compound from yeast cultures. By adapting established methods for other Coenzyme Q species, researchers can reliably isolate and measure CoQ2 levels. The provided workflow, data tables, and troubleshooting guide will aid in the successful implementation of this protocol in a research setting. Further optimization of the extraction and HPLC conditions may be necessary depending on the specific yeast strain and experimental goals.
References
Application Notes & Protocols for Microbial Fermentation of Coenzyme Q2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in both prokaryotes and eukaryotes. It consists of a benzoquinone head group and a polyisoprenoid side chain. The length of this side chain, determined by the number of isoprene units (n), defines the specific CoQ variant (CoQn). While Coenzyme Q10 (CoQ10) is the most well-known and commercially produced form via microbial fermentation, there is growing interest in other variants for research and therapeutic applications.
This document provides a detailed, albeit theoretical, framework for the production of Coenzyme Q2 (CoQ2) using microbial fermentation. As there is limited direct research on microbial CoQ2 production, the following protocols are based on established principles of metabolic engineering and the known biosynthetic pathways for other CoQ variants. The core strategy relies on engineering a microbial host to produce the specific C10 precursor for the CoQ2 side chain, geranyl diphosphate (GPP), and leveraging the natural promiscuity of the host's CoQ biosynthesis machinery to incorporate this shorter side chain.
Principle of the Method: A Metabolic Engineering Approach
The biosynthesis of Coenzyme Q can be divided into three main stages:
-
Synthesis of the Benzoquinone Head Group: The aromatic precursor, 4-hydroxybenzoic acid (4-HB), is synthesized from the shikimate pathway.
-
Synthesis of the Isoprenoid Side Chain: Isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. These units are condensed by a specific polyprenyl diphosphate synthase to create a side chain of a defined length. For CoQ2, the required side chain is geranyl diphosphate (GPP, a C10 molecule).
-
Condensation and Modification: The 4-HB head group is condensed with the isoprenoid side chain by a prenyltransferase (UbiA in E. coli, Coq2 in yeast). Subsequent enzymatic modifications (hydroxylations, methylations, decarboxylation) to the benzoquinone ring yield the final CoQ molecule.
The key to producing CoQ2 is to engineer the host organism to accumulate GPP and channel it into the ubiquinone pathway. Research has shown that the UbiA/Coq2 prenyltransferase enzymes are promiscuous and can accept isoprenoid side chains of varying lengths, including GPP.[1][2][3] Therefore, by overexpressing a geranyl diphosphate synthase (GPPS) and potentially downregulating pathways that consume GPP for longer-chain isoprenoids, the cell's natural machinery can be redirected to synthesize CoQ2.
Caption: Generalized CoQ biosynthetic pathway, highlighting the engineered route for CoQ2 production.
Experimental Protocols
Protocol 1: Host Strain Engineering for GPP Accumulation
This protocol describes the engineering of Escherichia coli to prioritize the synthesis of Geranyl Diphosphate (GPP).
1.1. Host Strain Selection:
-
E. coli strains such as BL21(DE3) or MG1655 are suitable hosts due to their well-characterized genetics and robust growth.
1.2. Gene and Plasmid Selection:
-
Geranyl Diphosphate Synthase (GPPS): Select a heterologous GPPS gene. The GPPS from Abies grandis (AgGPPS) has been shown to be effective for GPP production in E. coli.[4]
-
Mevalonate (MVA) Pathway: To increase the pool of isoprenoid precursors (IPP and DMAPP), co-express the genes of a heterologous MVA pathway. A common strategy is to use two plasmids: one for the "upper" MVA pathway (MevT, MevS, MevK) and one for the "lower" MVA pathway (PMK, PMD, IDI).
-
Expression Vectors: Utilize compatible plasmids with different origins of replication and antibiotic resistance markers (e.g., pET and pACYC series).
1.3. Plasmid Construction:
-
Synthesize the codon-optimized AgGPPS gene and the genes for the MVA pathway.
-
Clone the AgGPPS gene into a suitable expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).
-
Clone the MVA pathway genes into one or two compatible vectors.
-
Verify all constructs by restriction digest and Sanger sequencing.
1.4. Host Transformation:
-
Prepare competent E. coli BL21(DE3) cells.
-
Sequentially transform the host with the plasmids containing the MVA pathway and the GPPS gene, selecting on appropriate antibiotic plates at each step.
-
Confirm the presence of all plasmids in the final engineered strain.
Caption: Workflow for engineering a microbial host for CoQ2 production.
Protocol 2: Fed-Batch Fermentation for CoQ2 Production
This protocol is adapted from high-density fermentation processes developed for CoQ10 and other isoprenoids.
2.1. Media Preparation:
-
Seed Medium (per liter): 20 g Tryptone, 10 g Yeast Extract, 10 g NaCl, 2 g Glucose.
-
Batch Fermentation Medium (per liter): 20 g Glucose, 10 g Yeast Extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 4 g K₂HPO₄, 1 g MgSO₄·7H₂O, 10 mg FeSO₄·7H₂O, 2 ml Trace Metal Solution. Add appropriate antibiotics.
-
Trace Metal Solution (per liter): 0.5 g CaCl₂, 0.18 g ZnSO₄·7H₂O, 0.1 g MnSO₄·H₂O, 10 g Na₂-EDTA, 0.16 g CuSO₄·5H₂O, 0.18 g CoCl₂·6H₂O.
-
Feeding Solution: 500 g/L Glucose, 20 g/L MgSO₄·7H₂O.
2.2. Inoculum Development:
-
Inoculate a single colony of the engineered strain into 10 mL of seed medium.
-
Incubate at 37°C with shaking at 220 rpm for 8-10 hours.
-
Transfer the culture to 200 mL of seed medium in a 1 L flask and incubate under the same conditions until the OD₆₀₀ reaches 4-6.
2.3. Bioreactor Fermentation:
-
Aseptically transfer the seed culture to a 5 L bioreactor containing 3 L of batch fermentation medium (initial inoculum of ~5% v/v).
-
Initial Batch Phase:
-
Temperature: 37°C.
-
pH: Maintain at 7.0 using 25% (v/v) NH₄OH.
-
Dissolved Oxygen (DO): Maintain at 30% saturation by cascading agitation (300-800 rpm) and airflow (1-3 vvm).
-
-
Induction and Fed-Batch Phase:
-
When the initial glucose is depleted (indicated by a sharp increase in DO), induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Simultaneously, lower the temperature to 30°C to improve protein folding and reduce metabolic burden.
-
Begin feeding the glucose solution at a rate sufficient to maintain a low glucose concentration (1-5 g/L) to avoid acetate formation.
-
-
Harvesting:
-
Continue the fermentation for 48-72 hours post-induction.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C).
-
Wash the cell pellet with distilled water and store at -80°C until extraction.
-
Protocol 3: Extraction and Quantification of this compound
3.1. Cell Lysis:
-
Resuspend the cell pellet (e.g., 1 g wet cell weight) in 5 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Lyse the cells using a high-pressure homogenizer or sonication on ice.
3.2. Solvent Extraction:
-
To the 5 mL of cell lysate, add 10 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the CoQ2.
-
Repeat the extraction on the aqueous phase with another 10 mL of the solvent mixture.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
3.3. Quantification by HPLC:
-
Re-dissolve the dried extract in a known volume of ethanol (e.g., 1 mL).
-
Analyze using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
HPLC Conditions (Example):
-
Mobile Phase: Methanol:Hexane (9:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Column Temperature: 30°C.
-
-
Quantify the CoQ2 peak by comparing its area to a standard curve prepared with a pure CoQ2 standard.
Data Presentation
While quantitative data for CoQ2 production is not available, the tables below provide context from related processes, such as the production of CoQ10 and key precursors.
Table 1: Comparison of Fermentation Parameters for CoQ Production in Different Microorganisms
| Parameter | Paracoccus denitrificans (CoQ10)[4] | Rhodobacter sphaeroides (CoQ10) | E. coli (Hypothetical CoQ2) |
| Temperature | 32°C | 30°C | 30-37°C |
| pH | 7.0 | Maintained, but not specified | 7.0 |
| Dissolved Oxygen | 30% saturation | Aeration shift (aerobic to limited) | 20-30% saturation |
| Carbon Source | Sucrose / Cane Molasses | Not specified | Glucose / Glycerol |
| Nitrogen Source | Yeast Extract, Peptone | Not specified | Yeast Extract, (NH₄)₂SO₄ |
| Strategy | Fed-batch with precursor feeding | Fed-batch | Fed-batch |
| Typical Yield | 113.68 mg/L CoQ10 | 93.34 mg/L CoQ10 | Target: 50-200 mg/L |
Table 2: Example Titers of CoQ Variants and Precursors in Engineered Microbes
| Product | Host Organism | Production Titer | Reference |
| Coenzyme Q10 | Rhodobacter sphaeroides | 3.6 g/L | |
| Coenzyme Q10 | Paracoccus denitrificans | 113.68 mg/L | |
| Geraniol (from GPP) | Escherichia coli | 2.0 g/L | |
| Geraniol (from GPP) | Saccharomyces cerevisiae | 5.5 g/L |
This data suggests that if GPP can be efficiently channeled into the ubiquinone pathway, achieving titers in the range of hundreds of mg/L for CoQ2 could be feasible.
References
- 1. Structural and biochemical analysis of intramembrane prenyltransferases in the UbiA superfamiIy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
- 3. Ubiquinone. Biosynthesis of quinone ring and its isoprenoid side chain. Intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Engineering Escherichia coli for high‑yield geraniol production with" by Wei Liu, Xin Xu et al. [digitalcommons.unl.edu]
Application Notes and Protocols for Coenzyme Q2 in Isolated Mitochondria Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a vital component of the mitochondrial electron transport chain (ETC), acting as a mobile electron carrier from Complex I and Complex II to Complex III.[1][2][3] Its redox state is a critical indicator of mitochondrial function and cellular bioenergetic status.[2][4] Coenzyme Q2 (CoQ2), a short-chain analog of the endogenous Coenzyme Q10 (CoQ10), is frequently utilized in in vitro studies of the respiratory chain due to its higher water solubility. This property facilitates its use in aqueous buffer systems common to isolated mitochondria respiration assays. CoQ2 serves as a valuable tool to investigate electron transport, mitochondrial dysfunction, and the effects of potential therapeutic agents on cellular respiration.
These application notes provide detailed protocols for the use of this compound in high-resolution respirometry (HRR) with isolated mitochondria, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Data Presentation
Quantitative data from mitochondrial respiration assays using this compound should be organized to clearly present the effects on key respiratory parameters. Below are examples of how to structure such data.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Parameter | Control | + 23 µM CoQ2 | % Change | p-value | Reference |
| Heart Mitochondria | |||||
| Respiratory Control Index (RCI) | 5.8 ± 0.4 | 3.9 ± 0.3 | -32% | <0.01 | |
| State 4 Respiration (pmol O₂/s/mg) | 25 ± 3 | 45 ± 5 | +80% | <0.05 | |
| Calcium Retention Capacity (nmol Ca²⁺/mg) | 150 ± 15 | 60 ± 8 | -60% | <0.05 | |
| H₂O₂ Production (pmol/min/mg) | 10 ± 1.5 | 27 ± 3 | +170% | <0.05 | |
| Liver Mitochondria | |||||
| Respiratory Control Index (RCI) | 4.9 ± 0.5 | 2.1 ± 0.2 | -57% | <0.01 | |
| State 4 Respiration (pmol O₂/s/mg) | 30 ± 4 | 50 ± 6 | +67% | <0.05 | |
| Calcium Retention Capacity (nmol Ca²⁺/mg) | 180 ± 20 | 263 ± 25 | +46% | <0.05 | |
| H₂O₂ Production (pmol/min/mg) | 12 ± 2 | 9.5 ± 1.8 | -21% | ns |
ns = not significant
Table 2: Coenzyme Q Pool Redox State in Bovine Mitochondrial Membranes
| Condition | % Reduced CoQ Pool | Reference |
| Respiration on NADH | 56-60% | |
| Respiration on Succinate | 56-60% | |
| + Rotenone (Complex I inhibitor) with NADH | ~4% | |
| + Malonate (Complex II inhibitor) with Succinate | ~12% | |
| + KCN (Complex IV inhibitor) with NADH or Succinate | ~80% |
Experimental Protocols
Protocol 1: Isolation of Mitochondria
A standard protocol for isolating mitochondria from tissues such as the heart or liver is required. This typically involves tissue homogenization and differential centrifugation. For detailed, tissue-specific isolation protocols, please refer to established methods.
Protocol 2: High-Resolution Respirometry with this compound
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a high-resolution respirometer, such as the Oroboros O2k.
Materials:
-
Isolated mitochondria
-
Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Substrates for Complex I (e.g., glutamate, malate, pyruvate)
-
Substrates for Complex II (e.g., succinate)
-
ADP
-
Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase)
-
High-resolution respirometer
Procedure:
-
Instrument Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Chamber Preparation: Add 2 mL of respiration medium to the respirometer chambers. Stir at 750 rpm and maintain the temperature at 37°C.
-
Mitochondria Addition: Add isolated mitochondria to the chambers (typically 0.05-0.1 mg/mL final concentration). Allow the signal to stabilize.
-
Substrate Addition (for Complex I-linked respiration):
-
Add Complex I substrates (e.g., 10 mM pyruvate, 5 mM malate, and 10 mM glutamate) to initiate LEAK respiration (State 2).
-
After a stable signal is achieved, add a saturating concentration of ADP (e.g., 2.5 mM) to induce phosphorylating respiration (State 3).
-
-
This compound Titration:
-
Prepare a stock solution of CoQ2 in ethanol.
-
Add a specific volume of the CoQ2 stock solution to achieve the desired final concentration (e.g., 23 µM) in the chamber. Observe the effect on the oxygen consumption rate. It is recommended to perform a titration to determine the optimal concentration for the specific experimental conditions.
-
-
Inhibitor Titrations (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):
-
To assess the activity of different parts of the ETC, sequentially add inhibitors. For example, add rotenone (0.5 µM) to inhibit Complex I and then succinate (10 mM) to measure Complex II-linked respiration.
-
Add oligomycin (2.5 µg/mL) to inhibit ATP synthase and measure LEAK respiration in the presence of substrates (State 4o).
-
Add a chemical uncoupler like FCCP in stepwise titrations (e.g., 0.5 µM steps) to determine the maximum capacity of the electron transport system (ETS).
-
Finally, add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption (ROX).
-
-
Data Analysis: Calculate the respiratory rates (oxygen flux) for each state. Determine parameters such as the Respiratory Control Ratio (RCR = State 3 / State 4o), P/O ratio (ratio of ADP phosphorylated to oxygen consumed), and ETS capacity.
Visualizations
Signaling Pathway: Coenzyme Q in the Mitochondrial Electron Transport Chain
Caption: Role of Coenzyme Q in the mitochondrial electron transport chain.
Experimental Workflow: High-Resolution Respirometry SUIT Protocol
Caption: A typical SUIT protocol workflow for isolated mitochondria.
Discussion and Considerations
-
CoQ2 as a Q-mimetic: CoQ2 is considered to accurately mimic the behavior of the endogenous CoQ pool, equilibrating at Complexes I, II, and III. This makes it a suitable tool for studying the kinetics and redox state of the Q-pool.
-
Tissue-Specific Effects: The effects of CoQ2 can be tissue-specific. For example, at a concentration of 23 µM, CoQ2 was shown to favor mitochondrial permeability transition pore (mPTP) opening and ROS production in heart mitochondria, while having the opposite effect in liver mitochondria. These differences are thought to be related to its differential effects on Complex I activity in these tissues.
-
Concentration Dependence: The concentration of CoQ2 used is critical. While it can be a valuable tool, at high concentrations or with prolonged exposure, some short-chain quinones have been associated with adverse effects such as the induction of reactive oxygen species and apoptosis. Therefore, dose-response experiments are recommended to determine the optimal concentration for a given study.
-
Solvent Control: As CoQ2 is often dissolved in ethanol, it is crucial to include a vehicle control in all experiments to account for any effects of the solvent on mitochondrial respiration.
-
Simultaneous Redox State Measurement: Advanced techniques allow for the simultaneous measurement of the CoQ2 redox state and oxygen consumption. This provides a more comprehensive understanding of the dynamic relationship between electron flow and the redox state of the Q-pool.
References
Application Notes and Protocols: Coenzyme Q2 as a Complex I Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q2 (CoQ2), a short-chain analog of the endogenous electron carrier Coenzyme Q10 (CoQ10), has emerged as a valuable tool for studying mitochondrial respiratory chain function. Specifically, CoQ2 acts as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex of the electron transport chain. By blocking the transfer of electrons from NADH to the Coenzyme Q pool, CoQ2 disrupts mitochondrial respiration, leading to decreased ATP synthesis and alterations in cellular redox status. These characteristics make CoQ2 a useful pharmacological agent for investigating the cellular consequences of Complex I dysfunction, which is implicated in a wide range of pathologies including neurodegenerative diseases, metabolic disorders, and cancer.
This document provides detailed application notes and protocols for utilizing this compound as a Complex I inhibitor in cell culture experiments. It is intended to guide researchers in designing, executing, and interpreting studies aimed at understanding the multifaceted effects of Complex I inhibition on cellular physiology and signaling.
Mechanism of Action
This compound competitively inhibits the ubiquinone (CoQ) binding site on Complex I. Due to its shorter isoprenoid tail compared to the native CoQ10, CoQ2 can access the binding pocket but is less efficient at accepting and transferring electrons. This leads to a bottleneck in the electron transport chain, resulting in a decreased rate of NADH oxidation and, consequently, a reduction in the proton motive force across the inner mitochondrial membrane. The primary downstream effects of CoQ2-mediated Complex I inhibition include:
-
Decreased Mitochondrial Respiration: Inhibition of electron flow through Complex I leads to a reduction in oxygen consumption.
-
Reduced ATP Production: The diminished proton gradient impairs the ability of ATP synthase (Complex V) to generate ATP.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide radicals at Complex I.
-
Altered Cellular Redox State: The accumulation of NADH and depletion of NAD+ can impact numerous cellular metabolic pathways.
-
Induction of Specific Signaling Pathways: Cellular stress resulting from energy deprivation and oxidative stress can trigger various signaling cascades, including those leading to apoptosis and ferroptosis.
Quantitative Data
While specific IC50 values for this compound in various cell lines are not extensively documented in the literature, studies on isolated mitochondria provide valuable insights into its inhibitory potential. The following table summarizes key quantitative findings from a study using isolated mitochondria, which can serve as a starting point for determining optimal concentrations in cell culture experiments.
| Parameter | Tissue Source | CoQ2 Concentration | Observed Effect | Citation |
| Respiratory Control Index (RCI) | Heart Mitochondria | 23 µM | 32% decrease | [1] |
| Liver Mitochondria | 23 µM | 57% decrease | [1] | |
| NADH DUb-reductase Activity | Heart Mitochondria | 23 µM | 37% reduction | [1] |
| Liver Mitochondria | 23 µM | 47% reduction | [1] | |
| H₂O₂ Production | Heart Mitochondria | 23 µM | 170% increase | [1] |
| Liver Mitochondria | 23 µM | 21% decrease (not significant) |
Note: The IC50 of CoQ2 in cultured cells is expected to vary depending on the cell type, metabolic state, and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay.
Experimental Protocols
The following protocols are designed to be adapted for the use of this compound as a Complex I inhibitor in various cell culture-based assays.
Protocol 1: Determination of IC50 of this compound for Complex I Inhibition
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of CoQ2 on Complex I activity in cultured cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Mitochondrial isolation kit
-
Complex I activity assay kit (e.g., measuring the oxidation of NADH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and grow to 80-90% confluency.
-
Prepare a serial dilution of this compound in complete cell culture medium. A starting range of 1 µM to 100 µM is recommended based on data from isolated mitochondria. Include a vehicle control (solvent only).
-
Treat the cells with the different concentrations of CoQ2 for a predetermined time (e.g., 1, 4, or 24 hours).
-
-
Mitochondrial Isolation:
-
Following treatment, harvest the cells and isolate mitochondria using a commercial kit or a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial isolates.
-
-
Complex I Activity Assay:
-
Perform a Complex I activity assay according to the manufacturer's instructions. This typically involves measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Load equal amounts of mitochondrial protein for each sample into the wells of a 96-well plate.
-
Initiate the reaction and measure the kinetic change in absorbance.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each CoQ2 concentration.
-
Normalize the activity to the vehicle control (defined as 100% activity).
-
Plot the percentage of Complex I activity against the logarithm of the CoQ2 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Measurement of Cellular Respiration using Extracellular Flux Analysis
This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of intact cells.
Materials:
-
Target cell line
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Cell culture microplates compatible with the analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding:
-
Seed cells in the cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
The day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare a stock solution of this compound in the assay medium.
-
-
Extracellular Flux Analysis:
-
Place the cell culture microplate in the extracellular flux analyzer and follow the manufacturer's protocol for calibration and equilibration.
-
Establish a baseline OCR measurement.
-
Inject this compound at the desired concentration and monitor the change in OCR.
-
Subsequently, inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Calculate the different parameters of mitochondrial respiration from the OCR data.
-
Compare the respiratory profiles of CoQ2-treated cells with vehicle-treated controls.
-
Protocol 3: Assessment of Cellular ATP Levels
This protocol describes the measurement of intracellular ATP levels following treatment with this compound.
Materials:
-
Target cell line
-
This compound
-
ATP assay kit (luciferase-based)
-
96-well opaque-walled microplate
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach.
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
ATP Measurement:
-
Following treatment, lyse the cells according to the ATP assay kit protocol.
-
Add the luciferase-containing reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in each sample.
-
Normalize the ATP levels to the protein concentration or cell number.
-
Compare the ATP levels in CoQ2-treated cells to vehicle-treated controls.
-
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of Complex I and its downstream cellular effects.
Caption: Experimental workflow for assessing the effects of this compound in cell culture.
Signaling Pathways Affected by this compound-Mediated Complex I Inhibition
Inhibition of Complex I by this compound can trigger a cascade of cellular signaling events, primarily due to two major consequences: energy stress and oxidative stress .
Energy Stress and AMPK Activation
The decrease in ATP production and the corresponding increase in the AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK) . Activated AMPK acts as a master regulator of cellular metabolism, initiating downstream signaling to:
-
Inhibit anabolic pathways that consume ATP, such as protein and lipid synthesis.
-
Stimulate catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation.
-
Promote mitochondrial biogenesis as a long-term compensatory mechanism.
Oxidative Stress and Cellular Defense Mechanisms
Increased ROS production from inhibited Complex I can overwhelm the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA. This can activate several signaling pathways, including:
-
Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, such as the JNK and p38 pathways, are often activated by oxidative stress and can mediate both pro-survival and pro-apoptotic signals.
Induction of Ferroptosis
A key signaling pathway implicated in Complex I inhibition is ferroptosis , a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. The mechanism involves:
-
Depletion of CoQH2: Complex I is a major site for the regeneration of the reduced, antioxidant form of Coenzyme Q (CoQH2). Inhibition by CoQ2 leads to a decrease in the CoQH2 pool.
-
Lipid Peroxidation: The reduced availability of CoQH2, a potent lipid-soluble antioxidant, leaves cellular membranes vulnerable to iron-catalyzed lipid peroxidation, a hallmark of ferroptosis.
Caption: Signaling pathways activated by this compound-mediated Complex I inhibition.
Conclusion
This compound is a valuable pharmacological tool for inducing and studying the cellular consequences of mitochondrial Complex I inhibition. By carefully designing experiments and utilizing the protocols outlined in these application notes, researchers can gain deeper insights into the roles of mitochondrial function in health and disease. The ability to dissect the downstream signaling pathways activated by CoQ2-induced energy and oxidative stress will be crucial for identifying novel therapeutic targets for a variety of mitochondrial-related disorders.
References
Synthesis of Coenzyme Q2 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q2 (CoQ2), also known as Ubiquinone-2, is a vital, lipid-soluble molecule essential for cellular energy production and antioxidant defense. As a member of the coenzyme Q family, it is characterized by a benzoquinone head group and a short isoprenoid tail consisting of two isoprene units. This shorter side chain confers greater water solubility compared to its longer-chain homolog, Coenzyme Q10, making CoQ2 a valuable tool for in vitro studies of the mitochondrial respiratory chain and cellular signaling pathways. These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of this compound for experimental use, along with methodologies to investigate its biological functions.
Data Presentation
Table 1: Summary of Chemical Synthesis Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Synthesis of 2,3-dimethoxy-5-methyl-p-benzoquinone | 2,6-dimethoxytoluene, Hydrogen Peroxide, Nitric Acid | Acetic Acid | ~95% |
| 2 | Reduction to Hydroquinone | 2,3-dimethoxy-5-methyl-p-benzoquinone, Sodium Borohydride | Ethanol | ~94% |
| 3 | Friedel-Crafts Alkylation | 2,3-dimethoxy-5-methylhydroquinone, Geraniol, BF₃·OEt₂ | Dioxane | 60-70% (estimated) |
Table 2: Spectroscopic Data for this compound Characterization
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 5.15-5.05 (m, =CH-), 4.97-4.85 (m, =CH₂), 3.98 (s, 6H, 2 x -OCH₃), 3.23-3.10 (d, 2H, Ar-CH₂-), 2.05 (s, 3H, Ar-CH₃), 1.75 (s, 3H, =C-CH₃), 1.68 (s, 3H, =C-CH₃), 1.60 (s, 3H, =C-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 184.8, 184.3 (C=O), 145.1, 144.8, 140.9, 140.7 (Ar-C), 131.5, 124.2, 122.4, 118.8 (=C), 61.2 (-OCH₃), 26.5 (Ar-CH₂-), 25.7, 17.7, 16.5, 12.2 (-CH₃) |
| Mass Spec (ESI-MS) | m/z: 319.19 [M+H]⁺, 341.17 [M+Na]⁺ |
Experimental Protocols
I. Chemical Synthesis of this compound
This protocol outlines a three-step synthesis of this compound, commencing with the synthesis of the benzoquinone head group, followed by reduction to the hydroquinone, and concluding with the attachment of the geranyl side chain.
Step 1: Synthesis of 2,3-dimethoxy-5-methyl-p-benzoquinone
This step utilizes a green, telescoped process for the synthesis of the quinone head group[1].
-
Materials: 2,6-dimethoxytoluene, Acetic acid, Hydrogen peroxide (30%), Nitric acid (65%).
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethoxytoluene (1.0 eq) in glacial acetic acid.
-
Heat the mixture to 75°C with stirring.
-
Slowly add hydrogen peroxide (2.0 eq) dropwise over 15 minutes.
-
Maintain the reaction at 75°C and monitor for the consumption of the starting material by TLC.
-
Cool the reaction to room temperature and quench excess peroxide by the slow addition of a saturated aqueous solution of sodium metabisulfite.
-
Add concentrated nitric acid (5.0 eq) dropwise and stir at room temperature for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction to 2,3-dimethoxy-5-methylhydroquinone
-
Materials: 2,3-dimethoxy-5-methyl-p-benzoquinone, Sodium borohydride, Ethanol, 3N Hydrochloric acid, Diethyl ether.
-
Procedure:
-
Dissolve 2,3-dimethoxy-5-methyl-p-benzoquinone (1.0 eq) in ethanol in a round-bottom flask.
-
Add sodium borohydride (0.63 eq) portion-wise at room temperature and stir for 15 minutes.
-
Acidify the mixture with 3N hydrochloric acid.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with water and saturated sodium chloride solution, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the hydroquinone as a yellow oil[2].
-
Step 3: Friedel-Crafts Alkylation to form this compound
This procedure is adapted from the synthesis of other short-chain Coenzyme Q analogs.
-
Materials: 2,3-dimethoxy-5-methylhydroquinone, Geraniol, Boron trifluoride etherate (BF₃·OEt₂), Anhydrous dioxane.
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dimethoxy-5-methylhydroquinone (1.0 eq) in anhydrous dioxane.
-
Add geraniol (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude hydroquinone form of CoQ2.
-
To obtain the oxidized quinone form, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and stir with an oxidizing agent like silver oxide for 2 hours at room temperature.
-
Filter the mixture and evaporate the solvent.
-
Purify the final product, this compound, by column chromatography on silica gel using a hexane/ethyl acetate gradient[3].
-
II. Purification and Characterization
-
Purification: High-purity this compound can be obtained by silica gel column chromatography[3][4]. For more advanced purification, high-speed counter-current chromatography (HSCCC) can be employed.
-
Characterization:
-
NMR Spectroscopy: Confirm the structure of the synthesized CoQ2 using ¹H and ¹³C NMR spectroscopy. Expected chemical shifts are provided in Table 2.
-
Mass Spectrometry: Determine the molecular weight and confirm the identity of the product using ESI-MS. Expected m/z values are listed in Table 2.
-
III. Experimental Use Protocols
A. Assessment of Antioxidant Capacity
The antioxidant properties of synthesized CoQ2 can be evaluated using standard in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the radical scavenging activity of an antioxidant. The reduction of the stable DPPH radical is monitored spectrophotometrically.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
B. Investigation of Mitochondrial Function
The role of CoQ2 as an electron carrier in the mitochondrial respiratory chain can be investigated using isolated mitochondria.
-
Isolation of Mitochondria: Mitochondria can be isolated from cultured cells or animal tissues (e.g., rat liver, heart) by differential centrifugation.
-
Measurement of Mitochondrial Respiration: The effect of CoQ2 on mitochondrial oxygen consumption can be measured using a Clark-type oxygen electrode or a high-resolution respirometer. The activity of respiratory chain complexes, particularly Complex I and Complex III, can be assessed by providing specific substrates and inhibitors.
C. Analysis of Cellular Signaling Pathways
The influence of CoQ2 on cellular signaling can be explored in cell culture models.
-
Cell Culture and Treatment: Treat relevant cell lines (e.g., macrophages, endothelial cells) with varying concentrations of CoQ2.
-
Western Blot Analysis: Investigate the activation of key signaling proteins. For example, assess the nuclear translocation of Nrf2 and the phosphorylation status of NF-κB pathway components (e.g., p65).
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of target genes downstream of these pathways, such as antioxidant response element (ARE) genes for Nrf2 (e.g., HO-1, NQO1) and pro-inflammatory cytokines for NF-κB (e.g., TNF-α, IL-6).
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Role of this compound in the mitochondrial electron transport chain.
Caption: Putative role of this compound in the Nrf2-mediated antioxidant response.
References
Application Notes and Protocols: Measuring Coenzyme Q2 Effects on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), a vital component of the electron transport chain (ETC), plays a crucial role in mitochondrial bioenergetics and cellular respiration.[1] Coenzyme Q2 (CoQ2), a shorter-chain analogue of the more common Coenzyme Q10, also functions as an electron carrier within the inner mitochondrial membrane.[2] The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP synthesis.[3] Dysregulation of ΔΨm is implicated in a variety of cellular stress and disease states. Understanding the impact of exogenous compounds like CoQ2 on ΔΨm is therefore of significant interest in drug development and cellular biology research.
These application notes provide a detailed protocol for assessing the effects of this compound on mitochondrial membrane potential using the fluorescent probe JC-1. Additionally, we present quantitative data from a key study investigating the tissue-specific effects of CoQ2 on related mitochondrial functions and a diagram illustrating the proposed signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound (23 µM) on various mitochondrial parameters in isolated rabbit heart and rat liver mitochondria, as reported by Gharib et al. (2012).[4] These data highlight the tissue-specific impact of CoQ2 and provide a basis for designing experiments to measure its effects on mitochondrial membrane potential.
| Parameter | Tissue | Effect of CoQ2 (23 µM) | Statistical Significance |
| Calcium Retention Capacity (CRC) | Heart Mitochondria | 60% decrease | p<0.05 |
| Liver Mitochondria | 46% increase | p<0.05 | |
| Respiratory Control Index | Heart Mitochondria | 32% reduction | p<0.01 |
| Liver Mitochondria | 57% reduction | p<0.01 | |
| H₂O₂ Production (basal) | Heart Mitochondria | 170% increase | p<0.05 |
| Liver Mitochondria | 21% decrease | Not Significant | |
| NADH DUb-reductase Activity | Heart Mitochondria | 37% reduction | Significant |
| Liver Mitochondria | 47% reduction | Significant |
Signaling Pathway
The effects of this compound on mitochondrial function are intrinsically linked to its role within the electron transport chain and its influence on the mitochondrial permeability transition pore (mPTP). The following diagram illustrates the proposed signaling pathway.
References
- 1. Coenzyme Q10 Ameliorates Ultraviolet B Irradiation Induced Cell Death Through Inhibition of Mitochondrial Intrinsic Cell Death Pathway [mdpi.com]
- 2. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Opposite and tissue-specific effects of this compound on mPTP opening and ROS production between heart and liver mitochondria: role of complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Gel Activity Assays for Coenzyme Q2-Dependent Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), a vital component of the electron transport chain, plays a central role in cellular respiration and energy production. Its shorter-chain analogue, Coenzyme Q2 (CoQ2), serves as a convenient and effective substrate for in vitro and in-gel activity assays of various CoQ-dependent enzymes due to its higher water solubility compared to the native CoQ10. In-gel activity assays are powerful techniques that allow for the visualization and semi-quantification of enzyme activity directly within a polyacrylamide gel following electrophoretic separation. This approach is particularly useful for studying the activity of individual enzyme complexes and supercomplexes in their near-native state.
These application notes provide detailed protocols for performing in-gel activity assays for several key this compound-dependent enzymes, including NADH dehydrogenase (Complex I), Succinate dehydrogenase (Complex II), and mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH).
Key this compound-Dependent Enzymes and Their Significance
This compound is a universal substrate for measuring the activities of several respiratory chain enzymes.[1] This makes it a valuable tool for studying mitochondrial function and dysfunction in various physiological and pathological contexts.
-
NADH Dehydrogenase (Complex I): As the first and largest enzyme complex of the mitochondrial respiratory chain, Complex I catalyzes the transfer of electrons from NADH to Coenzyme Q. Its activity is crucial for ATP synthesis and its dysfunction is implicated in numerous neurodegenerative diseases.
-
Succinate Dehydrogenase (Complex II): This enzyme complex uniquely participates in both the citric acid cycle and the electron transport chain. It oxidizes succinate to fumarate and reduces Coenzyme Q. Mutations and dysregulation of Complex II are linked to hereditary paraganglioma, pheochromocytoma, and other cancers.
-
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH): Located on the outer surface of the inner mitochondrial membrane, mGPDH links glycolysis and lipid metabolism to the electron transport chain by oxidizing glycerol-3-phosphate and reducing Coenzyme Q.[2] Its activity is particularly relevant in tissues with high metabolic rates and has been identified as a potential therapeutic target in prostate cancer.[2]
Experimental Workflow
The general workflow for in-gel activity assays of CoQ2-dependent enzymes involves the separation of protein complexes by native polyacrylamide gel electrophoresis (PAGE), followed by incubation of the gel in a specific activity staining solution.
Protocols
Protocol 1: In-Gel Activity Assay for NADH Dehydrogenase (Complex I)
This protocol is adapted for the detection of NADH dehydrogenase activity using this compound as an electron acceptor.
1. Sample Preparation:
- Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
- Determine the protein concentration of the mitochondrial preparation using a suitable method (e.g., BCA assay).
- Solubilize mitochondrial membranes by incubating with a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or digitonin) at a detergent-to-protein ratio of 2:1 to 4:1 (w/w) on ice for 20-30 minutes.
- Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet insoluble material. The supernatant contains the solubilized mitochondrial protein complexes.
2. Native PAGE (Blue Native or Clear Native):
- Separate the solubilized mitochondrial proteins (typically 20-50 µg) on a 4-16% gradient Blue Native (BN-PAGE) or Clear Native (CN-PAGE) gel. BN-PAGE is generally preferred for resolving high molecular weight complexes.
3. In-Gel Activity Staining:
- After electrophoresis, carefully remove the gel from the cassette and equilibrate it in a wash buffer (e.g., 50 mM MOPS/Tris, pH 7.4) for 10-15 minutes.
- Prepare the Complex I activity staining solution:
- 50 mM MOPS/Tris, pH 7.4
- 0.2 mM NADH
- 1 mg/mL Nitrotetrazolium Blue (NBT)
- 100 µM this compound (prepare a 10 mM stock in ethanol)
- Incubate the gel in the staining solution at room temperature with gentle agitation. The appearance of a dark blue/purple formazan precipitate indicates the location of NADH dehydrogenase activity.
- The reaction is typically visible within 15-60 minutes. Once the desired band intensity is reached, stop the reaction by transferring the gel to a fixing solution (e.g., 40% methanol, 10% acetic acid).
- Wash the gel with distilled water and image using a gel documentation system.
Protocol 2: In-Gel Activity Assay for Succinate Dehydrogenase (Complex II)
This protocol outlines the procedure for detecting succinate dehydrogenase activity in-gel.
1. Sample Preparation and Native PAGE:
- Follow the same procedures for sample preparation and native PAGE as described in Protocol 1.
2. In-Gel Activity Staining:
- Equilibrate the gel in a wash buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) for 10-15 minutes.
- Prepare the Complex II activity staining solution:
- 50 mM potassium phosphate buffer, pH 7.4
- 10 mM Succinate
- 0.2 mM Phenazine methosulfate (PMS)
- 1 mg/mL Nitrotetrazolium Blue (NBT)
- 100 µM this compound
- 2 mM Sodium azide (to inhibit Complex IV)
- Incubate the gel in the staining solution at room temperature with gentle agitation. A dark blue/purple precipitate will form at the location of succinate dehydrogenase activity.
- Stop the reaction and image the gel as described in Protocol 1.
Protocol 3: In-Gel Activity Assay for Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH)
This protocol is adapted for the visualization of mGPDH activity.
1. Sample Preparation and Native PAGE:
- Follow the same procedures for sample preparation and native PAGE as described in Protocol 1.
2. In-Gel Activity Staining:
- Equilibrate the gel in a wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 10-15 minutes.
- Prepare the mGPDH activity staining solution:
- 50 mM Tris-HCl, pH 7.4
- 10 mM Glycerol-3-phosphate
- 0.2 mM Phenazine methosulfate (PMS)
- 1 mg/mL Nitrotetrazolium Blue (NBT)
- 100 µM this compound
- 2 mM KCN (to inhibit Complex IV)
- Incubate the gel in the staining solution at room temperature with gentle agitation. A dark blue/purple precipitate will indicate mGPDH activity.
- Stop the reaction and image the gel as described in Protocol 1.
Data Presentation
The intensity of the bands in the in-gel activity assays can be quantified using densitometry software. This allows for the semi-quantitative comparison of enzyme activities between different samples. The data should be presented in a clear and organized manner, for example, in tabular format.
Table 1: Relative In-Gel Activity of CoQ2-Dependent Enzymes in Different Cell Lines
| Enzyme | Cell Line A (Relative Activity) | Cell Line B (Relative Activity) | Cell Line C (Relative Activity) |
| NADH Dehydrogenase (Complex I) | 1.00 ± 0.12 | 0.75 ± 0.09 | 1.52 ± 0.18 |
| Succinate Dehydrogenase (Complex II) | 1.00 ± 0.08 | 1.21 ± 0.11 | 0.95 ± 0.07 |
| mGPDH | 1.00 ± 0.15 | 2.30 ± 0.21 | 0.55 ± 0.06 |
Data are presented as mean ± SD from three independent experiments, normalized to Cell Line A.
Table 2: Effect of Inhibitors on CoQ2-Dependent Enzyme Activity
| Enzyme | Treatment | Relative Activity |
| NADH Dehydrogenase (Complex I) | Control | 1.00 ± 0.10 |
| Rotenone (1 µM) | 0.15 ± 0.03 | |
| Succinate Dehydrogenase (Complex II) | Control | 1.00 ± 0.09 |
| Malonate (10 mM) | 0.21 ± 0.04 | |
| mGPDH | Control | 1.00 ± 0.11 |
| Atpenin A5 (100 nM) | 0.08 ± 0.02 |
Data are presented as mean ± SD from three independent experiments, normalized to the control group.
Signaling Pathways and Logical Relationships
Coenzyme Q-dependent enzymes are integral to cellular metabolism and are involved in various signaling pathways. For instance, mGPDH has been shown to play a significant role in the metabolic adaptations of prostate cancer cells.
Conclusion
In-gel activity assays utilizing this compound as a substrate provide a robust and versatile platform for the functional analysis of key mitochondrial enzymes. The protocols detailed in these application notes offer a starting point for researchers to investigate the activity of NADH dehydrogenase, succinate dehydrogenase, and mGPDH in various biological samples. The ability to visualize and semi-quantify enzyme activity in a near-native state makes this technique invaluable for understanding the roles of these enzymes in health and disease, and for the development of novel therapeutic strategies targeting cellular metabolism.
References
Application Note: LC-MS/MS Analysis of Coenzyme Q2 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q2 (CoQ2), also known as Ubiquinone-2, is a member of the coenzyme Q family, a group of lipid-soluble antioxidants and essential components of the electron transport chain. CoQ2 is characterized by a benzoquinone ring and a short isoprenoid side chain consisting of two isoprene units. Like other coenzymes Q, CoQ2 exists in oxidized (ubiquinone) and reduced (ubiquinol) forms, and the ratio of these forms is a key indicator of cellular redox status. While Coenzyme Q10 is the most abundant form in humans, shorter-chain homologs like CoQ2 are of significant interest in research due to their distinct physicochemical properties and potential therapeutic applications.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary redox forms using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are applicable to various biological matrices and are intended to support research and drug development activities.
Metabolic Pathway Context
Coenzyme Q plays a crucial role in cellular bioenergetics, acting as an electron carrier from Complex I and Complex II to Complex III of the mitochondrial respiratory chain. The biosynthesis of Coenzyme Q involves the formation of a 4-hydroxybenzoate head group, derived from tyrosine or phenylalanine, and a polyisoprenoid tail synthesized via the mevalonate pathway. The reduced form, ubiquinol, also functions as a potent antioxidant. The analysis of Coenzyme Q metabolism often focuses on the interconversion between the oxidized (ubiquinone) and reduced (ubiquinol) states, as this ratio reflects the metabolic and oxidative stress status of the cell.
Figure 1: Simplified metabolic context of this compound biosynthesis and its role in the electron transport chain.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific matrices and instrumentation.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plasma, serum, and cell lysates.
Materials:
-
Ice-cold 1-propanol
-
Hexane
-
Internal Standard (IS) solution (e.g., Coenzyme Q4 or a stable isotope-labeled CoQ2)
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
To 100 µL of sample (plasma, serum, or cell lysate) in a microcentrifuge tube on ice, add 20 µL of internal standard solution.
-
Add 10 µL of BHT solution (1 mg/mL in ethanol) to prevent oxidation of the reduced form.
-
Add 400 µL of ice-cold 1-propanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add 800 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 methanol:isopropanol with 2 mM ammonium formate) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | 2 mM Ammonium Formate in Methanol/Isopropanol (90:10, v/v) |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize the predicted MRM transitions and typical validation parameters for the LC-MS/MS analysis of this compound.
Table 1: Predicted MRM Transitions for this compound and its Reduced Form
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Ubiquinone-2) | [M+H]+ 251.1 | 197.1 | 15 |
| Coenzyme Q2H2 (Ubiquinol-2) | [M+H]+ 253.1 | 199.1 | 15 |
| Internal Standard (CoQ4) | [M+H]+ 387.2 | 197.1 | 20 |
Note: The primary fragmentation of ubiquinones typically involves the loss of the isoprenoid side chain, resulting in a characteristic product ion at m/z 197.1 for the quinone ring. For ubiquinols, a corresponding product ion is observed.
Table 2: Typical Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.
Navigating the In Vivo Delivery of Coenzyme Q: A Focus on Coenzyme Q10 Due to Scarcity of Coenzyme Q2 Data
A comprehensive search for in vivo delivery methods of Coenzyme Q2 (CoQ2) has revealed a significant scarcity of available scientific literature and established protocols for this specific short-chain coenzyme. While CoQ2 is noted for its potential for enhanced membrane permeability due to its shorter isoprenoid tail, which could be advantageous for mitochondrial delivery, detailed in vivo studies outlining specific formulations, administration routes, and pharmacokinetic data are largely unavailable. Research has primarily focused on the longer-chain and more abundant Coenzyme Q10 (CoQ10), especially in the context of supplementation and therapeutic applications.
Therefore, this document will provide detailed application notes and protocols for the in vivo delivery of Coenzyme Q10 , a closely related and extensively studied analogue. The principles and methods described herein for CoQ10 can serve as a foundational guide for researchers interested in exploring the in vivo delivery of other coenzyme Q isoforms, including CoQ2, with the understanding that optimization and validation would be necessary.
Application Notes: Coenzyme Q10 In Vivo Delivery
Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent lipophilic antioxidant, presents significant challenges for in vivo delivery due to its poor water solubility and high molecular weight.[1][2] Consequently, various formulation strategies have been developed to enhance its bioavailability. The choice of delivery method is critical and depends on the research question, the target tissue, and the animal model.
1. Oral Administration:
Oral gavage is the most common and convenient route for CoQ10 administration in animal studies.[3] However, the low oral bioavailability of crystalline CoQ10 powder necessitates the use of specialized formulations.[4][5]
-
Oil-based solutions/suspensions: CoQ10 is often dissolved or suspended in edible oils (e.g., corn oil, soybean oil, olive oil) to improve absorption, as its lipophilic nature facilitates uptake with fats.
-
Emulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations consist of oils, surfactants, and co-solvents, which form fine emulsions or microemulsions in the gastrointestinal tract, increasing the surface area for absorption.
-
Nanoparticle Formulations: Encapsulating CoQ10 into nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers, polymeric nanoparticles) can enhance its solubility, stability, and bioavailability.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate CoQ10, facilitating its transport across the intestinal membrane.
-
Phytosomes: A phytosome formulation of CoQ10 has shown improved bioavailability.
2. Parenteral Administration (Intravenous, Intraperitoneal):
Parenteral routes bypass the gastrointestinal tract, leading to higher bioavailability, but are more invasive.
-
Intravenous (IV) Injection: This method ensures 100% bioavailability and is suitable for acute studies or when precise plasma concentrations are required. CoQ10 for IV administration must be formulated in a solubilized form, such as in a micellar solution or a lipid emulsion, to prevent embolism.
-
Intraperitoneal (IP) Injection: IP injection is a common parenteral route in rodents, offering a larger surface area for absorption than subcutaneous injection. CoQ10 is typically dissolved in a suitable vehicle like corn oil for IP administration.
3. Topical Administration:
For dermatological studies, topical application of CoQ10 is employed. Formulations often include liposomes or nanoemulsions to enhance skin penetration.
4. Other Routes:
-
Transtympanic Injection: This route has been explored for delivering CoQ10 directly to the inner ear in models of noise-induced hearing loss.
-
Intrastriatal Administration: Direct injection into the brain has been used in models of neurodegenerative diseases like Parkinson's disease.
Experimental Protocols
Protocol 1: Oral Gavage of Coenzyme Q10 Oil-based Suspension in Rats
Objective: To administer a defined dose of CoQ10 orally to rats for pharmacokinetic or efficacy studies.
Materials:
-
Coenzyme Q10 powder
-
Vehicle: Corn oil (or other suitable edible oil)
-
Homogenizer or sonicator
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat)
-
Syringes
Procedure:
-
Preparation of CoQ10 Suspension:
-
Weigh the required amount of CoQ10 powder.
-
Add the CoQ10 powder to the corn oil to achieve the desired concentration (e.g., 50 mg/mL).
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the desired volume of the CoQ10 suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
The typical volume for oral gavage in rats is 5-10 mL/kg body weight.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Intravenous Injection of Solubilized Coenzyme Q10 in Mice
Objective: To achieve rapid and complete systemic delivery of CoQ10 for acute in vivo studies.
Materials:
-
Solubilized CoQ10 formulation (e.g., micellar solution, commercially available or prepared in-house)
-
Sterile saline (0.9% NaCl)
-
Mouse restrainer
-
Insulin syringes with fine-gauge needles (e.g., 27-30G)
Procedure:
-
Preparation of Dosing Solution:
-
Dilute the solubilized CoQ10 formulation with sterile saline to the final desired concentration. Ensure the solution is clear and free of precipitates.
-
-
Animal Handling and Injection:
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
Warm the tail slightly with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Load the dosing solution into an insulin syringe, removing any air bubbles.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
The typical injection volume for a mouse is up to 200 µL.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of various CoQ10 formulations from in vivo studies.
Table 1: Pharmacokinetic Parameters of Different Oral CoQ10 Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| CoQ10 Powder in Oil | 10 | ~0.2 | ~4.3 | ~2.6 | |
| Solubilized CoQ10 | 10 | ~0.65 | ~3.3 | ~6.9 | |
| Phospholipid-complexed CoQ10 in oil | 100 | 0.642 | - | 2.007 | |
| Lipid-encapsulated CoQ10 | 100 | 0.635 | ~0.5 | 1.990 | |
| Water-dispersible CoQ10 | 100 | 0.521 | - | 1.567 | |
| Marketed Ubiquinone Softgel | 100 | 0.136 | ~8 | 0.475 |
Table 2: Relative Bioavailability of Oral CoQ10 Formulations in Humans
| Formulation | Dose (mg) | Relative Bioavailability Increase (vs. Powder) | Reference |
| Colloidal-Q10 | 120 | ~6.2-fold (based on AUC) | |
| Oil-based Formulation | 120 | ~1.2-fold (based on AUC) | |
| Solubilizate 1 | 120 | ~1.2-fold (based on AUC) | |
| Solubilizate 2 | 120 | ~2.2-fold (based on AUC) |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Coenzyme Q2 Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for addressing the solubility challenges of Coenzyme Q2 (CoQ2) in aqueous buffers.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and why is its solubility an issue?"
???+ question "What are the basic physicochemical properties of CoQ2?"
???+ question "Which organic solvents can be used to prepare a stock solution of CoQ2?"
???+ question "What are the primary methods to solubilize CoQ2 in aqueous buffers?"
Troubleshooting Guide
Here are common problems encountered during experiments with CoQ2 and their potential solutions.
???+ danger "Issue: My CoQ2 precipitates immediately after I add it to my aqueous buffer."
???+ warning "Issue: My CoQ2 solution is cloudy or forms a suspension."
???+ info "Issue: I'm seeing inconsistent results in my biological assays."
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing CoQ2 solubility issues.
Caption: A logical workflow for troubleshooting CoQ2 solubility.
Quantitative Data: CoQ2 Solubility
The following tables summarize known solubility data for CoQ2. Data for the closely related Coenzyme Q10 is included for comparison where CoQ2-specific data is limited.
Table 1: Solubility of CoQ2 in Organic Solvents
| Solvent | Concentration | Temperature | Source |
| Ethanol | 10 mg/mL | Not specified | [1][2] |
| DMF | 10 mg/mL | Not specified | [1] |
| DMSO | ≥ 12.5 mg/mL | Not specified | [3] |
Table 2: Achievable Concentrations of CoQ2 in Aqueous Formulations
| Formulation System | Achievable Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 1.25 mg/mL (3.93 mM) | [3] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.93 mM) |
Experimental Protocols
Below are detailed protocols for preparing solubilized CoQ2 solutions for experimental use.
Protocol 1: Solubilization using a Co-Solvent and Detergent System
This method is suitable for preparing CoQ2 for in vivo or in vitro applications.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a Stock Solution: Dissolve CoQ2 in DMSO to make a concentrated stock solution (e.g., 12.5 mg/mL).
-
Mix Solvents: In a sterile tube, add the required volumes of each solvent one by one. For a final 1 mL working solution with the formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline:
-
Start with 400 µL of PEG300.
-
Add 100 µL of your CoQ2/DMSO stock solution (12.5 mg/mL) and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Dissolution: Vortex the final mixture thoroughly. If any precipitation or cloudiness occurs, gently warm the solution or sonicate in a water bath until it becomes a clear solution.
-
Usage: Use the freshly prepared solution on the same day for best results.
Protocol 2: Solubilization using Cyclodextrins
This method uses Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form a water-soluble inclusion complex with CoQ2.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD powder
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Mix until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
Prepare CoQ2 Stock Solution: Dissolve CoQ2 in DMSO to make a concentrated stock (e.g., 12.5 mg/mL).
-
Prepare Working Solution: For a final 1 mL working solution with the formulation 10% DMSO, 90% (20% SBE-β-CD in Saline):
-
Add 900 µL of the 20% SBE-β-CD solution to a sterile tube.
-
Add 100 µL of the CoQ2/DMSO stock solution.
-
-
Final Dissolution: Vortex the mixture thoroughly until a clear solution is obtained.
-
Usage: Prepare this working solution fresh before each experiment.
Cyclodextrin Solubilization Workflow
Caption: Experimental workflow for solubilizing CoQ2 with cyclodextrin.
Signaling Pathway Involvement
Coenzyme Q is a critical mobile electron carrier in the mitochondrial electron transport chain (ETC), essential for cellular energy production (ATP synthesis). It shuttles electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).
This compound in the Electron Transport Chain
Caption: Role of this compound in the mitochondrial electron transport chain.
References
Preventing Coenzyme Q2 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Coenzyme Q2 (CoQ2) during experiments.
Troubleshooting Guide
Q1: My CoQ2 solution changed color from yellow/orange to colorless. What does this indicate?
A colorless solution typically indicates the reduction of the oxidized form of CoQ2 (ubiquinone) to its reduced form, ubiquinol. This can happen in the presence of reducing agents or certain cellular environments. While ubiquinol has antioxidant properties, it may not be the desired form for your experiment. To confirm the redox state, you can use analytical techniques like HPLC with electrochemical detection.
Q2: I'm observing high variability in my experimental results when using CoQ2. What could be the cause?
High variability can often be attributed to the inconsistent degradation of CoQ2. Several factors can contribute to this:
-
Exposure to Light: CoQ2 is light-sensitive. Ensure all handling steps are performed under dim light or using amber-colored labware.
-
Temperature Fluctuations: Elevated temperatures accelerate degradation. Maintain consistent, cool temperatures throughout your experiment.
-
Oxygen Exposure: The reduced form of CoQ2 (ubiquinol) is particularly susceptible to oxidation. If working with ubiquinol, consider deoxygenating your solvents and working under an inert atmosphere (e.g., nitrogen or argon).
-
Inconsistent Solution Preparation: Ensure your stock solutions are prepared fresh and handled consistently across all experiments.
Q3: My CoQ2 appears to be precipitating out of solution. How can I resolve this?
CoQ2 is a lipophilic molecule with poor water solubility. Precipitation can occur if the solvent system is not appropriate or if the concentration is too high.
-
Solvent Choice: Use organic solvents like ethanol, DMSO, or chloroform for initial stock solutions. For aqueous buffers, a carrier solvent or emulsifying agent may be necessary.
-
Concentration: Try preparing a more dilute stock solution.
-
Temperature: Ensure the solution is not being stored at a temperature that reduces its solubility. Gentle warming may help redissolve the compound, but be cautious of heat-induced degradation.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q4: What are the ideal storage conditions for this compound?
For long-term stability, CoQ2 should be stored at low temperatures. Stock solutions are best kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect CoQ2 from light by using amber vials or wrapping containers in aluminum foil.
Q5: Should I be concerned about the light sensitivity of CoQ2 during my experiments?
Yes, CoQ2 is susceptible to photodegradation. It is crucial to minimize light exposure at all stages of your experiment, from solution preparation to final analysis. Use amber-colored microplates and tubes, and work under subdued lighting whenever possible.
Q6: What is the difference between the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ2?
CoQ2 exists in two primary redox states: the fully oxidized form (ubiquinone) and the fully reduced form (ubiquinol). Ubiquinone acts as an electron carrier in the mitochondrial electron transport chain. Ubiquinol is a potent antioxidant.[2] The reduced form, ubiquinol, is more prone to oxidation and requires more stringent handling conditions to prevent its conversion to ubiquinone.
Stability in Different Conditions
Q7: How does pH affect the stability of CoQ2?
The stability of Coenzyme Q compounds is influenced by pH. The reduced form, ubiquinol, is particularly unstable in both acidic and alkaline conditions. In an in vitro study on ubiquinol (a close analog of CoQ2), significant conversion to the oxidized form was observed in simulated gastric (acidic) and intestinal (alkaline) fluids.[2]
Q8: Which solvents are best for dissolving and storing CoQ2?
CoQ2 is lipophilic and dissolves well in organic solvents such as ethanol, DMSO, and chloroform. For experimental purposes, ethanol is a common choice. However, the stability in these solvents can vary, and it is recommended to prepare fresh solutions for optimal results.
Preventing Degradation
Q9: What antioxidants can I use to protect CoQ2 from degradation?
Adding antioxidants to your CoQ2 solutions can significantly improve stability. A mixture of ascorbic acid (Vitamin C) and EDTA has been shown to offer good protection.[3] Other antioxidants like Vitamin E (α-tocopherol) can also be effective, as CoQ compounds can regenerate Vitamin E.[3]
Q10: How can I minimize the oxidation of the reduced form of CoQ2 (ubiquinol) during my experiments?
To prevent the oxidation of ubiquinol, it is essential to:
-
Use Deoxygenated Solvents: Purge your solvents with an inert gas like nitrogen or argon before use.
-
Work Under an Inert Atmosphere: If possible, perform experimental manipulations in a glove box or under a gentle stream of inert gas.
-
Add Antioxidants: Include antioxidants like ascorbic acid or tert-butylhydroquinone (TBHQ) in your buffers and solutions.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air in the container.
Data on Coenzyme Q Stability
The following tables summarize stability data for Coenzyme Q10 (CoQ10), which is structurally very similar to CoQ2 and serves as a reliable reference.
Table 1: Stability of Ubiquinol (Reduced CoQ10) in Simulated Biological Fluids
| Condition | pH | Temperature | Incubation Time | % Conversion to Ubiquinone |
| Simulated Gastric Juice | 2.2 | Body Temperature | 60 minutes | 54% |
| Simulated Intestinal Fluid | 8.2 | Body Temperature | 60 minutes | 76% |
| (Data sourced from an in vitro study on commercial ubiquinol supplements) |
Table 2: Stability of Ubiquinone (Oxidized CoQ10) in Ethanol with Antioxidants
| Condition | Temperature | Storage Duration | Remaining CoQ10 (%) |
| Ethanol (Control) | 40°C | 9 days | ~80% |
| Ethanol + Ascorbic Acid (1.9 mM) | 40°C | 9 days | >95% |
| Ethanol + DL-α-tocopherol (0.5 mM) | 40°C | 9 days | >90% |
| (Data extrapolated from a stability study on CoQ10 standard solutions) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized CoQ2 Stock Solution
This protocol describes the preparation of a CoQ2 stock solution in ethanol with the addition of antioxidants to minimize degradation.
Materials:
-
This compound (powder)
-
200 proof ethanol (degassed)
-
Ascorbic acid
-
EDTA
-
Amber glass vial
-
Argon or nitrogen gas
Procedure:
-
Weigh the desired amount of CoQ2 powder in an amber glass vial.
-
Prepare a stock solution of ascorbic acid (e.g., 100 mM in degassed water).
-
Prepare a stock solution of EDTA (e.g., 50 mM in degassed water, pH adjusted to 8.0 for dissolution).
-
Add degassed ethanol to the CoQ2 powder to achieve the desired final concentration (e.g., 10 mM).
-
Add ascorbic acid and EDTA to the CoQ2 solution to final concentrations of 5% and 0.1% (v/v), respectively.
-
Vortex briefly until the CoQ2 is fully dissolved.
-
Purge the headspace of the vial with argon or nitrogen gas before sealing.
-
Store the stock solution at -80°C.
Protocol 2: Accelerated Stability Testing of CoQ2
This protocol outlines a method for assessing the stability of a CoQ2 formulation under accelerated conditions.
Materials:
-
CoQ2 solution (in the formulation to be tested)
-
Climate chamber or incubator set to 40°C and 75% relative humidity (RH)
-
HPLC system with a UV or electrochemical detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Place the CoQ2 formulation in its final packaging inside the climate chamber.
-
At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), remove a sample for analysis.
-
Prepare the sample for HPLC analysis according to a validated method for CoQ2 quantification.
-
Analyze the sample by HPLC to determine the concentration of CoQ2.
-
Plot the concentration of CoQ2 versus time to determine the degradation kinetics.
Visualizations
Caption: Factors influencing this compound degradation and protective measures.
Caption: Recommended workflow for handling this compound to minimize degradation.
References
Technical Support Center: Optimizing Coenzyme Q2 for Complex I Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Coenzyme Q2 (CoQ2) as an inhibitor of mitochondrial Complex I.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (CoQ2) in inhibiting Complex I?
A1: this compound, as an analog of the natural substrate Coenzyme Q10 (ubiquinone), is thought to inhibit Complex I by competing for the ubiquinone binding site.[1][2] Complex I (NADH:ubiquinone oxidoreductase) catalyzes the transfer of electrons from NADH to ubiquinone.[1][3] By interfering with this process, CoQ2 disrupts the mitochondrial electron transport chain, which can lead to reduced ATP production and an increase in reactive oxygen species (ROS).[4] Some studies suggest that the inhibition of Complex I by similar molecules interferes with the Q module, acting as a non-competitive inhibitor.
Q2: How do I determine the optimal concentration of CoQ2 for my experiments?
A2: The optimal concentration of CoQ2 is highly dependent on the experimental system (e.g., isolated mitochondria vs. whole cells, cell type, tissue of origin) and must be determined empirically. A dose-response curve should be generated by testing a range of CoQ2 concentrations in a Complex I activity assay to determine the half-maximal inhibitory concentration (IC50). Following this, functional assays such as cell viability (e.g., MTT) or ROS production assays should be performed to correlate Complex I inhibition with a cellular phenotype.
Q3: What are the potential off-target effects of CoQ2?
A3: As a quinone analog, CoQ2 may have effects beyond Complex I inhibition. For example, at a concentration of 23 μM, CoQ2 has been shown to induce the mitochondrial permeability transition pore (mPTP) opening in heart mitochondria while inhibiting it in liver mitochondria. It can also modulate ROS production differently depending on the tissue type. It is crucial to include appropriate controls, such as using a structurally distinct Complex I inhibitor like rotenone, to confirm that the observed biological effects are specifically due to Complex I inhibition.
Q4: How can I ensure that the CoQ2 I am using is soluble and stable in my assay buffer?
A4: Coenzyme Q analogs are highly lipophilic and have poor water solubility. To improve solubility, CoQ2 should first be dissolved in an organic solvent like DMSO or ethanol before being diluted to the final concentration in the aqueous assay buffer. Be aware that high concentrations of organic solvents can affect mitochondrial function. It is recommended to keep the final solvent concentration below 0.5%. The stability of CoQ derivatives can also be an issue; stock solutions should be stored protected from light at -20°C or -80°C and freshly diluted for each experiment.
Troubleshooting Guide
| Problem / Question | Possible Causes | Recommended Solutions |
| No inhibition of Complex I activity is observed. | 1. CoQ2 Degradation/Instability: CoQ2 may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Poor Solubility: CoQ2 may not be fully dissolved in the aqueous assay buffer. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations can affect enzyme kinetics. | 1. Use Fresh Reagents: Prepare fresh dilutions of CoQ2 from a new or properly stored stock for each experiment. 2. Improve Solubilization: Ensure CoQ2 is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the assay buffer. A brief sonication might help. 3. Optimize Assay: Verify that all assay parameters match a validated protocol. Run a positive control with a known Complex I inhibitor (e.g., rotenone) to confirm the assay is working correctly. |
| High variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate pipetting, especially of viscous mitochondrial preparations or small volumes of inhibitor, is a common source of error. 2. Uneven Cell Seeding: For cell-based assays, variations in cell number per well will lead to inconsistent results. 3. CoQ2 Precipitation: The inhibitor may be precipitating out of solution at the concentrations used. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For mitochondrial suspensions, mix gently before each aspiration. 2. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform distribution in each well. 3. Check for Precipitate: Visually inspect wells for any precipitation after adding CoQ2. If observed, reconsider the solvent system or the final concentration. |
| Significant cytotoxicity is observed at concentrations that do not strongly inhibit Complex I. | 1. Off-Target Effects: CoQ2 may be inducing cell death through mechanisms independent of Complex I inhibition. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve CoQ2 may be toxic to the cells. 3. Induction of Ferroptosis: Inhibition of Complex I has recently been shown to induce a form of cell death called ferroptosis by diminishing CoQH2 levels. | 1. Use Control Inhibitors: Compare the cytotoxic profile with that of another Complex I inhibitor like rotenone. 2. Run Solvent Controls: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxicity. 3. Investigate Ferroptosis: Measure markers of lipid peroxidation and test if ferroptosis inhibitors (e.g., ferrostatin-1) can rescue the phenotype. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound based on available literature. Note that IC50 values are highly system-dependent and should be determined empirically.
| Compound | Concentration | Experimental System | Observed Effect | Citation |
| This compound | 23 µM | Isolated Rabbit Heart Mitochondria | 60% decrease in calcium retention capacity (promotes mPTP opening). | |
| This compound | 23 µM | Isolated Rat Liver Mitochondria | 46% increase in calcium retention capacity (inhibits mPTP opening). | |
| This compound | 23 µM | Isolated Rabbit Heart Mitochondria | 170% increase in H₂O₂ production. | |
| This compound | Not specified | Human Dopaminergic (SK-N-SH) Neurons | Coenzyme Q10 (a related compound) can provide neuroprotection against Complex I inhibition. |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex I Activity
This protocol is adapted from commercially available kits and published methods for measuring Complex I (NADH:ubiquinone oxidoreductase) activity in isolated mitochondria.
Materials:
-
Isolated mitochondria (1-5 µg per reaction)
-
Complex I Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA)
-
NADH solution (e.g., 100x stock, freshly prepared)
-
Decylubiquinone (CoQ analog and electron acceptor)
-
Complex I Dye (e.g., DCIP) as a terminal electron acceptor
-
Rotenone (specific Complex I inhibitor for control)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Prepare Reagent Mixes: On ice, prepare two master mixes for each sample to be tested:
-
Sample Mix: Complex I Assay Buffer, Decylubiquinone, Complex I Dye.
-
Sample + Inhibitor Mix: Sample Mix plus a saturating concentration of Rotenone (e.g., 10 µM) to measure non-specific activity.
-
-
Plate Setup:
-
Add the appropriate volume of "Sample Mix" to your sample wells.
-
Add the appropriate volume of "Sample + Inhibitor Mix" to your control wells.
-
Add different concentrations of CoQ2 to the "Sample Mix" wells to generate a dose-response curve. Include a vehicle control (e.g., DMSO).
-
-
Add Mitochondria: Add 1-5 µg of your mitochondrial sample to each well. Mix gently.
-
Initiate Reaction: Prepare a 1x working solution of NADH. Using a multichannel pipette, add NADH to all wells to start the reaction. The total volume should be uniform across wells (e.g., 100 µL).
-
Measure Absorbance: Immediately place the plate in a reader set to kinetic mode. Measure the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes at room temperature.
-
Calculate Activity:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.
-
Subtract the rate of the Rotenone-inhibited wells from the rates of the sample wells to determine the specific Complex I activity.
-
Plot the specific activity against the CoQ2 concentration to determine the IC50.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability, which can be affected by Complex I inhibition.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of CoQ2 (and vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Add MTT Reagent: Remove the treatment media and add fresh media containing MTT solution (e.g., to a final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilize Formazan: Carefully remove the MTT-containing medium. Add the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm. Use a reference wavelength of ~650 nm to subtract background.
-
Analyze Data: Express the absorbance values as a percentage of the vehicle-treated control cells to determine the relative cell viability.
Visualizations
Caption: Experimental workflow for optimizing CoQ2 concentration.
Caption: Proposed inhibitory mechanism of CoQ2 at Complex I.
Caption: Troubleshooting decision tree for CoQ2 experiments.
References
- 1. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 2. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 3. mdpi.com [mdpi.com]
- 4. Opposite and tissue-specific effects of this compound on mPTP opening and ROS production between heart and liver mitochondria: role of complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring ROS Production in the Presence of Coenzyme Q2
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering artifacts when measuring Reactive Oxygen Species (ROS) production with Coenzyme Q2 (CoQ2). It is intended for scientists and drug development professionals familiar with cellular and mitochondrial biology.
Frequently Asked Questions (FAQs)
Q1: Why is my ROS signal changing unexpectedly after introducing this compound to my experiment?
A1: this compound (CoQ2), a shorter-chain analog of the endogenous Coenzyme Q10, can have paradoxical effects on ROS production that are highly context- and tissue-dependent.[1] Its introduction can lead to either an increase or a decrease in ROS levels due to its complex role in the mitochondrial electron transport chain (ETC).[2][3][4]
-
Pro-oxidant Activity: CoQ2 can act as a pro-oxidant. For instance, in isolated heart mitochondria, 23 μM CoQ2 was shown to increase H2O2 production by 170%.[1] This can occur through its interaction with respiratory complexes, particularly Complex I, leading to electron leakage and the formation of superoxide (O2•−). The partially reduced semiquinone form of coenzyme Q is a key source of this electron leakage.
-
Antioxidant Activity: Conversely, the fully reduced form of CoQ (ubiquinol) is a potent antioxidant that can scavenge free radicals and regenerate other antioxidants like vitamin E. In isolated rat liver mitochondria, CoQ2 was observed to cause a slight (21%) decrease in H2O2 production.
-
Redox Cycling: CoQ2, like other quinones, can undergo redox cycling. This process can artificially generate superoxide by transferring electrons to molecular oxygen, a phenomenon that can interfere with certain ROS detection probes.
Therefore, an unexpected change in your ROS signal is likely a true biological effect or an experimental artifact, necessitating further control experiments to distinguish between the two.
Q2: Can this compound directly interfere with common ROS detection probes?
A2: Yes, direct interference is a significant concern. Many common methods for ROS detection are susceptible to artifacts, and this is magnified by the introduction of redox-active compounds like CoQ2.
-
Fluorescent Probes: Small-molecule fluorescent probes are widely used but can be problematic. Their chemical reactivity and structure are not always well-defined, especially in commercial kits, making results difficult to interpret. Quinones like CoQ2 can potentially reduce or oxidize these probes directly, leading to a change in fluorescence that is not related to cellular ROS production.
-
Chemiluminescent Probes: Probes like lucigenin are known to generate radicals themselves through redox cycling, which can artificially amplify the production of superoxide. The presence of another redox-cycling compound like CoQ2 could exacerbate this issue.
-
Cytochrome c Reduction: The assay measuring superoxide production via the reduction of cytochrome c can also be misleading. Semiquinones can directly reduce cytochrome c in a reaction that can be inhibited by superoxide dismutase (SOD), mimicking a true superoxide signal.
It is strongly recommended to use multiple, mechanistically distinct ("orthogonal") techniques to confirm any results obtained.
Q3: What are the essential control experiments to validate ROS measurements when using CoQ2?
A3: Given the high potential for artifacts, rigorous controls are mandatory.
-
Cell-Free Controls: Run the experiment in a cell-free system (e.g., buffer with your probe and CoQ2) to test for direct chemical reactions between CoQ2 and your ROS detection reagent. Any signal generated here is a direct artifact.
-
Superoxide Dismutase (SOD) Control: To confirm the presence of superoxide (O2•−), use cell-permeable SOD (like PEG-SOD). A true superoxide-dependent signal should be significantly diminished by SOD. This helps differentiate O2•− from other ROS or probe artifacts.
-
Use of ETC Inhibitors: Use inhibitors of the electron transport chain to pinpoint the source of ROS. For example, rotenone, a Complex I inhibitor, can increase matrix ROS production and is often used as a positive control for mitochondrial ROS probes like MitoSOX. Observing how CoQ2 alters the effect of these inhibitors can provide mechanistic insight.
-
Orthogonal Detection Methods: Do not rely on a single method. Corroborate findings from a fluorescent probe with another technique, such as electron paramagnetic resonance (EPR) spin trapping, which is more specific for direct radical detection.
-
Probe Concentration Titration: Use the lowest possible concentration of your ROS probe to minimize potential off-target effects and artifacts. High probe concentrations can themselves induce oxidative stress or act as antioxidants.
Q4: How does the endogenous Coenzyme Q pool influence ROS production and potentially confound results with exogenous CoQ2?
A4: The redox state of the endogenous mitochondrial Coenzyme Q (mtQ) pool is a central factor in ROS production. The ratio of the reduced form (ubiquinol, mtQH2) to the total pool (mtQtotal) reflects the bioenergetic state of the mitochondria.
-
High Reduction State: A higher mtQ reduction level (a high mtQH2/mtQtotal ratio) generally indicates greater mtROS formation. This occurs because a highly reduced Q pool increases the lifetime of the semiquinone intermediate, which is a primary source of electron leakage to oxygen to form superoxide.
-
Exogenous CoQ2: Adding exogenous CoQ2 will perturb this delicate balance. It can alter the overall size and redox state of the Q pool, thereby changing the baseline rate of ROS production. This is a true biological effect, but it complicates the interpretation of ROS measurements, as the observed changes are not solely due to the direct action of the CoQ2 molecule itself but also due to its influence on the entire bioenergetic system.
Studies on fibroblasts with genetic CoQ10 deficiencies show a complex relationship: severe deficiencies (10-15% of normal) and mild deficiencies (>60% of normal) are not associated with significant ROS production, whereas intermediate deficiencies (30-50%) lead to a marked increase in ROS and cell death. This highlights the non-linear relationship between the CoQ pool and oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative findings from cited literature regarding the effects of Coenzyme Q on ROS production.
Table 1: Tissue-Specific Effects of this compound on Mitochondrial H₂O₂ Production
| Parameter | Heart Mitochondria (Rabbit) | Liver Mitochondria (Rat) | Citation |
| CoQ2 Concentration | 23 μM | 23 μM | |
| Effect on H₂O₂ Production | 170% Increase | 21% Decrease | |
| Interpretation | CoQ2 exhibits pro-oxidant activity, likely through interaction with Complex I. | CoQ2 exhibits mild antioxidant or differential Complex I activity. |
Table 2: ROS Production in CoQ10 Deficient Fibroblasts
| Cell Line (Genetic Defect) | Residual CoQ10 Level (% of Control) | Mitochondrial ROS Production | Citation |
| PDSS2 Mutant | 12% | No significant increase | |
| COQ2 Mutant | 30% | Significantly increased | |
| ADCK3 Mutant | 51-63% | Slightly increased | |
| ADCK3 Mutant | Normal | No increase |
Key Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol is adapted from methodologies used to assess ROS in cultured fibroblasts.
-
Cell Preparation: Culture cells to approximately 80% confluency. On the day of the experiment, treat with CoQ2 or vehicle control for the desired time.
-
Harvesting: Trypsinize the cells and collect approximately 1 x 10⁶ cells per sample.
-
Staining: Resuspend the cell pellet in 1 ml of buffer containing 5 μM MitoSOX Red.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Analysis: Resuspend the final cell pellet in 500 μl of PBS and keep on ice. Analyze the fluorescence immediately using a flow cytometer or fluorescence microscope. MitoSOX Red has an excitation/emission maximum of approximately 510/580 nm.
-
Controls: Include unstained cells, vehicle-treated cells, and a positive control (e.g., rotenone or antimycin A) to validate the assay. To confirm superoxide specificity, pre-incubate a parallel set of cells with a superoxide scavenger like PEG-SOD.
Diagrams and Workflows
References
- 1. Opposite and tissue-specific effects of this compound on mPTP opening and ROS production between heart and liver mitochondria: role of complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Coenzyme Q Redox Homeostasis and Reactive Oxygen Species Production [imrpress.com]
- 3. Coenzyme Q redox signalling and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
Technical Support Center: Off-Target Effects of Coenzyme Q2 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Coenzyme Q2 (CoQ2) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary functions of this compound (CoQ2) in cellular models?
Coenzyme Q (CoQ) isoforms, including CoQ2, are essential lipid-soluble molecules. Their primary, well-established role is in the mitochondrial electron transport chain (ETC), where they shuttle electrons from complexes I and II to complex III, a critical step in cellular respiration and ATP production.[1][2] The reduced form of CoQ also functions as a potent antioxidant, protecting cellular membranes from lipid peroxidation.[1][3] Additionally, CoQ is involved in pyrimidine biosynthesis and fatty acid β-oxidation.[1]
Q2: What are "off-target" effects, and why are they a concern with CoQ2?
Off-target effects are unintended molecular or cellular responses to a compound that are independent of its primary mechanism of action. With CoQ2, these effects can arise from its redox activity, its influence on membrane properties, or its interaction with proteins outside of the ETC. These unintended effects can lead to misinterpretation of experimental results, and it is crucial to identify and control for them.
Q3: Can CoQ2 supplementation influence gene expression?
Yes, studies on Coenzyme Q10 (a longer-chain analog of CoQ2) have demonstrated that it can modulate the expression of genes involved in inflammation, cell signaling, metabolism, and transport. It is plausible that CoQ2, due to its similar structure and function, could also have an impact on gene expression. Researchers should consider performing transcriptomic analysis (e.g., RNA-seq) if they observe unexpected and widespread phenotypic changes in their cellular models upon CoQ2 treatment.
Q4: How does CoQ2 affect cellular signaling pathways?
Coenzyme Q10 has been shown to modulate several key signaling pathways, and it is likely that CoQ2 has similar effects. These pathways include:
-
NF-κB Pathway: CoQ10 can suppress the NF-κB pathway, leading to reduced inflammation.
-
PI3K/AKT/mTOR Pathway: CoQ10 can either activate or inhibit this pathway depending on the cellular context, influencing processes like autophagy and cell survival.
-
MAPK Pathway: Similar to the PI3K/AKT/mTOR pathway, CoQ10 can have dual effects on the MAPK pathway, impacting inflammation and other cellular processes.
Researchers should be aware that CoQ2 might interfere with their experimental system if these pathways are central to their investigation.
Troubleshooting Guides
Issue 1: Unexpected and Contradictory Effects on Mitochondrial Permeability Transition Pore (mPTP) Opening and ROS Production
Symptoms:
-
You observe that CoQ2 promotes mPTP opening and increases reactive oxygen species (ROS) production in one cell type (e.g., cardiac cells), while it inhibits mPTP opening and has minimal effect on ROS in another (e.g., liver cells).
-
Your results contradict published literature that suggests CoQ2 is protective against mitochondrial damage.
Possible Cause: The effects of CoQ2 on mPTP and ROS are highly tissue- and cell-type specific. This is likely due to differential effects on respiratory complex I activity in different cellular backgrounds.
Troubleshooting Steps:
-
Confirm Cell Line Identity: Verify the identity of your cell lines through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Standardize Mitochondrial Isolation: If working with isolated mitochondria, ensure your isolation protocol is consistent and yields mitochondria of high purity and integrity for all cell types being compared.
-
Assess Complex I Activity: Measure the activity of respiratory complex I in your different cellular models in the presence and absence of CoQ2. This can help determine if the differential effects on mPTP and ROS are linked to complex I modulation.
-
Consider a Different CoQ Analog: If the off-target effects in a particular cell line are confounding your primary research question, consider using a different CoQ analog (e.g., CoQ10) to see if the effect is specific to the shorter isoprenoid chain of CoQ2.
Issue 2: Variability in Cellular Uptake and Bioavailability of CoQ2
Symptoms:
-
Inconsistent or lower-than-expected intracellular concentrations of CoQ2 after supplementation.
-
High variability in experimental results between replicates or different batches of cells.
Possible Cause: Coenzyme Q is highly lipophilic, leading to poor water solubility and challenges with cellular uptake. The formulation and delivery vehicle can significantly impact its bioavailability.
Troubleshooting Steps:
-
Optimize Solubilization: Ensure CoQ2 is properly solubilized before adding it to cell culture media. The use of a suitable carrier solvent (e.g., ethanol, DMSO) or formulation (e.g., nanoemulsions, liposomes) can improve its delivery. Always include a vehicle control in your experiments.
-
Quantify Intracellular CoQ2: Use HPLC with electrochemical or mass spectrometry detection to measure the intracellular concentration of CoQ2 after supplementation. This will allow you to correlate the observed cellular effects with the actual intracellular dose.
-
Serum in Culture Media: The presence and composition of serum in the cell culture media can affect the bioavailability of CoQ2. Consider the potential for CoQ2 to bind to serum proteins.
Issue 3: Potential for Assay Interference
Symptoms:
-
You observe activity of CoQ2 in a cell-free assay that is not consistent with its known biological functions.
-
You suspect CoQ2 is directly reacting with your assay reagents.
Possible Cause: The redox-active nature of the benzoquinone head of CoQ2 can lead to interference in certain assay formats, particularly those that rely on redox-sensitive dyes or enzymes.
Troubleshooting Steps:
-
Run a Cell-Free Control: Test the effect of CoQ2 in your assay in the absence of any biological material (e.g., cells, cell lysates). This will help determine if CoQ2 is directly interacting with the assay components.
-
Use an Alternative Assay: If interference is suspected, switch to an orthogonal assay that measures the same endpoint but uses a different detection method.
-
Include a Redox Scavenger: In some cases, including a reducing agent like dithiothreitol (DTT) in the assay buffer can help mitigate interference from redox-cycling compounds, though this may also impact your biological system.
Quantitative Data Summary
The following table summarizes the tissue-specific effects of CoQ2 on mitochondrial function, based on a study using isolated mitochondria.
| Parameter | Heart Mitochondria | Liver Mitochondria | Reference |
| Respiratory Control Index | ↓ 32% | ↓ 57% | |
| Calcium Retention Capacity (mPTP opening) | ↓ 60% (promotes opening) | ↑ 46% (inhibits opening) | |
| H₂O₂ Production (ROS) | ↑ 170% | ↓ 21% (not significant) | |
| NADH DUb-reductase Activity | ↓ 37% | ↓ 47% |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol is adapted from studies investigating CoQ2's effect on mPTP.
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH 7.2)
-
Calcium Green-5N or similar calcium-sensitive fluorescent dye
-
CaCl₂ solution
-
Respiratory substrates (e.g., glutamate and malate)
-
This compound
-
Fluorometer
Procedure:
-
Resuspend isolated mitochondria in respiration buffer at a concentration of 0.5 mg/mL.
-
Add the calcium-sensitive dye to the mitochondrial suspension according to the manufacturer's instructions.
-
Add respiratory substrates to energize the mitochondria.
-
Place the suspension in a fluorometer and record the baseline fluorescence.
-
Add a bolus of CaCl₂ and monitor the fluorescence. A rapid increase in fluorescence indicates mPTP opening and release of sequestered Ca²⁺.
-
To test the effect of CoQ2, pre-incubate the mitochondria with the desired concentration of CoQ2 before adding the CaCl₂.
-
Compare the calcium retention capacity (the amount of Ca²⁺ the mitochondria can take up before the mPTP opens) in the presence and absence of CoQ2.
Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)
Materials:
-
Cultured cells
-
This compound
-
Cell-permeable ROS-sensitive fluorescent probe (e.g., DCFDA, MitoSOX)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of CoQ2 for the desired duration. Include a vehicle control.
-
Wash the cells with warm PBS.
-
Load the cells with the ROS-sensitive probe according to the manufacturer's protocol.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.
Visualizations
Caption: Troubleshooting workflow for unexpected results in CoQ2 experiments.
Caption: Potential modulation of key signaling pathways by CoQ2.
References
Improving reproducibility of Coenzyme Q2 mitochondrial assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility and accuracy of Coenzyme Q2 (CoQ2) mitochondrial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (CoQ2) in mitochondria? A1: Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule within the inner mitochondrial membrane.[1][2] Its primary role is to act as an electron carrier in the mitochondrial respiratory chain (MRC), shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III.[2][3][4] This process is essential for generating the proton gradient that drives ATP synthesis. CoQ also functions as a potent antioxidant, protecting cellular membranes from oxidative damage.
Q2: Which biological samples are suitable for CoQ2 analysis? A2: CoQ2 levels can be measured in various biological samples, including skeletal muscle biopsies, cultured skin fibroblasts, plasma, and white blood cells. However, for diagnosing mitochondrial diseases, muscle tissue and fibroblasts are often preferred as CoQ levels in plasma may not accurately reflect deficiencies in affected tissues. Plasma analysis is valuable for monitoring patient compliance and absorption during CoQ supplementation therapy. A minimum of 20-40 mg of muscle tissue is typically required for accurate measurement.
Q3: What are the main analytical methods for quantifying CoQ2? A3: The gold standard for CoQ quantification is High-Performance Liquid Chromatography (HPLC), often coupled with electrochemical detection (ED) or tandem mass spectrometry (LC-MS/MS). HPLC-ED is highly sensitive and can simultaneously measure both the reduced (ubiquinol) and oxidized (ubiquinone) forms of CoQ. Spectrophotometric methods can also be used; they are generally easier to perform but may offer less specificity and sensitivity compared to HPLC-based methods.
Q4: Why is it important to measure both the reduced (CoQH2) and oxidized (CoQ) forms? A4: The reduced form of CoQ, ubiquinol (CoQH2), is the active antioxidant, while the ratio of reduced to oxidized CoQ (CoQH2/CoQ) is considered a potential biomarker for oxidative stress. In healthy individuals, the majority of CoQ in plasma (approximately 96%) is in its reduced form. A decreased ratio may indicate increased oxidative stress or mitochondrial dysfunction. Measuring both forms provides a more complete picture of the cellular redox state.
Troubleshooting Guide
Issue 1: High Variability and Poor Reproducibility in Results
Possible Cause:
-
Sample Handling and Preparation: The reduced form of CoQ (ubiquinol) is highly susceptible to oxidation during sample collection, storage, and processing. Inconsistent sample handling is a major source of variability.
-
Extraction Inefficiency: CoQ is a lipophilic molecule, and its extraction from complex biological matrices can be inconsistent if not properly optimized.
-
Instrument Performance: Fluctuations in HPLC system performance, such as a degrading electrochemical cell, can lead to inconsistent readings.
Solution:
-
Standardize Sample Handling: Process blood samples immediately after collection by placing them on ice and centrifuging at 4°C. Store plasma or tissue samples at -80°C until analysis.
-
Prevent Oxidation: Use antioxidants like butylated hydroxytoluene (BHT) during extraction. Work quickly and at low temperatures (4°C) whenever possible. Using solvents like 1-propanol or ethanol acidified with HCl can improve the stability of reduced CoQ.
-
Optimize Extraction: Use reliable extraction solvents such as 1-propanol or hexane:ethanol mixtures. Ensure thorough homogenization for solid samples.
-
Monitor Instrument Health: Regularly check the performance of the HPLC system. For electrochemical detectors, note that some mobile phases can cause a rapid loss of cell response. An electrochemical clean-up procedure may be necessary between runs to restore cell performance.
Issue 2: Low or Undetectable CoQ2 Signal
Possible Cause:
-
Insufficient Sample Amount: The quantity of tissue (e.g., muscle biopsy) may be below the required minimum for detection.
-
Degradation of CoQ: Exposure to light or high temperatures can degrade CoQ.
-
Low Expression in Sample Type: Certain cell types or tissues naturally have lower CoQ levels.
-
Method Sensitivity: The chosen analytical method (e.g., UV detection) may not be sensitive enough for samples with low CoQ concentrations.
Solution:
-
Ensure Sufficient Sample: Use at least 20-40 mg of muscle tissue for analysis.
-
Protect from Light and Heat: Store samples in amber vials or wrap tubes in foil. Avoid prolonged exposure to room temperature and repeated freeze-thaw cycles.
-
Choose a Sensitive Method: For low-level quantification, HPLC with electrochemical detection (ED) or mass spectrometry (MS) is recommended over UV detection due to its superior sensitivity. The EC detector can be up to 20-fold more sensitive than a UV/diode-array detector.
Issue 3: Inaccurate Quantification and Poor Recovery
Possible Cause:
-
Lack of Internal Standard: Without an appropriate internal standard, variations in extraction efficiency and injection volume can lead to inaccurate quantification.
-
Calibration Curve Issues: An improperly prepared or aged calibration curve can result in quantification errors.
-
Matrix Effects: Other molecules in the biological sample can interfere with the detection of CoQ, a common issue in LC-MS/MS analysis.
Solution:
-
Use an Internal Standard: Coenzyme Q9 (CoQ9) is a commonly used internal standard for CoQ10 analysis. However, as CoQ9 is present endogenously in human plasma, its use requires careful consideration. Deuterated CoQ10 is an alternative for LC-MS methods.
-
Prepare Fresh Standards: Prepare working calibration solutions fresh from a stock solution to ensure linearity and accuracy. Validate the linear range of the assay.
-
Assess Recovery: Perform spike-and-recovery experiments by adding a known amount of CoQ standard to a sample matrix to determine the analytical recovery. Recoveries should ideally be within 90-110%.
Data and Performance Parameters
Quantitative data from various studies are summarized below to provide a baseline for expected assay performance.
Table 1: HPLC Method Performance Characteristics for CoQ10 Analysis
| Parameter | Typical Value | Sample Type | Reference |
| Linear Range | 10 nM - 1000 nM | Plasma, Heart Tissue | |
| 10 µg/L - 4 mg/L | Plasma | ||
| 0.25 - 200 mg/L | Food | ||
| Limit of Detection (LOD) | 0.16 mg/kg | Food | |
| 4 ng/injection (DAD) | General | ||
| 0.2 ng/injection (ECD) | General | ||
| Limit of Quantification (LOQ) | 10 nM | Plasma, Heart Tissue | |
| 0.35 mg/kg | Food | ||
| Analytical Recovery | 95.8% - 101.0% | Plasma | |
| 98.8% - 100.9% | Pharmaceutical | ||
| > 90% | Food | ||
| Intra-assay Precision (CV%) | 1.2% - 4.9% | Plasma | |
| < 6.5% | Plasma, Heart Tissue | ||
| Inter-assay Precision (CV%) | 1.2% - 4.9% | Plasma | |
| < 6.3% | Food |
Table 2: Factors Affecting CoQ2 Enzyme Activity
| Factor | Effect on Activity | Rationale |
| Temperature | Activity increases with temperature to an optimum, then rapidly declines. | Higher temperatures increase molecular collisions, but excessive heat causes denaturation, destroying the enzyme's structure and active site. |
| pH | Each enzyme has an optimal pH range; extreme pH levels cause denaturation. | Changes in pH alter the ionization of amino acid side chains in the active site, affecting substrate binding and catalytic activity. |
| Substrate Concentration | Reaction rate increases with substrate concentration until the enzyme becomes saturated. | At saturation, all enzyme active sites are occupied, and the reaction rate plateaus (Vmax). |
| Enzyme Concentration | Reaction rate is directly proportional to enzyme concentration (assuming excess substrate). | More enzyme molecules lead to more active sites available to bind substrate, increasing the overall reaction rate. |
Experimental Protocols & Workflows
Diagram: General Workflow for CoQ2 Quantification
Caption: A generalized workflow for CoQ2 quantification from biological samples.
Protocol 1: CoQ10 Quantification in Plasma via HPLC-ED
This protocol is a generalized methodology and may require optimization.
-
Sample Collection and Storage:
-
Collect venous blood into heparinized tubes.
-
Immediately place tubes on ice.
-
Centrifuge at approximately 1,500 x g for 10 minutes at 4°C.
-
Harvest the plasma, transfer to polypropylene tubes, and store at -80°C until analysis.
-
-
Reagent Preparation:
-
Extraction Solvent: 1-propanol.
-
Internal Standard (IS) Stock: Prepare a stock solution of Coenzyme Q9 (CoQ9) in ethanol.
-
Working IS Solution: Dilute the CoQ9 stock solution in 1-propanol.
-
Mobile Phase: Example: Methanol/ethanol (60:40, v/v) containing 1.06 g/L lithium perchlorate. Note: This mobile phase may degrade electrochemical cells; alternatives with ammonium acetate may offer better cell longevity.
-
Calibration Standards: Prepare a series of CoQ10 standards of known concentrations in ethanol.
-
-
Extraction Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 200 µL of the working IS solution (in 1-propanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 2 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for immediate analysis.
-
-
HPLC-ED Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 30 µL.
-
Electrochemical Detector Settings: Use a dual-electrode setup. The first electrode (guard cell) is set to a reducing potential (e.g., -700 mV) to convert all CoQ10 to its reduced form (ubiquinol). The second electrode (analytical cell) is set to an oxidizing potential (e.g., +600 mV) to detect the ubiquinol.
-
Run Time: Approximately 10-15 minutes.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio (CoQ10/CoQ9) against the concentration of the calibrators.
-
Determine the concentration of CoQ10 in the samples by interpolating their peak area ratios from the standard curve.
-
Diagram: Role of CoQ in the Mitochondrial ETC
Caption: The central role of Coenzyme Q (CoQ) in mitochondrial electron transport.
References
- 1. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coenzyme Q2 Stability in Different Solvent Systems
Disclaimer: Please note that there is limited specific stability data available in the public domain for Coenzyme Q2 (CoQ2). The following information is largely based on studies of Coenzyme Q10 (CoQ10), a closely related and extensively studied homolog. The stability of CoQ2 is expected to be similar to CoQ10 due to their structural similarities, but it is crucial for researchers to perform specific stability studies for CoQ2 for their particular applications.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solvent systems?
A1: Based on data from its homolog, Coenzyme Q10, the primary factors influencing stability are:
-
Solvent Polarity: CoQ2 is a lipophilic molecule and is more stable in non-polar organic solvents.[1] It has low solubility and stability in polar solvents like water.[2]
-
Presence of Oxidizing and Reducing Agents: The quinone head group of CoQ2 can undergo redox reactions. The reduced form (ubiquinol) is particularly susceptible to oxidation.[3][4] The presence of reducing agents like ascorbic acid (Vitamin C) can convert the oxidized form (ubiquinone) to the more unstable reduced form.[4]
-
Exposure to Light: Coenzyme Q compounds are sensitive to light and can degrade upon exposure. It is recommended to store solutions in the dark or in amber vials.
-
Temperature: Higher temperatures accelerate the degradation of Coenzyme Q. For long-term storage, solutions should be kept at low temperatures, such as -20°C.
-
pH: In aqueous systems, the pH can influence the stability of CoQ2. Extreme pH values (acidic or basic) can promote degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For dissolving this compound, which is lipophilic, non-polar organic solvents are most suitable. Based on CoQ10 data, good options include hexane, chloroform, and benzene, although the latter two are toxic and should be handled with appropriate safety precautions. Ethanol and dimethylformamide (DMF) can also be used, with CoQ10 having solubilities of approximately 0.3 mg/mL and 10 mg/mL, respectively. For storage, it is crucial to use solvents that are free of peroxides and to purge the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change in your this compound solution could indicate degradation. Coenzyme Q compounds are typically yellow to orange in their oxidized (ubiquinone) form. Degradation can lead to the formation of byproducts with different colors. The reduced form (ubiquinol) is colorless or white. If your solution was initially colored and has become lighter or colorless, it might indicate the reduction of the ubiquinone form. Conversely, if a ubiquinol solution develops a yellow/orange tint, it is likely being oxidized.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable method for monitoring the stability of Coenzyme Q compounds is High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection. This technique allows you to separate and quantify the intact CoQ2 from its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the analytical method can accurately measure the concentration of CoQ2 in the presence of its degradants.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Symptom: this compound is not dissolving completely in the chosen solvent.
-
Possible Cause: The solvent is too polar for the lipophilic CoQ2 molecule.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a non-polar organic solvent. Refer to the solubility data table below for guidance.
-
Increase Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can cause degradation.
-
Use a Co-solvent: Adding a small amount of a more non-polar co-solvent might improve solubility.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and improve dissolution.
-
Issue 2: Rapid Degradation of this compound in Solution
-
Symptom: HPLC analysis shows a rapid decrease in CoQ2 concentration over a short period.
-
Possible Causes:
-
Presence of oxygen in the solvent or headspace.
-
Exposure to light.
-
Storage at an inappropriate temperature.
-
Contamination of the solvent with oxidizing agents (e.g., peroxides).
-
-
Troubleshooting Steps:
-
De-gas Solvents: Before preparing the solution, de-gas the solvent using methods like sparging with nitrogen or argon, or sonication under vacuum.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a glovebox or by purging the vial with nitrogen).
-
Light Protection: Store the solution in amber glass vials or wrap the container with aluminum foil.
-
Temperature Control: Store the solution at or below -20°C for long-term stability.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides.
-
Quantitative Data Summary
The following tables summarize the solubility and stability data for Coenzyme Q10, which can be used as a reference for this compound.
Table 1: Solubility of Coenzyme Q10 in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Readily Soluble | |
| Benzene | Readily Soluble | |
| Carbon Tetrachloride | Readily Soluble | |
| Ether | Soluble | |
| Petroleum Ether | Soluble | |
| Acetone | Soluble | |
| Ethanol | Slightly Soluble (~0.3 mg/mL) | |
| Methanol | Insoluble | |
| Water | Insoluble | |
| Dimethylformamide (DMF) | ~10 mg/mL |
Table 2: Stability of Coenzyme Q10 Under Different Conditions
| Condition | Observation | Reference |
| Acidic (1N HCl, 60°C, 1 hr) | Degradation observed | |
| Basic (1N NaOH, 60°C, 1 hr) | Degradation observed | |
| Oxidative (30% H₂O₂, RT, 1 hr) | Degradation observed | |
| Light Exposure (8 days) | Degradation observed | |
| Elevated Temperature | Degradation increases with temperature | |
| pH 2.2 (simulated gastric fluid) | Significant conversion of ubiquinol to ubiquinone | |
| pH 8.2 (simulated intestinal fluid) | More rapid conversion of ubiquinol to ubiquinone than at pH 2.2 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in a Solvent System
This protocol is based on methods used for CoQ10 stability studies.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Use high-purity solvent and de-gas it prior to use.
-
Prepare the solution under an inert atmosphere if possible.
-
-
Storage Conditions:
-
Aliquot the stock solution into several amber glass vials with airtight caps.
-
Store the vials under different conditions to be tested (e.g., different temperatures, light exposure vs. dark).
-
-
Sampling:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
-
Analysis:
-
Analyze the sample immediately by a validated stability-indicating HPLC method to determine the concentration of CoQ2.
-
-
Data Evaluation:
-
Plot the concentration of CoQ2 versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂). The degradation of CoQ10 has been observed to follow first-order kinetics in some studies.
-
Protocol 2: HPLC Method for Coenzyme Q Analysis (Adapted from CoQ10 methods)
This is a general HPLC method that can be adapted for CoQ2 analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of organic solvents such as methanol, ethanol, or acetonitrile, often with a small amount of a buffer. A common mobile phase for CoQ10 is a mixture of ethanol, methanol, and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV absorbance maximum for the quinone head group is around 275 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a series of standard solutions of CoQ2 of known concentrations in the mobile phase or a suitable solvent to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study to fall within the range of the calibration curve.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Degradation of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Biotin,D-Biotin,Vitamin H |Biotin 2%|Coenzyme Q10|Coenzyme Q10 Water Soluble|Tilmicosin--Hangzhou Kexing Biochem Co.,Ltd. [kexing-biochem.com]
- 3. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Coenzyme Q2 Extraction from Lipid-Rich Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Coenzyme Q2 (CoQ2) from complex lipid-rich matrices.
Frequently Asked Questions (FAQs)
Q1: What makes this compound extraction from lipid-rich samples challenging?
A1: The primary challenges in extracting this compound (CoQ2) from lipid-rich samples stem from its physicochemical properties and the nature of the sample matrix. CoQ2 is a highly lipophilic molecule, making it readily soluble in fats and oils, which can complicate its separation from the bulk lipids.[1][2] The complex sample matrix often requires extensive cleanup to remove interfering substances. Additionally, the reduced form of CoQ homologs, ubiquinol, is susceptible to oxidation, which can lead to inaccurate quantification if not handled properly.[2][3]
Q2: What are the common methods for extracting CoQ2 from lipid-rich samples?
A2: The most common methods for CoQ2 extraction from lipid-rich samples include:
-
Liquid-Liquid Extraction (LLE): This involves partitioning CoQ2 into an organic solvent immiscible with the sample matrix (often after saponification). Common solvents include hexane, ethanol, and isopropanol.[4]
-
Solid-Phase Extraction (SPE): SPE is used for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains CoQ2, which is then eluted with a suitable solvent.
-
Saponification: This process uses a strong alkali to hydrolyze triglycerides into glycerol and fatty acid salts (soap), which are more easily separated from the non-saponifiable fraction containing CoQ2. This is often a preliminary step before LLE or SPE.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a "green" alternative to organic solvents and can be highly selective.
Q3: Should I use saponification for my lipid-rich samples?
A3: Saponification is highly recommended for lipid-rich samples as it breaks down the bulk of triglycerides, facilitating the subsequent extraction of the non-saponifiable CoQ2. However, it's crucial to be aware that prolonged exposure to alkaline conditions, especially at high temperatures, can potentially degrade CoQ homologs.
Q4: How can I prevent the degradation of CoQ2 during extraction?
A4: To minimize CoQ2 degradation, consider the following precautions:
-
Protect from light: CoQ homologs can be sensitive to light.
-
Work at low temperatures: Perform extraction steps at low temperatures to reduce the rate of degradation.
-
Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or pyrogallol during extraction can help prevent the oxidation of the ubiquinol form of CoQ2.
-
Minimize exposure to air: Work quickly and consider using inert gas (e.g., nitrogen or argon) to blanket samples and prevent oxidation.
Q5: What is the difference between this compound and Coenzyme Q10, and will extraction methods differ?
A5: this compound and Coenzyme Q10 are homologs that differ in the length of their isoprenoid side chain (2 units for CoQ2 and 10 for CoQ10). This difference in side-chain length affects their lipophilicity. While the fundamental principles of extraction are similar due to their shared benzoquinone head group, the choice of solvents and chromatographic conditions may need to be optimized for the specific homolog of interest. Most published methods focus on CoQ10 due to its prevalence in humans, so some method development may be necessary for CoQ2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low CoQ2 Recovery | Incomplete cell lysis and homogenization. | Ensure thorough homogenization of the tissue sample. For tough tissues, consider mechanical disruption methods like bead beating or sonication. |
| Inefficient extraction from the lipid matrix. | Optimize the solvent system for your specific sample type. For highly lipid-rich samples, saponification prior to extraction is strongly recommended. | |
| Incomplete elution from SPE cartridge. | Ensure the elution solvent is strong enough to displace the highly lipophilic CoQ2 from the sorbent. A combination of a polar and a non-polar solvent, like acetonitrile and isopropanol, may be necessary. | |
| Degradation of CoQ2 during sample processing. | Protect samples from light and heat. Add an antioxidant to the extraction solvent. Minimize the duration of the extraction process. | |
| High Variability in Results | Inconsistent sample homogenization. | Standardize the homogenization procedure to ensure uniformity across all samples. |
| Oxidation of ubiquinol to ubiquinone. | Add an antioxidant to the extraction solvent and work under an inert atmosphere if possible. Analyze samples as quickly as possible after extraction. | |
| Inconsistent evaporation of solvent. | Use a gentle stream of nitrogen or a vacuum concentrator for solvent evaporation. Avoid excessive heat. | |
| Co-elution of Interfering Peaks in Chromatography | Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step for sample purification. |
| Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column chemistry to achieve better separation of CoQ2 from matrix components. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids and proteins. | Centrifuge at a higher speed and for a longer duration. Consider adding a salt to the aqueous phase to break the emulsion. Saponification can also help by converting fatty acids into more water-soluble soaps. |
Data Presentation
Table 1: Comparison of Extraction Methods for Coenzyme Q10 from Fish Oil
| Extraction Method | Matrix | Yield of CoQ10 (µg/g of fish) | Recovery Rate of CoQ10 (%) |
| Enzymatic Hydrolysis | Mackerel | 15.3 ± 0.5 | 82 ± 3 |
| Supercritical CO2 | Mackerel | 10.1 ± 0.8 | 54 ± 4 |
| Enzymatic Hydrolysis | Herring | 11.2 ± 0.9 | 75 ± 6 |
| Supercritical CO2 | Herring | 12.5 ± 1.1 | 83 ± 7 |
*Data adapted from a study on Coenzyme Q10 extraction. This data is presented to illustrate the comparative efficiency of different extraction methods.
Experimental Protocols
Protocol 1: Saponification followed by Liquid-Liquid Extraction (LLE) for CoQ2 from Adipose Tissue
This protocol is a general guideline and may require optimization for specific applications.
-
Homogenization: Weigh approximately 200 mg of frozen adipose tissue and homogenize in 2 mL of ice-cold 1-propanol.
-
Saponification: Add 1 mL of 5 M potassium hydroxide to the homogenate. Vortex vigorously for 1 minute. Incubate at 60°C for 30 minutes in a shaking water bath.
-
Extraction:
-
Cool the sample on ice.
-
Add 5 mL of n-hexane and 2 mL of distilled water.
-
Vortex for 2 minutes and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the CoQ2.
-
Repeat the hexane extraction two more times on the lower aqueous layer.
-
Pool the hexane extracts.
-
-
Washing: Wash the pooled hexane extract with 3 mL of distilled water to remove any remaining soap. Vortex and centrifuge as before. Discard the lower aqueous layer.
-
Drying and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethanol or mobile phase) for analysis (e.g., by HPLC).
-
Protocol 2: Solid-Phase Extraction (SPE) for CoQ2 from Vegetable Oil
This protocol is adapted from a method for CoQ9 and CoQ10 in vegetable oils and may serve as a starting point for CoQ2.
-
Sample Preparation: Dissolve a known amount of the oil sample in a non-polar solvent like heptane.
-
SPE Cartridge Conditioning: Condition an amino-propyl (NH2) SPE cartridge by washing with the elution solvent (e.g., heptane:diethyl ether) followed by the sample solvent (heptane).
-
Sample Loading: Load the dissolved oil sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., heptane) to remove the bulk of the triglycerides.
-
Elution: Elute the CoQ2 fraction with a solvent mixture of intermediate polarity, such as heptane:diethyl ether. The optimal ratio should be determined experimentally.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visualizations
Caption: General workflow for the extraction of this compound from lipid-rich samples.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Effects of Coenzyme Q10 Supplementation on Lipid Profiles in Adults: A Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Impact of Coenzyme Q2 on Cell Viability at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting advice for researchers investigating the effects of high concentrations of Coenzyme Q2 (CQ2) on cell viability. The content is structured to address specific experimental challenges and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of high concentrations of this compound on cell viability?
High concentrations of this compound (CQ2), particularly variants with shorter isoprenoid chains, have been shown to induce apoptosis in certain cell types.[1] This effect is in contrast to the more commonly studied Coenzyme Q10 (CoQ10), which is often associated with antioxidant and cell-protective properties. The pro-apoptotic effect of CQ2 is linked to the generation of reactive oxygen species (ROS).[1]
Q2: Is the apoptotic effect of this compound universal across all cell types?
No, the apoptotic effect of CQ2 is not universal and appears to be cell-type specific. For instance, studies have shown that CQ2 induces apoptosis in p53-point mutated BALL-1 cells but not in p53 wild-type or p53 null mutant cell lines.[1] This suggests that the cellular p53 status is a critical determinant of sensitivity to CQ2-induced apoptosis.[1]
Q3: What is the known signaling pathway for this compound-induced apoptosis?
The primary described pathway involves the generation of Reactive Oxygen Species (ROS) by CQ2.[1] This increase in ROS leads to the phosphorylation of the p53 tumor suppressor protein, which in turn triggers the apoptotic cascade. Antioxidants like L-ascorbic acid have been shown to inhibit this process by preventing p53 phosphorylation.
Data Presentation: Cytotoxic Effects of this compound
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cell lines is not extensively available in publicly accessible literature. Researchers are encouraged to perform dose-response experiments to determine the IC50 for their specific cell line of interest. Below is a template table that can be used to summarize such experimental data.
| Cell Line | p53 Status | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |
| e.g., BALL-1 | p53 point-mutated | e.g., 48 | Data not available | e.g., MTT | [Your Data] |
| e.g., A549 | p53 wild-type | e.g., 48 | Data not available | e.g., MTT | [Your Data] |
| e.g., HCT116 p53-/- | p53 null | e.g., 48 | Data not available | e.g., MTT | [Your Data] |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptosis Signaling Pathway
Experimental Workflow: MTT Assay for Cell Viability
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
This compound (CQ2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of CQ2 in culture medium. Replace the existing medium with the CQ2-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound (CQ2)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cells of interest
-
This compound (CQ2)
-
Annexin V-FITC (or other fluorochrome conjugate) apoptosis detection kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with CQ2 for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, but be mindful of incubation time).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting Guides
MTT Assay with this compound
| Issue | Possible Cause | Troubleshooting Step |
| Artificially high cell viability | CQ2, as a quinone, may directly reduce MTT to formazan, independent of cellular metabolism. | Run a cell-free control with media, MTT, and CQ2 to check for direct reduction. If observed, consider an alternative assay like the SRB assay. |
| High background | Phenol red or serum components in the media can interfere with the assay. | Use phenol red-free media and reduce serum concentration during the MTT incubation step. |
| Incomplete formazan dissolution | Inadequate mixing or inappropriate solvent. | Ensure vigorous mixing after adding the solubilization solution. Consider using a stronger solubilization buffer (e.g., with SDS). |
LDH Assay with this compound
| Issue | Possible Cause | Troubleshooting Step |
| Artificially low cytotoxicity | CQ2, being redox-active, may inactivate the released LDH enzyme in the culture supernatant. | Include a control where purified LDH is added to CQ2-containing media to assess direct enzyme inhibition. |
| High background LDH activity | Serum in the culture medium contains LDH. | Use low-serum or serum-free medium during the experiment if possible. Always include a media-only background control. |
| Variable results | Inconsistent cell numbers or cell lysis during handling. | Ensure accurate cell seeding and gentle handling of the supernatant to avoid unintentional cell lysis. |
Annexin V Assay with this compound
| Issue | Possible Cause | Troubleshooting Step |
| High percentage of Annexin V+/PI+ cells in control | Harsh cell harvesting techniques causing membrane damage. | Use a gentle cell scraping method for adherent cells or a non-enzymatic dissociation buffer. Minimize trypsinization time. |
| Weak or no Annexin V signal | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains an adequate concentration of CaCl2 as Annexin V binding to phosphatidylserine is calcium-dependent. |
| Cell clumping | Release of DNA from necrotic cells. | Add EDTA to the initial wash buffers (but not the final binding buffer) or treat with DNase I to reduce clumping. |
References
Technical Support Center: Tissue-Specific Effects of Coenzyme Q2 on Mitochondrial Permeability
Welcome to the technical support center for researchers investigating the tissue-specific effects of Coenzyme Q2 (CoQ2) on mitochondrial permeability. This resource provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and data to support your research in this specialized area.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CoQ2) and how does it relate to Coenzyme Q10 (CoQ10)?
Coenzyme Q (CoQ), or ubiquinone, is a lipid-soluble molecule essential for the mitochondrial respiratory chain, where it shuttles electrons from complexes I and II to complex III.[1][2] It is composed of a redox-active benzoquinone head and a polyisoprenoid tail. The number in "CoQ" designates the number of isoprenyl units in its tail. In humans, the predominant form is CoQ10.[1] CoQ2 is a short-chain analog of CoQ10, making it less hydrophobic. While CoQ10 is the endogenous form, short-chain analogs like CoQ2 are often used experimentally to study the roles of CoQ.[1]
Q2: What is the mitochondrial permeability transition pore (mPTP)?
The mitochondrial permeability transition pore (mPTP) is a mega-channel that can form across the inner mitochondrial membrane.[3] Its opening leads to a sudden increase in the permeability of the inner membrane to solutes up to 1.5 kDa in size. This event disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c, ultimately contributing to cell death. The precise molecular composition of the mPTP is still debated, but it is known to be regulated by factors such as matrix Ca2+, oxidative stress, and adenine nucleotide levels.
Q3: Does CoQ2 inhibit or promote mPTP opening?
The effect of CoQ2 on the mPTP is strikingly tissue-specific. Research shows that CoQ2 has opposite effects in heart versus liver mitochondria.
-
In liver mitochondria , CoQ2 is known to inhibit mPTP opening, thereby protecting the mitochondria.
-
In heart mitochondria , CoQ2 promotes mPTP opening and increases the production of reactive oxygen species (ROS).
This highlights the critical importance of considering the tissue source when designing and interpreting experiments.
Q4: What is the proposed mechanism for the tissue-specific effects of CoQ2?
The differential effects of CoQ2 in heart and liver mitochondria appear to be linked to its interaction with Complex I of the electron transport chain.
-
In liver mitochondria , CoQ2 antagonizes the effects of the Complex I inhibitor rotenone.
-
In heart mitochondria , CoQ2 does not show this antagonistic effect and instead leads to a significant increase in H2O2 production.
These findings suggest that the metabolic state and specific protein composition of mitochondria in different tissues dictate the ultimate effect of CoQ2 on the mPTP.
Troubleshooting Guide
Issue 1: I am not observing the expected effect of CoQ2 on mPTP opening in my isolated mitochondria.
| Possible Cause | Troubleshooting Step |
| Mitochondrial Integrity: | Poorly isolated or damaged mitochondria will not maintain a membrane potential and will exhibit premature swelling. Assess the quality of your mitochondrial preparation using a cytochrome c test for outer membrane integrity and by measuring the Respiratory Control Ratio (RCR). |
| Incorrect Reagent Concentration: | The concentration of CoQ2 is critical. A study demonstrating tissue-specific effects used 23 µM CoQ2. Perform a dose-response curve to determine the optimal concentration for your specific tissue and experimental conditions. |
| Buffer Composition: | The composition of the assay buffer (e.g., substrate availability, ion concentrations) can significantly influence mPTP sensitivity. Ensure you are using appropriate respiratory substrates (like glutamate/malate or succinate) and that the calcium concentration is appropriate to induce mPTP opening. |
| Tissue-Specific Differences: | You may be observing a genuine tissue-specific effect. The effect of CoQ2 in heart mitochondria is the opposite of that in liver mitochondria. If you are working with a different tissue (e.g., brain, kidney), its response may differ. |
Issue 2: My mitochondrial swelling assay shows inconsistent results or high background.
| Possible Cause | Troubleshooting Step |
| Inconsistent Mitochondrial Concentration: | Ensure the mitochondrial protein concentration is consistent across all samples. Perform a protein quantification assay (e.g., BCA assay) on your mitochondrial suspension before each experiment. A typical concentration for swelling assays is around 0.4 mg/mL. |
| Precipitation of Reagents: | CoQ2 is hydrophobic. Ensure it is properly solubilized in the appropriate vehicle (e.g., ethanol) and does not precipitate upon addition to the aqueous assay buffer. The final vehicle concentration should be low and consistent across all samples, including controls. |
| Light Scattering Artifacts: | Mitochondrial swelling is measured by a decrease in absorbance (typically at 540 nm). Ensure your spectrophotometer is properly blanked and that there are no air bubbles in the cuvette, which can interfere with light scattering. |
| Temperature Fluctuations: | mPTP opening is temperature-sensitive. Perform all assays at a consistent, controlled temperature. |
Quantitative Data Summary
The following table summarizes the reported quantitative effects of 23 µM this compound on key mitochondrial parameters in heart versus liver tissue.
| Parameter | Heart Mitochondria (Rabbit) | Liver Mitochondria (Rat) | Reference |
| Calcium Retention Capacity (CRC) | 60% Decrease (favors mPTP opening) | 46% Increase (inhibits mPTP opening) | |
| H2O2 Production | 170% Increase | 21% Decrease (not significant) | |
| Respiratory Control Index (RCI) | 32% Decrease | 57% Decrease | |
| NADH DUb-Reductase Activity | 37% Reduction | 47% Reduction |
Experimental Protocols
Protocol 1: Isolation of Mitochondria
This protocol is a general guideline and should be optimized for the specific tissue. All steps should be performed at 0-4°C.
-
Homogenization: Mince the fresh tissue (e.g., rat liver or rabbit heart) and homogenize it in an ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-14,000 x g for 15 min) to pellet the mitochondria.
-
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer (e.g., KCl media) and keep on ice. Determine the protein concentration using a standard method like the BCA assay.
Protocol 2: Calcium Retention Capacity (CRC) Assay
This assay measures the amount of calcium that mitochondria can sequester before the mPTP opens.
-
Preparation: In a 96-well plate or a fluorometer cuvette, add assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, plus respiratory substrates like 5 mM glutamate/5 mM malate) containing a fluorescent calcium indicator dye (e.g., Calcium Green 5N).
-
Mitochondria Addition: Add the isolated mitochondria (e.g., 0.4 mg/mL final concentration).
-
Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 (e.g., 200 nmol Ca2+/mg protein) every 2-4 minutes.
-
Measurement: Continuously monitor the extra-mitochondrial calcium fluorescence (e.g., Ex/Em: 506/531 nm).
-
Analysis: Mitochondria will take up the calcium after each pulse, causing fluorescence to return to baseline. mPTP opening is indicated by a sudden, sustained increase in fluorescence, as the mitochondria can no longer retain the sequestered calcium. The total amount of calcium added before this event is the CRC.
Protocol 3: Mitochondrial Swelling Assay
This assay directly visualizes mPTP opening by measuring the decrease in light absorbance as mitochondria swell.
-
Preparation: Add isolated mitochondria to an assay buffer in a spectrophotometer cuvette.
-
Baseline Reading: Record the baseline absorbance at 540 nm.
-
Induction of Swelling: Add a bolus of CaCl2 (e.g., 500 nmol/mg protein) to trigger mPTP opening.
-
Measurement: Record the decrease in absorbance at 540 nm over time (e.g., every 3 seconds for 10 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of CoQ2's divergent effects on mPTP.
Experimental Workflow
Caption: Experimental workflow for studying CoQ2 effects.
Troubleshooting Logic
Caption: Troubleshooting flowchart for mPTP opening assays.
References
- 1. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions [mdpi.com]
- 3. Assessment of Open Probability of the Mitochondrial Permeability Transition Pore in the Setting of Coenzyme Q Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Coenzyme Q2 in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Coenzyme Q2 (CoQ2) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound (CoQ2) is a member of the coenzyme Q family, characterized by a benzoquinone ring and a short isoprenoid side chain. These molecules are redox-active and play a role in cellular respiration and as antioxidants.[1][2] CoQ2 can interfere with fluorescence assays through two primary mechanisms:
-
Autofluorescence: Although less common for CoQ homologs, some molecules can absorb light at one wavelength and emit it at another, potentially adding to the signal of your assay's fluorophore and leading to false positives.
-
Fluorescence Quenching: This is a more likely interference mechanism for CoQ2. It can occur through various processes where CoQ2 decreases the fluorescence intensity of a sample.[3][4] This can lead to false negatives in "signal-on" assays or false positives in "signal-off" assays.
Q2: How can I determine if this compound is interfering with my assay?
A2: To determine if CoQ2 is the source of interference, you should perform the following control experiments:
-
Compound-Only Control: Measure the fluorescence of CoQ2 in your assay buffer at the excitation and emission wavelengths of your fluorophore. A significant signal indicates autofluorescence.
-
Quenching Control: Measure the fluorescence of your fluorophore with and without the presence of CoQ2. A decrease in the fluorophore's signal in the presence of CoQ2 is indicative of quenching.
Q3: What are the primary mechanisms of fluorescence quenching that CoQ2 might be involved in?
A3: CoQ2 can cause fluorescence quenching through several mechanisms:
-
Static Quenching: CoQ2 may form a non-fluorescent complex with the fluorophore in its ground state.[3]
-
Dynamic (Collisional) Quenching: The excited fluorophore may be deactivated upon collision with a CoQ2 molecule.
-
Förster Resonance Energy Transfer (FRET): If the emission spectrum of your fluorophore overlaps with the absorbance spectrum of CoQ2, non-radiative energy transfer can occur, quenching the fluorophore's signal. Coenzyme Q homologs are known to have a primary absorbance in the 268-284 nm region.
-
Electron Transfer: Due to its redox-active nature, CoQ2 can accept an electron from an excited fluorophore, leading to fluorescence quenching. The oxidized form (ubiquinone) of coenzyme Q can act as an electron acceptor. Conversely, the reduced form (ubiquinol) can sometimes enhance fluorescence by passivating surface trap states.
Q4: Are there specific types of fluorescence assays that are more susceptible to CoQ2 interference?
A4: Assays that are particularly sensitive to changes in fluorescence intensity are more susceptible. This includes:
-
Homogeneous assays where separation of unbound components is not performed.
-
Assays using UV or blue-light fluorophores , as their spectral regions are more likely to overlap with the absorbance of many small molecules, including CoQ2.
-
High-Throughput Screening (HTS) assays , where the high concentration of test compounds can exacerbate interference effects.
Q5: What are some general strategies to mitigate CoQ2 interference?
A5: Several strategies can be employed:
-
Switch to a Red-Shifted Fluorophore: Using fluorophores that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum) can often circumvent the absorbance spectrum of the interfering compound.
-
Time-Resolved Fluorescence (TRF): This technique uses lanthanide-based fluorophores with long fluorescence lifetimes. A delay between excitation and detection allows for the decay of short-lived background fluorescence from interfering compounds.
-
Decrease the Concentration of CoQ2: If experimentally feasible, lowering the concentration of CoQ2 can reduce quenching effects.
-
Utilize an Orthogonal Assay: Confirm your findings using a different detection method that is not based on fluorescence (e.g., absorbance, luminescence, or a label-free technology).
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal
Possible Cause: CoQ2 is autofluorescent at the assay's wavelengths.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Detailed Experimental Protocol: Autofluorescence Check
-
Prepare a serial dilution of CoQ2 in the same assay buffer used for your experiment. The concentration range should cover the concentration used in your main assay.
-
Dispense the CoQ2 dilutions into the wells of a microplate. Include wells with only the assay buffer as a blank.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analyze the data: Subtract the blank reading from the CoQ2 readings. A concentration-dependent increase in fluorescence confirms autofluorescence.
Issue 2: Unexpectedly Low Fluorescence Signal
Possible Cause: CoQ2 is quenching the fluorescence of your reporter molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Detailed Experimental Protocol: Quenching Assay
-
Prepare solutions of your fluorescent probe at a constant concentration in your assay buffer.
-
Prepare a serial dilution of CoQ2 in the assay buffer.
-
In a microplate, mix the fluorescent probe solution with the different concentrations of the CoQ2 dilutions. Include control wells with the fluorescent probe and buffer only (no CoQ2).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
-
Analyze the data: Compare the fluorescence of the wells containing CoQ2 to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Data Presentation
Table 1: Physicochemical Properties of Coenzyme Q Homologs Relevant to Fluorescence Interference
| Property | Coenzyme Q Homologs | Implication for Fluorescence Assays |
| Maximum Absorbance (λmax) | ~275 nm in ethanol | Potential for inner filter effect and FRET with fluorophores that excite or emit in the UV or deep blue range. |
| Redox States | Oxidized (Ubiquinone), Reduced (Ubiquinol) | The oxidized form can act as an electron acceptor, leading to quenching. The reduced form may enhance fluorescence in some systems. |
| Solubility | Lipophilic | May lead to aggregation at higher concentrations in aqueous buffers, causing light scattering and non-specific interactions. |
Table 2: Summary of Troubleshooting Strategies and Their Applicability
| Strategy | Principle | Best For Mitigating | Considerations |
| Red-Shifted Fluorophores | Avoids spectral overlap with the interfering compound. | Autofluorescence, Quenching (Inner Filter Effect) | Requires availability of suitable red-shifted probes and compatible instrumentation. |
| Time-Resolved Fluorescence (TRF) | Differentiates between long-lived probe fluorescence and short-lived background fluorescence. | Autofluorescence | Requires specific TRF-compatible reagents and a plate reader with TRF capabilities. |
| Orthogonal Assays | Confirms biological activity using a different detection method. | All types of interference | Considered the gold standard for hit validation. May require different instrumentation and assay development. |
| Lowering Compound Concentration | Reduces the magnitude of the interfering effect. | Quenching, Aggregation | The compound's potency may be too low at the reduced concentration. |
| Background Subtraction | Mathematically corrects for the signal from the interfering compound. | Autofluorescence | Assumes the interference is additive and does not affect the primary assay chemistry. |
Visualization of Interference Mechanisms
Caption: Mechanisms of CoQ2 interference in fluorescence assays.
References
Validation & Comparative
Coenzyme Q2 vs. Coenzyme Q10: A Comparative Analysis of Mitochondrial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitochondrial activity of Coenzyme Q2 (CoQ2) and Coenzyme Q10 (CoQ10). Coenzyme Q, or ubiquinone, is a vital component of the mitochondrial electron transport chain (ETC) and a potent antioxidant. The length of its isoprenoid side chain dictates its physicochemical properties, including hydrophobicity, which in turn influences its function within the mitochondrial membrane. CoQ10, with its 10-isoprenoid units, is the predominant form in humans, while CoQ2 is a short-chain analog often used in experimental studies. This document summarizes key experimental findings on their respective roles in electron transport, ATP synthesis, and antioxidant capacity.
Key Findings
Experimental evidence consistently demonstrates that while both CoQ2 and CoQ10 can participate in mitochondrial redox activities, CoQ10 is significantly more effective in supporting energy production. Conversely, the shorter side chain of CoQ2 appears to enhance its antioxidant potential.
-
Electron Transport Chain Efficiency: CoQ10 is a more efficient electron carrier in the mitochondrial respiratory chain. Kinetic studies reveal that while CoQ2 can act as a substrate for Complex I, its efficiency is considerably lower than that of CoQ10.
-
ATP Production: CoQ10 supplementation has been shown to restore ATP synthesis in CoQ-deficient cells. In contrast, CoQ2 and other short-chain analogs have been found to be largely ineffective in this regard.
-
Antioxidant Capacity: Shorter-chain CoQ analogs, including CoQ2, have demonstrated greater antioxidant efficiency in inhibiting lipid peroxidation compared to their long-chain counterparts like CoQ10.
The following sections provide a detailed breakdown of the quantitative data, experimental methodologies, and relevant cellular pathways.
Data Presentation
Table 1: Comparison of Kinetic Parameters for this compound and Coenzyme Q10 with Mitochondrial Complex I
| Parameter | This compound | Coenzyme Q10 | Reference |
| Km (µM) | ~20 | 1.8 ± 0.3 | [1] |
| Vmax (nmol/min/mg protein) | 135 ± 10 | 1800 ± 200 | [1] |
Note: The data for CoQ2 and CoQ10 are from different studies and experimental systems (bovine heart submitochondrial particles for CoQ2 and rat muscle mitochondria for CoQ10), which should be considered when making a direct comparison. The lower Km for CoQ10 suggests a higher affinity for Complex I, and the significantly higher Vmax indicates a much greater maximal rate of electron transfer.
Table 2: Effect on ATP Synthesis in CoQ-deficient Fibroblasts
| Treatment | ATP Level Restoration | Reference |
| This compound | Ineffective | [2] |
| Coenzyme Q10 | Effective | [2] |
Table 3: Antioxidant Activity of Coenzyme Q Analogs
| Coenzyme Q Analog | Antioxidant Efficiency (Lipid Peroxidation Inhibition) | Reference |
| Short-chain (e.g., CoQ2) | Higher | [3] |
| Long-chain (e.g., CoQ10) | Lower |
Experimental Protocols
Measurement of Mitochondrial Complex I Activity
The activity of NADH:ubiquinone oxidoreductase (Complex I) can be determined spectrophotometrically by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
NADH
-
Coenzyme Q analog (CoQ2 or CoQ10) dissolved in an appropriate solvent (e.g., ethanol or DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
Rotenone (Complex I inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the mitochondrial sample.
-
Add the Coenzyme Q analog to the desired final concentration.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone and subtract the rotenone-insensitive rate from the total rate.
-
Kinetic parameters (Km and Vmax) can be calculated by measuring the reaction rates at varying concentrations of the Coenzyme Q analog and fitting the data to the Michaelis-Menten equation.
Measurement of Cellular ATP Levels
Cellular ATP levels can be quantified using a luciferin/luciferase-based bioluminescence assay.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
Coenzyme Q analog (CoQ2 or CoQ10)
-
ATP assay kit (containing luciferin, luciferase, and a cell lysis buffer)
-
Luminometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the Coenzyme Q analog for a specified period.
-
Lyse the cells using the buffer provided in the ATP assay kit to release intracellular ATP.
-
Add the luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell samples.
Measurement of Antioxidant Capacity (Lipid Peroxidation Assay)
The antioxidant capacity can be assessed by measuring the inhibition of lipid peroxidation, often induced by a pro-oxidant.
Materials:
-
Mitochondrial membranes or liposomes
-
Lipid peroxidation initiator (e.g., ferrous sulfate and ascorbate)
-
Coenzyme Q analog (CoQ2 or CoQ10)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing mitochondrial membranes or liposomes.
-
Add the Coenzyme Q analog at various concentrations.
-
Initiate lipid peroxidation by adding the initiator.
-
After a specific incubation period, stop the reaction by adding TCA.
-
Add TBA to the mixture and heat to allow the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.
-
Measure the absorbance or fluorescence of the resulting pink-colored product at a specific wavelength (typically around 532 nm).
-
The antioxidant capacity of the Coenzyme Q analog is determined by its ability to reduce the formation of TBARS compared to a control without the antioxidant.
Signaling Pathways and Experimental Workflows
Figure 1: Comparative roles of CoQ2 and CoQ10 in mitochondrial function.
Figure 2: Workflow for measuring mitochondrial Complex I activity.
Figure 3: Workflow for lipid peroxidation inhibition assay.
References
A Comparative Analysis of Coenzyme Q Homologs in Yeast: A Guide for Researchers
Coenzyme Q (CoQ), also known as ubiquinone, is a lipophilic molecule essential for mitochondrial function, acting as an electron carrier in the respiratory chain and as a potent antioxidant. Yeast, particularly Saccharomyces cerevisiae and Schizosaccharomyces pombe, serves as a powerful model organism for studying CoQ biosynthesis due to the high degree of functional conservation with humans. This guide provides a comparative analysis of the primary CoQ homologs found in these yeasts, detailing their biosynthesis, function, and the impact of their deficiency, supported by experimental data and protocols.
Coenzyme Q Homologs in Model Yeasts
The defining structural feature of CoQ homologs is the length of their polyisoprenoid tail, which varies between species. The two most extensively studied yeast models produce different forms:
-
Saccharomyces cerevisiae (budding yeast) predominantly synthesizes Coenzyme Q6 (CoQ6) .[1]
-
Schizosaccharomyces pombe (fission yeast) synthesizes Coenzyme Q10 (CoQ10) , the same homolog found in humans.[1]
Other fission yeast species produce different forms; for instance, S. cryophilus and S. octosporus synthesize CoQ9.[2] The length of the isoprenoid side chain is determined by species-specific polyprenyl diphosphate synthases.[2]
Biosynthesis Pathway: A Conserved Mechanism with a Key Divergence
The biosynthesis of CoQ is a complex process occurring in the mitochondria, orchestrated by a suite of nuclear-encoded proteins known as "Coq" proteins. Many of these proteins assemble into a multi-subunit complex on the matrix side of the inner mitochondrial membrane, termed the "CoQ synthome," to ensure efficient synthesis.[3] While the series of modifications to the benzoquinone ring is highly conserved, the initial step of tail synthesis dictates the final homolog produced.
The pathway begins with the precursor 4-hydroxybenzoic acid (4-HB), which undergoes a series of hydroxylation, methylation, and decarboxylation steps to form the mature CoQ molecule.
The key enzymatic difference lies in the synthesis of the polyprenyl diphosphate tail. In S. cerevisiae, this is catalyzed by the homomeric Coq1 (hexaprenyl diphosphate synthase), while in S. pombe, it is catalyzed by the heterotetrameric Dps1/Dlp1 (decaprenyl diphosphate synthase).
Table 1: Comparison of Core CoQ Biosynthesis Genes in Yeast Models
| Gene (S. cerevisiae) | Gene (S. pombe) | Protein Function |
|---|---|---|
| COQ1 | dps1/dlp1 | Polyprenyl diphosphate synthase (determines tail length) |
| COQ2 | ppt1 (coq2) | 4-HB polyprenyltransferase |
| COQ3 | coq3 | O-methyltransferase |
| COQ4 | coq4 | CoQ-synthome assembly/scaffold protein |
| COQ5 | coq5 | C-methyltransferase |
| COQ6 | coq6 | Flavin-dependent monooxygenase (hydroxylase) |
| COQ7 | coq7 | Hydroxylase (penultimate step) |
| COQ8 | coq8 | Atypical kinase, regulates complex stability |
| COQ9 | coq9 | Lipid-binding protein, supports Coq7 function |
| COQ11 | coq11 | Required for efficient CoQ synthesis, part of CoQ-synthome |
Functional Performance and Consequences of Deficiency
The primary functions of CoQ in mitochondrial electron transport and antioxidant defense are conserved regardless of the homolog. Consequently, deficiency due to mutations in any of the core COQ genes results in a similar and severe set of phenotypes in both yeast models.
Common Phenotypes of coq Mutant Strains:
-
Respiratory Deficiency: Inability to grow on non-fermentable carbon sources like glycerol or ethanol.
-
Oxidative Stress Sensitivity: Increased sensitivity to oxidizing agents such as hydrogen peroxide.
-
Accumulation of Intermediates: Buildup of early CoQ biosynthetic intermediates, most commonly 3-hexaprenyl-4-hydroxybenzoic acid (HHB) in S. cerevisiae.
-
Sulfide Production (S. pombe): coq mutants in fission yeast produce high levels of sulfide due to a defective sulfide quinone reductase activity that requires CoQ.
Quantitative analysis reveals a drastic reduction in CoQ levels in mutant strains, confirming the essentiality of the Coq proteins for biosynthesis.
Table 2: Quantitative Comparison of CoQ Levels in Wild-Type vs. Mutant Strains
| Organism | Strain | CoQ Homolog | Relative CoQ Level (% of Wild-Type) | Reference |
|---|---|---|---|---|
| S. cerevisiae | Wild-Type | CoQ6 | 100% | |
| S. cerevisiae | Δcoq11 | CoQ6 | ~4.5 - 6.1% | |
| S. pombe | Wild-Type | CoQ10 | 100% | |
| S. pombe | Δcoq11 | CoQ10 | ~4% | |
| S. pombe | Δcoq12 (novel gene) | CoQ10 | ~4% |
| S. japonicus | Wild-Type | CoQ10 | ~0.45% (of S. pombe level) | |
Key Experimental Protocols
Objective comparison of CoQ homologs and the effects of their deficiency relies on standardized experimental procedures. Below are detailed methodologies for essential assays.
Coenzyme Q Extraction and Quantification by HPLC
This protocol describes the extraction of CoQ from yeast cells and its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.
Methodology:
-
Cell Culture and Harvest: Grow yeast cultures (e.g., 50 mL) in appropriate media (e.g., YPD for fermentative or YPG for respiratory growth) to the desired growth phase (log or stationary). Harvest cells by centrifugation at 3,000 x g for 5 minutes. Wash the pellet with sterile water and determine the wet weight.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer. Add glass beads (0.5 mm diameter) and vortex vigorously for 10-15 minutes at 4°C to mechanically lyse the cells.
-
Lipid Extraction:
-
Add 1 mL of methanol to the cell lysate, vortex thoroughly.
-
Add 2 mL of petroleum ether (or n-hexane), vortex for 2 minutes, and centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the lipids into a clean glass tube.
-
Repeat the petroleum ether extraction step twice more on the lower aqueous phase to ensure complete recovery. Pool all organic phases.
-
-
Sample Preparation: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas. Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of ethanol or an appropriate HPLC mobile phase solvent like an acetonitrile/tetrahydrofuran mixture.
-
Oxidation Step (Optional but Recommended): To quantify the total CoQ pool (both oxidized and reduced forms), add a small volume of an oxidizing agent like 0.1% ferric chloride in ethanol to the reconstituted sample to convert all CoQH2 (ubiquinol) to CoQ (ubiquinone).
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol/ethanol or acetonitrile/tetrahydrofuran/water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 275 nm.
-
Quantification: Inject the sample onto the HPLC system. Identify the CoQ peak based on the retention time of a pure CoQ6 or CoQ10 standard. Calculate the concentration based on the peak area by comparing it to a standard curve generated from known concentrations of the CoQ standard. Normalize the final value to the initial cell wet weight.
-
Oxidative Stress Sensitivity Spot Assay
This semi-quantitative assay is used to assess the sensitivity of yeast strains to an oxidizing agent like hydrogen peroxide (H₂O₂).
Methodology:
-
Prepare Cultures: Grow wild-type and mutant yeast strains overnight in liquid YPD medium at 30°C to stationary phase.
-
Normalize Cell Density: Dilute the overnight cultures in sterile water to an optical density at 600 nm (OD₆₀₀) of 1.0.
-
Serial Dilutions: Prepare a series of 10-fold dilutions for each strain (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in a 96-well plate.
-
Plating: Spot 5 µL of each dilution (from undiluted to the highest dilution) onto two sets of agar plates: a control plate (e.g., YPD) and a stress plate (YPD containing a specific concentration of H₂O₂, typically 2-4 mM).
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Analysis: Compare the growth of the mutant strains to the wild-type strain on both control and stress plates. A significant reduction in growth on the H₂O₂ plate compared to the wild-type indicates sensitivity to oxidative stress.
Measurement of Mitochondrial Respiration
The Seahorse XF Analyzer is a modern tool for measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.
Methodology:
-
Plate Preparation: Coat a Seahorse XF cell culture microplate with an adhesion factor like poly-D-lysine to ensure yeast cells attach to the bottom. Incubate and wash the plate as per the manufacturer's instructions.
-
Cell Preparation: Grow yeast cultures to the mid-log phase in a non-fermentable medium (e.g., YPG) to ensure mitochondria are active. Harvest, wash, and resuspend the cells in the appropriate Seahorse assay medium.
-
Cell Seeding: Seed the prepared yeast cells into the coated microplate at a predetermined density (e.g., 0.2 OD per well) and centrifuge gently to facilitate attachment. Incubate at 30°C for 1 hour.
-
Prepare Drug Cartridge: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with mitochondrial inhibitors to measure different respiratory parameters. A typical loading for the "Mito Stress Test" is:
-
Port A: FCCP (an uncoupler to measure maximal respiration).
-
Port B: Antimycin A (a Complex III inhibitor to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
Note: Oligomycin (an ATP synthase inhibitor) is often ineffective in yeast in this assay.
-
-
Run Assay: Place the cell plate and the drug cartridge into the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument will measure basal OCR, then inject the drugs sequentially and measure the resulting changes in OCR.
-
Data Analysis: The Seahorse software calculates key parameters like basal respiration, maximal respiration, and spare respiratory capacity. Normalize the OCR data to the cell number or protein content in each well. Compare the respiratory profiles of mutant strains to the wild-type to identify defects in mitochondrial function.
References
- 1. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Coenzyme Q2 on Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coenzyme Q2 (CoQ2) as an inhibitor of mitochondrial Complex I, alongside other well-characterized inhibitors. Experimental data, detailed protocols, and visual workflows are presented to facilitate a comprehensive understanding of CoQ2's effects and the methodologies for its validation.
Comparative Analysis of Complex I Inhibitors
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in the electron transport chain, and its inhibition has significant physiological consequences. Various compounds, including this compound, have been identified as inhibitors of Complex I. These inhibitors are often categorized based on their impact on reactive oxygen species (ROS) production.
Table 1: Quantitative Comparison of Complex I Inhibitors
| Inhibitor | Class | IC50 Value (Bovine Heart Mitochondria) | Key Characteristics |
| This compound (CoQ2) | Class B | Not widely reported | Prevents ROS production.[1] Exhibits tissue-specific effects.[2] |
| Rotenone | Class A | ~20-40 nM | Potent inhibitor that increases ROS production.[1] Widely used as a reference inhibitor. |
| Piericidin A | Class A | ~3-10 nM | Structurally similar to ubiquinone; increases ROS production.[1] |
| Stigmatellin | Class B | Not widely reported for Complex I | Potent inhibitor of Complex III, but also prevents ROS production from Complex I.[1] |
Note: IC50 values can vary depending on the experimental conditions and the source of mitochondria.
This compound is classified as a Class B inhibitor, meaning it prevents the production of ROS from Complex I, in contrast to Class A inhibitors like rotenone and piericidin A which enhance ROS generation. Experimental data shows that at a concentration of 23 µM, CoQ2 significantly reduces NADH DUb-reductase activity in both heart (-37%) and liver (-47%) mitochondria. This indicates a direct inhibitory effect on a component of Complex I.
Experimental Protocols
Accurate validation of Complex I inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Measurement of Complex I Activity (NADH Oxidation Assay)
This protocol measures the activity of Complex I by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4, 5 mM MgCl2)
-
NADH solution (e.g., 10 mM in assay buffer)
-
Ubiquinone analogue (e.g., Coenzyme Q1 or decylubiquinone)
-
Inhibitor of Complex III (e.g., Antimycin A) to prevent the re-oxidation of the ubiquinone analogue
-
Inhibitor of Complex IV (e.g., Potassium cyanide) to block the terminal electron acceptor
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Rotenone)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from the tissue or cell line of interest using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., BCA or Bradford assay).
-
Prepare the assay mixture in each well of the microplate containing assay buffer, antimycin A, and potassium cyanide.
-
Add the desired concentration of the test inhibitor (CoQ2) or reference inhibitor (rotenone) to the respective wells. Include a control well with no inhibitor.
-
Add a standardized amount of isolated mitochondria (e.g., 10-50 µg of protein) to each well.
-
Initiate the reaction by adding the ubiquinone analogue and NADH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
The specific activity of Complex I is calculated as the rotenone-sensitive rate of NADH oxidation.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the Complex I activity assay as described above.
-
Use a range of concentrations of the test inhibitor (e.g., this compound).
-
Plot the percentage of Complex I inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Validating Complex I Inhibition
The following diagram illustrates the key steps involved in validating the inhibitory effect of a compound on mitochondrial Complex I.
Caption: Experimental workflow for validating Complex I inhibitors.
Signaling Pathway of Mitochondrial Complex I Inhibition
Inhibition of Complex I has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of Complex I and the consequences of its inhibition.
Caption: Signaling consequences of Complex I inhibition.
References
A Comparative Guide to Mitochondrial Complex I Inhibition: Coenzyme Q2 vs. Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coenzyme Q2 (CoQ2) and rotenone as inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
Rotenone is a potent, well-characterized inhibitor of Complex I, often used to model mitochondrial dysfunction. It binds to the ubiquinone (CoQ) binding pocket, blocking electron transfer and inducing significant reactive oxygen species (ROS) production. This compound, a short-chain analog of the endogenous Coenzyme Q10, also inhibits Complex I. However, its effects on ROS production are context-dependent, and it can, in some instances, antagonize the effects of rotenone. A direct comparison of their inhibitory potency is challenging due to the limited availability of a specific IC50 value for CoQ2 in the public domain. This guide summarizes the known characteristics of both inhibitors and provides detailed protocols for their comparative evaluation.
Data Presentation: A Comparative Analysis
| Feature | This compound | Rotenone |
| Binding Site | Competes with the native Coenzyme Q10 at the Q-binding site.[1] | Binds to the ubiquinone (CoQ) binding site within Complex I.[2] |
| Mechanism of Action | Acts as a poor substrate and competitive inhibitor, leading to a less efficient electron transfer.[3] The quinol form is suggested to be inhibitory.[1] | Disrupts the transfer of electrons from the iron-sulfur cluster N2 to ubiquinone.[2] |
| IC50 (Complex I Inhibition) | Not readily available in public literature. | ~6.9 nM |
| Effect on ROS Production | Classified as a Class B inhibitor; prevents ROS production and can counteract the effects of Class A inhibitors like rotenone. However, in isolated heart mitochondria, 23 µM CoQ2 was shown to increase H2O2 production. | Classified as a Class A inhibitor; significantly increases ROS production. |
| Kinetic Parameters | Exhibits a much lower Vmax for NADH-CoQ reductase activity compared to CoQ1, with a similar Km, suggesting less efficient electron transfer. | Potent inhibitor with a low nanomolar IC50 value. |
Mechanism of Action and Signaling Pathways
Both this compound and rotenone exert their inhibitory effects at Complex I of the mitochondrial electron transport chain, albeit with different consequences for ROS production.
Rotenone's Mechanism: Rotenone binds tightly within the CoQ binding pocket of Complex I, physically obstructing the passage of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone. This blockade leads to a buildup of reduced upstream electron carriers, which can then donate electrons directly to molecular oxygen, resulting in the formation of superoxide radicals and subsequently other ROS.
This compound's Mechanism: this compound, being a structural analog of the native CoQ10, also interacts with the Q-binding site. However, due to its shorter isoprenoid tail, it is a less effective electron acceptor. This leads to a competitive inhibition of the enzyme and a reduction in the overall rate of electron transport. Its classification as a "Class B" inhibitor suggests that its mode of binding does not favor the formation of the unstable semiquinone intermediate that is thought to be a major source of ROS production by Complex I. In certain tissues like the liver, CoQ2 has been observed to antagonize the effects of rotenone, suggesting a more complex interaction with the enzyme.
Signaling Pathway Diagram
Caption: Inhibition of Complex I by rotenone and this compound.
Experimental Protocols
Determination of IC50 for Complex I Inhibitors
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound on Complex I (NADH:ubiquinone oxidoreductase) activity.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, 2 mM KCN, 5 mM MgCl2
-
NADH solution (10 mM stock in assay buffer)
-
Coenzyme Q1 (10 mM stock in ethanol) or Decylubiquinone (DB)
-
Test inhibitors (this compound, Rotenone) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitors (e.g., this compound and rotenone) in the assay buffer.
-
Add 180 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the appropriate inhibitor dilution to the corresponding wells. Include wells with no inhibitor as a control.
-
Add 10 µL of mitochondrial preparation (e.g., 1 mg/mL SMPs) to each well.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM NADH to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Experimental Workflow Diagram
Caption: A stepwise workflow for determining the IC50 of Complex I inhibitors.
Measurement of Mitochondrial ROS Production
This protocol outlines a method for measuring hydrogen peroxide (H2O2) production, an indicator of ROS, from isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration Buffer: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, pH 7.2
-
Substrates: e.g., 5 mM pyruvate and 2 mM malate (for Complex I-linked respiration)
-
Amplex® Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock in respiration buffer)
-
Superoxide dismutase (SOD) (optional, to convert superoxide to H2O2)
-
Inhibitors (this compound, Rotenone)
-
Fluorometric microplate reader (Ex/Em ~545/590 nm)
Procedure:
-
Prepare a reaction mixture in the respiration buffer containing 50 µM Amplex® Red and 1 U/mL HRP. Add SOD if desired.
-
Add the mitochondrial suspension (e.g., 0.1 mg/mL) to the reaction mixture in the microplate wells.
-
Add the inhibitors at the desired concentrations.
-
Add the respiratory substrates (pyruvate and malate) to initiate respiration and ROS production.
-
Immediately begin recording the fluorescence increase over time.
-
Calibrate the fluorescence signal to the concentration of H2O2 using a standard curve.
-
Express the results as the rate of H2O2 production (e.g., pmol/min/mg mitochondrial protein).
Conclusion
Rotenone serves as a potent and reliable tool for inducing Complex I-mediated mitochondrial dysfunction and oxidative stress. Its low nanomolar IC50 makes it a powerful inhibitor for a wide range of cellular and in vivo models. This compound, while also inhibiting Complex I, presents a more nuanced profile. Its inhibitory action is less efficient than that of rotenone, and it demonstrates the potential to prevent rather than promote ROS production under certain conditions. The tissue-specific effects of CoQ2 further highlight its complex interaction with the mitochondrial respiratory chain.
For researchers aiming to induce robust and consistent Complex I inhibition with a concomitant increase in oxidative stress, rotenone remains the inhibitor of choice. However, for studies investigating the subtleties of CoQ binding site interactions, the modulation of ROS production, or tissue-specific effects on mitochondrial respiration, this compound offers a valuable, albeit less potent, alternative. The provided protocols will enable researchers to directly compare these inhibitors and determine the most suitable tool for their specific experimental needs. Further research is warranted to determine a definitive IC50 value for this compound to allow for a more precise quantitative comparison.
References
- 1. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Conservation of Coenzyme Q Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Coenzyme Q (CoQ) biosynthetic pathways across different species, highlighting the remarkable conservation of this essential metabolic route. Coenzyme Q, also known as ubiquinone, is a vital lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain, indispensable for cellular energy production.[1][2] Understanding the similarities and differences in CoQ biosynthesis across prokaryotes and eukaryotes offers valuable insights for basic research, and the development of novel therapeutic strategies for CoQ deficiencies. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the pathways and experimental workflows.
Cross-Species Comparison of Coenzyme Q Biosynthetic Enzymes
The biosynthesis of CoQ is a multi-step process that is broadly conserved from bacteria to humans. The pathway can be divided into three main stages: the synthesis of the benzoquinone ring precursor, the synthesis of the polyisoprenoid tail, and the final modifications of the aromatic ring.[3][4] While the core enzymatic functions are conserved, there are notable differences in the specific enzymes and the length of the isoprenoid tail across species.[5] The following table summarizes the key enzymes in the CoQ biosynthetic pathway in representative organisms.
| Step/Function | E. coli (Prokaryote) | S. cerevisiae (Yeast) | S. pombe (Yeast) | A. thaliana (Plant) | H. sapiens (Human) |
| Ring Precursor Synthesis | UbiC, UbiA | Coq2 | Ppt1 | AtPPT1 | COQ2, UBIAD1 |
| Polyisoprenoid Tail Synthesis | IspB (Octaprenyl) | Coq1 (Hexaprenyl) | Dps1/Dlp1 (Decaprenyl) | AtSPS3 (Nonaprenyl) | PDSS1/PDSS2 (Decaprenyl) |
| Prenylation of Ring | UbiA | Coq2 | Ppt1 | AtPPT1 | COQ2 |
| Hydroxylation | UbiB, UbiH, UbiF, UbiI | Coq6, Coq7 | Coq6, Coq7 | AtCOQ6 | COQ6, COQ7 |
| O-Methylation | UbiG | Coq3 | Coq3 | AtCOQ3 | COQ3 |
| C-Methylation | UbiE | Coq5 | Coq5 | AtCOQ5 | COQ5 |
| Decarboxylation | UbiD, UbiX | Unknown | Unknown | Unknown | Unknown |
| Accessory/Regulatory | UbiJ, UbiK | Coq4, Coq8, Coq9, Coq10, Coq11 | Coq4, Coq8, Coq9, Coq10 | AtCOQ4, AtCOQ8, AtCOQ9 | COQ4, COQ8A/B, COQ9, COQ10A/B |
Table 1: Comparison of Coenzyme Q Biosynthetic Enzymes Across Species. This table highlights the homologous enzymes involved in the CoQ biosynthetic pathway. While the core functions are conserved, there are differences in the nomenclature and some species-specific enzymes. The length of the polyisoprenoid tail is also species-dependent.
Functional Complementation: Experimental Evidence of Conservation
The high degree of conservation among CoQ biosynthetic enzymes is further evidenced by functional complementation studies. In these experiments, a gene from one species is expressed in a mutant organism of another species that lacks the homologous gene. The restoration of CoQ production and the associated phenotype (e.g., respiratory growth) demonstrates the functional interchangeability of the enzyme.
A key study demonstrated that human and Arabidopsis thalianaCOQ genes can rescue the CoQ deficiency in Schizosaccharomyces pombecoq deletion mutants. With the exception of COQ9, the expression of human and plant COQ genes restored CoQ10 production in the corresponding fission yeast mutant strains. In some cases, the addition of a mitochondrial targeting sequence was necessary for the human or plant protein to be correctly localized and function within the yeast mitochondria.
| S. pombe Mutant | Human Homolog | Complementation Result | A. thaliana Homolog | Complementation Result |
| Δdps1 | PDSS1 | Rescue | AtSPS1 | Rescue |
| Δdlp1 | PDSS2 | Rescue | AtSPS2 | Rescue |
| Δppt1 | COQ2 | Rescue | AtPPT1 | Rescue |
| Δcoq3 | COQ3 | Rescue (with MTS) | AtCOQ3 | Rescue |
| Δcoq4 | COQ4 | Rescue | AtCOQ4 | Rescue |
| Δcoq5 | COQ5 | Rescue | AtCOQ5 | Rescue |
| Δcoq6 | COQ6 | Rescue | AtCOQ6 | Rescue (with MTS) |
| Δcoq7 | COQ7 | Rescue (with MTS) | - | - |
| Δcoq8 | COQ8A | Rescue | AtCOQ8 | Rescue |
| Δcoq9 | COQ9 | No Rescue | AtCOQ9 | No Rescue |
Table 2: Functional Complementation of S. pombe CoQ Mutants. This table summarizes the results of expressing human and A. thaliana COQ homologs in corresponding S. pombe deletion mutants. "Rescue" indicates the restoration of CoQ10 production and respiratory growth. "MTS" indicates that a mitochondrial targeting sequence was added to the human or plant protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cross-species conservation of CoQ biosynthetic pathways.
Genetic Complementation Assay in Yeast
This protocol describes the general procedure for testing the functional complementation of a yeast coq mutant with a homologous gene from another species.
a. Yeast Strain and Plasmid Construction:
-
Start with a haploid S. cerevisiae or S. pombe strain with a deletion in a specific coq gene (e.g., Δcoq3). These mutant strains are typically unable to grow on non-fermentable carbon sources like glycerol.
-
Clone the full-length cDNA of the homologous gene from the species of interest (e.g., human COQ3) into a yeast expression vector. The vector should contain a selectable marker (e.g., URA3) and a suitable promoter (e.g., the constitutive GPD promoter or an inducible promoter).
-
If the protein of interest is predicted to be mitochondrial and lacks a clear mitochondrial targeting sequence, a yeast mitochondrial targeting sequence (e.g., from ScCox4) can be added to the N-terminus of the cloned gene.
b. Yeast Transformation:
-
Transform the yeast coq mutant strain with the expression plasmid containing the heterologous COQ gene using the lithium acetate/polyethylene glycol (PEG) method.
-
As a control, transform the mutant strain with an empty expression vector.
c. Phenotypic Analysis:
-
Select for transformants on synthetic complete (SC) medium lacking the appropriate nutrient corresponding to the plasmid's selectable marker (e.g., SC-Ura).
-
To test for functional complementation, spot serial dilutions of the transformed yeast cells onto plates containing a non-fermentable carbon source (e.g., YPG plates containing Yeast extract, Peptone, and Glycerol).
-
Incubate the plates at 30°C for 3-5 days.
-
Growth of the mutant strain transformed with the heterologous gene on the non-fermentable medium, compared to no growth of the empty vector control, indicates successful functional complementation.
Quantification of Coenzyme Q by HPLC
This protocol outlines the extraction and quantification of CoQ from yeast cells by High-Performance Liquid Chromatography (HPLC) with UV detection.
a. Sample Preparation and Lipid Extraction:
-
Grow yeast cultures to the desired cell density.
-
Harvest the cells by centrifugation and wash the pellet with distilled water.
-
Resuspend the cell pellet in a known volume of water.
-
To a portion of the cell suspension, add a solution of 1-propanol and vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge the mixture to pellet the cell debris.
b. HPLC Analysis:
-
Transfer the supernatant (lipid extract) to an HPLC vial.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a mobile phase typically consisting of a mixture of methanol, ethanol, and an aqueous buffer, delivered at a constant flow rate.
-
Detect CoQ by its absorbance at approximately 275 nm.
-
The retention time of the CoQ peak is used for identification by comparing it to a pure CoQ standard.
c. Quantification:
-
Generate a standard curve by injecting known concentrations of a CoQ standard (e.g., CoQ6 for S. cerevisiae or CoQ10 for S. pombe and humans).
-
The concentration of CoQ in the sample is determined by comparing the peak area of the sample to the standard curve.
-
Normalize the CoQ content to the initial cell number or total protein concentration.
Enzyme Activity Assays for CoQ Biosynthetic Enzymes
Assessing the activity of individual CoQ biosynthetic enzymes is more complex and often requires specific substrates and conditions. However, a general approach can be outlined.
a. Preparation of Mitochondrial Extracts:
-
Isolate mitochondria from yeast or other cell types by differential centrifugation.
-
Lyse the mitochondria to release the enzymes, often using sonication or detergents.
b. Assay Conditions:
-
The assay mixture typically contains a buffer at an optimal pH, the mitochondrial extract, and the specific substrates for the enzyme of interest.
-
For example, to measure the activity of a methyltransferase like Coq3, the reaction mixture would include the methyl donor S-adenosylmethionine (SAM) and the appropriate CoQ intermediate as the methyl acceptor.
c. Detection of Product Formation:
-
The enzymatic reaction is incubated for a specific time at an optimal temperature.
-
The reaction is then stopped, and the product is extracted and quantified, often using HPLC or LC-MS to separate the product from the substrate.
-
The enzyme activity is calculated based on the amount of product formed per unit of time and per amount of protein in the extract.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the conserved CoQ biosynthetic pathway and the experimental workflow for a genetic complementation assay.
Caption: A simplified diagram of the conserved eukaryotic Coenzyme Q biosynthetic pathway.
Caption: Workflow for a yeast genetic complementation assay.
Conclusion
The Coenzyme Q biosynthetic pathway exhibits a high degree of conservation across a wide range of species, from prokaryotes to humans. This conservation is evident not only in the sequence homology of the biosynthetic enzymes but also in their functional interchangeability, as demonstrated by genetic complementation experiments. While there are species-specific differences, such as the length of the polyisoprenoid tail and the initial precursors for the benzoquinone ring, the core catalytic machinery remains remarkably similar. This deep evolutionary conservation underscores the fundamental importance of Coenzyme Q for cellular life. For researchers and drug development professionals, this knowledge provides a powerful platform for using simpler model organisms, like yeast, to study the function of human CoQ biosynthetic enzymes and to screen for compounds that may modulate CoQ biosynthesis for therapeutic purposes.
References
- 1. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 2. Recent advances in the metabolic pathways and microbial production of coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Coenzyme Q2-Induced ROS Production in Heart Mitochondria
For researchers in mitochondrial physiology and drug development, the ability to reliably induce reactive oxygen species (ROS) in isolated heart mitochondria is crucial for studying cellular signaling, pathophysiology, and the efficacy of therapeutic interventions. Coenzyme Q2 (CoQ2), a short-chain ubiquinone analog, has been identified as an agent that promotes ROS production in cardiac mitochondria. This guide provides a comparative analysis of CoQ2-induced ROS production against other commonly used alternatives, supported by experimental data and detailed protocols.
Comparison of ROS-Inducing Agents in Heart Mitochondria
This compound is a notable inducer of ROS in heart mitochondria, primarily through its interaction with Complex I of the electron transport chain[1]. Its efficacy can be compared with other agents that induce mitochondrial ROS through various mechanisms. The following table summarizes the performance of CoQ2 and its alternatives.
| Compound | Mechanism of Action | Target Site | Typical Concentration | Observed ROS Production in Heart Mitochondria |
| This compound (CoQ2) | Interacts with the Coenzyme Q binding site | Complex I | 23 µM | Induces a 170% increase in H2O2 production[1]. |
| Rotenone | Inhibits electron transfer from the iron-sulfur centers to ubiquinone | Complex I | 5-100 nM | Dose-dependently stimulates H2O2 production[2]. |
| Antimycin A | Blocks electron transfer at the Qi site, leading to the accumulation of ubisemiquinone | Complex III | 1-10 µM | Rates of H2O2 production range from 0.3-1.0 nmol/min/mg protein[3]. |
| Menadione (Vitamin K3) | Undergoes redox cycling, generating superoxide radicals | Multiple sites | 4-25 µM | Causes a rapid and dose-dependent increase in superoxide generation[4]. |
Signaling Pathways and Experimental Workflow
To understand the induction of ROS by these compounds, it is essential to visualize their interaction with the mitochondrial electron transport chain and the subsequent experimental procedures for measurement.
Caption: Interaction of CoQ2 and alternatives with the ETC to produce ROS.
Caption: General workflow for measuring ROS in isolated mitochondria.
Detailed Experimental Protocols
Accurate and reproducible measurement of ROS production is paramount. Below are detailed protocols for the use of this compound and its alternatives in isolated heart mitochondria.
Protocol 1: Measurement of H2O2 Production using Amplex® Red Assay
This protocol is adapted for measuring hydrogen peroxide (H2O2) release from isolated heart mitochondria.
Materials:
-
Isolated heart mitochondria
-
Assay Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4
-
Amplex® Red stock solution (10 mM in DMSO)
-
Horseradish peroxidase (HRP) stock solution (10 U/mL)
-
Superoxide dismutase (SOD) stock solution (1 mg/mL)
-
This compound, Rotenone, Antimycin A, or Menadione stock solutions
-
Substrates (e.g., 5 mM succinate or 5 mM glutamate/malate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing assay buffer, 5 µM Amplex® Red, 0.1 U/mL HRP, and 10 µg/mL SOD.
-
Addition of Substrates and Inhibitors: Add the desired mitochondrial substrate (e.g., succinate). Then, add the specific ROS-inducing agent at the desired final concentration (e.g., 23 µM CoQ2, 100 nM Rotenone, 5 µM Antimycin A). For Menadione, which primarily generates superoxide, the inclusion of SOD is critical to convert it to H2O2 for detection by Amplex Red.
-
Initiation of Reaction: Add isolated heart mitochondria to each well to a final concentration of 0.1-0.2 mg/mL to start the reaction.
-
Measurement: Immediately place the microplate in the reader, pre-set to 37°C. Measure the fluorescence kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of H2O2 production from the slope of the fluorescence curve, using a standard curve generated with known concentrations of H2O2. Express the results as nmol H2O2/min/mg mitochondrial protein.
Protocol 2: Measurement of Superoxide Production using MitoSOX™ Red
This protocol is designed to detect superoxide specifically within the mitochondrial matrix.
Materials:
-
Isolated heart mitochondria
-
Assay Buffer: As described in Protocol 1.
-
MitoSOX™ Red stock solution (5 mM in DMSO)
-
This compound, Rotenone, Antimycin A, or Menadione stock solutions
-
Substrates (e.g., 5 mM succinate or 5 mM glutamate/malate)
-
96-well black microplate with a clear bottom
-
Fluorescence microscope or microplate reader (Excitation: ~510 nm, Emission: ~580 nm)
Procedure:
-
Loading of Mitochondria: Incubate isolated heart mitochondria (0.5 mg/mL) with 5 µM MitoSOX™ Red in the assay buffer for 15-20 minutes at 37°C, protected from light.
-
Washing: Pellet the mitochondria by centrifugation (e.g., 10,000 x g for 5 minutes at 4°C) and resuspend in fresh, pre-warmed assay buffer to remove excess probe. Repeat the wash step once more.
-
Initiation of ROS Production: Resuspend the MitoSOX-loaded mitochondria in the assay buffer containing the desired substrate. Aliquot the mitochondrial suspension into the wells of the microplate. Add the ROS-inducing agent (CoQ2, Rotenone, Antimycin A, or Menadione) to the desired final concentration.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader or visualize using a fluorescence microscope. For kinetic measurements, record the fluorescence every 1-2 minutes for 15-30 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rate of mitochondrial superoxide production. Express the results as the change in fluorescence units per minute per milligram of mitochondrial protein, or as a fold change relative to the control.
Conclusion
This compound serves as a valuable tool for inducing ROS production in isolated heart mitochondria, particularly for studies focused on the role of Complex I. Its efficacy is comparable to other well-established inducers such as rotenone, antimycin A, and menadione. The choice of inducing agent should be guided by the specific research question, considering the target site within the electron transport chain and the type of ROS to be generated. The provided protocols offer a standardized approach to quantify and compare the effects of these compounds, ensuring robust and reproducible data for advancing our understanding of mitochondrial redox signaling in the heart.
References
- 1. Opposite and tissue-specific effects of this compound on mPTP opening and ROS production between heart and liver mitochondria: role of complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotenone exerts similar stimulatory effects on H2O2 production by isolated brain mitochondria from young-adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CARDIAC MITOCHONDRIA AND ROS GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Coenzyme Q2 and Coenzyme Q10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of Coenzyme Q2 (CoQ2) and Coenzyme Q10 (CoQ10). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the relative antioxidant capacities of these two coenzyme Q analogues.
Executive Summary
Coenzyme Q10 (CoQ10) is a well-established lipophilic antioxidant that plays a crucial role in cellular energy production and protection against oxidative damage. Its shorter-chain analogue, this compound (CoQ2), has been investigated for its potential as a more potent antioxidant. This guide synthesizes available data to compare their antioxidant efficacy, highlighting both the potential advantages and the paradoxical effects of the shorter isoprenoid chain of CoQ2. While some evidence suggests CoQ2 may possess superior radical-scavenging activity, it may also exhibit pro-oxidant properties under certain cellular conditions.
I. Comparative Antioxidant Activity: In Vitro and Cellular Assays
The antioxidant potential of CoQ2 and CoQ10 can be evaluated through various in vitro and cellular assays that measure their ability to scavenge free radicals and inhibit oxidative damage.
Table 1: Summary of Comparative Antioxidant Potential
| Assay Type | Parameter Measured | General Finding | Supporting Evidence |
| In Vitro Assays | |||
| DPPH Radical Scavenging | Ability to donate a hydrogen atom to the stable DPPH radical. | Shorter-chain CoQ analogues exhibit increased antioxidant efficiency.[1][2] | Studies on CoQ analogues suggest that the shorter isoprenoid chain of CoQ2 enhances its radical scavenging activity compared to CoQ10.[1][2] |
| ABTS Radical Scavenging | Ability to scavenge the ABTS radical cation. | Similar to DPPH, shorter-chain analogues are expected to be more potent. | The principle of increased antioxidant efficiency with shorter chains likely applies.[1] |
| Cellular Assays | |||
| Lipid Peroxidation (MDA levels) | Inhibition of oxidative degradation of lipids in cell membranes. | CoQ10 is a known inhibitor of lipid peroxidation. The comparative efficacy of CoQ2 is less established and may be context-dependent. | CoQ10, in its reduced form (ubiquinol), effectively prevents the peroxidation of cell membrane lipids. |
| Reactive Oxygen Species (ROS) Production | Impact on intracellular ROS levels. | CoQ2 may have a dual role, acting as an antioxidant but also potentially promoting ROS production by inhibiting mitochondrial complex I. | Mutations in the COQ2 gene have been linked to increased ROS production. Conversely, CoQ10 is generally shown to reduce cellular ROS. |
| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Modulation of endogenous antioxidant defense mechanisms. | CoQ10 has been shown to enhance the activity of antioxidant enzymes. The effect of CoQ2 is not well-documented in comparative studies. | CoQ10 supplementation can increase the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the antioxidant properties of CoQ2 and CoQ10.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve CoQ2 and CoQ10 in a suitable solvent (e.g., ethanol) to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The resulting solution is diluted to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of CoQ2 and CoQ10 in a suitable solvent.
-
Reaction: Add the sample solution to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
C. Cellular Lipid Peroxidation Assay (Malondialdehyde - MDA)
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation, in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., fibroblasts, endothelial cells) and treat them with CoQ2, CoQ10, or a vehicle control, followed by induction of oxidative stress (e.g., with H₂O₂ or an iron-based pro-oxidant).
-
Cell Lysis: Harvest and lyse the cells to obtain a cell lysate.
-
Reaction with Thiobarbituric Acid (TBA): Add thiobarbituric acid (TBA) reagent to the cell lysate. The mixture is heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA, which forms a colored adduct.
-
Measurement: After cooling, the absorbance of the MDA-TBA adduct is measured at 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
III. Signaling Pathways and Mechanistic Insights
The antioxidant actions of CoQ homologues are intertwined with cellular signaling pathways that regulate the response to oxidative stress.
A. The Dual Role of Coenzyme Q in Redox Signaling
Coenzyme Q, in its reduced form (ubiquinol), is a potent antioxidant that directly scavenges free radicals and regenerates other antioxidants like vitamin E. However, the interaction of CoQ with the mitochondrial electron transport chain can also lead to the production of reactive oxygen species (ROS), which act as signaling molecules.
References
Unveiling the Functional Consequences of Coq2 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of functional complementation studies of Coq2 mutants, a critical enzyme in the coenzyme Q (CoQ) biosynthesis pathway. CoQ, also known as ubiquinone, is a vital component of the mitochondrial electron transport chain and a potent antioxidant.[1][2] Mutations in the COQ2 gene, which encodes the para-hydroxybenzoate polyprenyltransferase, can lead to primary CoQ10 deficiency, a clinically heterogeneous disorder.[2][3] Understanding the functional impact of these mutations is crucial for diagnostics, prognostics, and the development of targeted therapies.
Saccharomyces cerevisiae (yeast) has emerged as a powerful model organism for studying the effects of human COQ2 mutations.[1] Yeast strains with a deleted endogenous coq2 gene are unable to grow on non-fermentable carbon sources, a phenotype that can be rescued by expressing a functional Coq2 protein. This functional complementation assay allows for the quantitative assessment of the residual activity of different Coq2 mutants.
Comparative Performance of Coq2 Mutants
The functional impact of various human COQ2 missense mutations has been assessed by expressing them in a yeast coq2 null mutant (Δcoq2) and measuring the resulting growth on non-fermentable carbon sources and the levels of coenzyme Q6 (CoQ6), the yeast analogue of human CoQ10.
Growth Complementation on Non-Fermentable Carbon Source
The ability of different human COQ2 (hCOQ2) mutant constructs to rescue the respiratory growth defect of Δcoq2 yeast is a key indicator of their residual function. The table below summarizes the growth of yeast strains expressing various hCOQ2 mutants on YPGLY medium (a non-fermentable carbon source).
| hCOQ2 Allele | Growth on YPGLY Medium |
| Wild-Type (WT) | +++ |
| p.Met78Val | +++ |
| p.Arg147His | + |
| p.Ala252Val | + |
| p.Asn351Ilefs*14 | +/- |
| Empty Vector | - |
| Data sourced from Desbats et al. (2015). | |
| Key: +++ (robust growth), + (reduced growth), +/- (minimal growth), - (no growth) |
Coenzyme Q6 Biosynthesis in Complemented Yeast
The levels of CoQ6 in the transformed yeast strains provide a direct measure of the enzymatic activity of the expressed Coq2 mutants. The following table presents the CoQ6 content in yeast expressing different human and yeast COQ2 alleles, normalized to the wild-type yeast strain.
| Expressed Allele | CoQ6 Level (% of Wild-Type Yeast) |
| yCOQ2 (Wild-Type) | ~100% |
| yCOQ2 (c.783 A>G) | ~59% |
| hCOQ2 (Wild-Type) | ~64% |
| hCOQ2 (mutant) | ~11% (of hCOQ2 WT) |
| hCOQ2 p.Met78Val | High |
| hCOQ2 p.Arg147His | Low |
| hCOQ2 p.Ala252Val | Low |
| hCOQ2 p.Asn351Ilefs*14 | Very Low |
| Data for yCOQ2 and the first hCOQ2 mutant are from López-Martín et al. (2007). Data for the other hCOQ2 mutants are from Desbats et al. (2015). |
These results demonstrate a correlation between the residual activity of the mutant Coq2 protein, the level of CoQ biosynthesis, and the severity of the associated clinical phenotype.
Experimental Protocols
The following is a detailed methodology for a typical yeast functional complementation assay for COQ2 mutants.
Yeast Strains and Plasmids
-
Yeast Strain: A Saccharomyces cerevisiae strain with a complete deletion of the COQ2 gene (e.g., W303 Δcoq2 or BY4741 Δcoq2).
-
Expression Vector: A centromeric yeast expression vector (e.g., pCM189) is used to ensure single or low copy number expression of the gene of interest.
-
Gene Constructs: The coding sequences for wild-type human COQ2 and various mutant versions are cloned into the expression vector. A construct containing the wild-type yeast COQ2 gene and an empty vector are used as positive and negative controls, respectively.
Yeast Transformation
The expression vectors are transformed into the Δcoq2 yeast strain using the lithium acetate method.
-
Prepare Competent Cells: Grow the Δcoq2 yeast strain in YPD medium to an OD600 of ~0.5. Harvest the cells by centrifugation, wash with sterile water, and resuspend in a lithium acetate/TE buffer solution.
-
Transformation: Incubate the competent cells with the plasmid DNA and carrier DNA (e.g., single-stranded salmon sperm DNA). Add a PEG/lithium acetate/TE solution and incubate.
-
Heat Shock: Subject the cells to a heat shock at 42°C.
-
Plating: Plate the transformed cells onto selective synthetic dropout medium lacking the appropriate nutrient (e.g., uracil for a URA3 marker-containing plasmid) to select for successful transformants.
Growth Complementation Assay (Spot Test)
-
Prepare Cultures: Grow the transformed yeast strains in liquid selective medium to mid-log phase.
-
Serial Dilutions: Prepare 10-fold serial dilutions of each culture.
-
Spotting: Spot the dilutions onto two types of agar plates:
-
YPD (Yeast Extract Peptone Dextrose): A fermentable carbon source that supports the growth of all strains, serving as a loading control.
-
YPGLY (Yeast Extract Peptone Glycerol): A non-fermentable carbon source that requires respiratory metabolism and thus functional CoQ biosynthesis for growth.
-
-
Incubation: Incubate the plates at 30°C for 2-5 days and document the growth.
Coenzyme Q6 Quantification
-
Cell Culture and Lysis: Grow the transformed yeast strains in a larger volume of selective liquid medium. Harvest the cells and perform mechanical lysis using glass beads.
-
Lipid Extraction: Extract the total lipids from the cell lysate using a solvent system such as a mixture of methanol and petroleum ether.
-
HPLC Analysis: Analyze the lipid extracts by High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV or electrochemical detector to separate and quantify CoQ6.
-
Data Normalization: Normalize the CoQ6 levels to the wet weight of the yeast cell pellet or the total protein concentration of the lysate.
Visualizing the Pathways and Processes
To better understand the context of these studies, the following diagrams illustrate the coenzyme Q biosynthesis pathway and the experimental workflow.
Caption: Coenzyme Q biosynthesis pathway highlighting the role of Coq2.
References
A Comparative Guide to the Structural Analysis of Coenzyme Q Homologs' Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding sites for various Coenzyme Q (CoQ) homologs across key mitochondrial protein complexes and biosynthetic enzymes. By presenting quantitative binding data, detailed structural analyses, and experimental methodologies, this document aims to serve as a valuable resource for researchers investigating mitochondrial bioenergetics and developing novel therapeutics targeting CoQ-dependent pathways.
Introduction to Coenzyme Q and its Binding Partners
Coenzyme Q, also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular respiration and antioxidant defense.[1] It consists of a redox-active quinone head group and a hydrophobic polyisoprenoid tail of varying length, denoted by the number of isoprenyl units (e.g., CoQ10 in humans). CoQ functions as an electron carrier in the mitochondrial electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III.[2][3][4] Additionally, it is a cofactor for several other mitochondrial enzymes and plays a crucial role in the CoQ biosynthetic pathway itself.[3] Understanding the structural basis of CoQ binding to its protein partners is critical for elucidating its mechanisms of action and for the rational design of drugs that modulate its function.
Quantitative Analysis of Coenzyme Q Binding Affinity
Direct measurement of the binding affinity (dissociation constant, Kd) of hydrophobic Coenzyme Q homologs to their membrane-embedded protein targets is technically challenging. Consequently, much of the available quantitative data comes from enzyme kinetics studies, which provide Michaelis constants (Km) that can be indicative of substrate affinity.
| Target Protein | CoQ Homolog/Analog | Method | Quantitative Value | Organism | Reference |
| Complex I (NADH:ubiquinone oxidoreductase) | CoQ1 | Enzyme Kinetics | Km = ~20 µM | Bovine heart | |
| CoQ1 (in CoQ10-depleted membranes) | Enzyme Kinetics | Km = ~60 µM | Bovine heart | ||
| CoQ2 | Enzyme Kinetics | Similar Km to CoQ1 | Bovine heart | ||
| 6-pentyl-ubiquinone (PB) | Enzyme Kinetics | Similar Km to CoQ1 | Bovine heart |
Note: Lower Km values generally suggest a higher affinity of the enzyme for its substrate. The increase in Km for CoQ1 after the depletion of endogenous CoQ10 suggests that the native lipid environment influences binding.
Structural Comparison of Coenzyme Q Binding Sites
The binding sites for Coenzyme Q accommodate the molecule's distinct bipartite structure: a hydrophilic quinone head group and a long, hydrophobic isoprenoid tail. Structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed key features of these binding pockets in various proteins.
Respiratory Chain Complexes
-
Complex I (NADH:ubiquinone oxidoreductase): The CoQ binding site is located at the interface of the peripheral and membrane arms of the complex. A long, narrow tunnel, approximately 30 Å in length, provides access for the hydrophobic tail of CoQ from the mitochondrial inner membrane to the deeply buried quinone reduction site near the N2 iron-sulfur cluster. Key residues in the NDUFS2 and NDUFS7 subunits, including a highly conserved tyrosine, are crucial for coordinating the quinone head group through hydrogen bonding. The channel itself is not entirely hydrophobic and contains charged residues that are thought to facilitate the movement of the isoprenoid tail.
-
Complex II (Succinate Dehydrogenase): The Q-site of Complex II is located at the interface of the SdhB, SdhC, and SdhD subunits. The binding pocket features a hydrophobic "tail pocket" that accommodates the isoprenoid chain of ubiquinone. Key interactions for the quinone head group involve hydrogen bonds with residues such as Tyr58 in SdhD and Trp173 in SdhB. The overall geometry of the Q-site can vary between species, which may account for differences in inhibitor sensitivity.
-
Complex III (Cytochrome bc1 Complex): Complex III possesses two distinct ubiquinone binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. The Qo site is located closer to the intermembrane space, while the Qi site faces the mitochondrial matrix. Both sites are crucial for the Q-cycle mechanism of proton translocation. Inhibitor binding studies have helped to map the architecture of these pockets, revealing overlapping but distinct binding sites for different classes of inhibitors.
Coenzyme Q Biosynthesis Proteins
-
COQ2: This enzyme catalyzes the condensation of the polyisoprenyl tail with the benzoquinone head precursor. Homology modeling based on related bacterial enzymes suggests a binding site within the central cavity of the protein, with residues in the matrix loops potentially involved in substrate interaction.
Signaling and Metabolic Pathways Involving Coenzyme Q
Coenzyme Q is a central hub in mitochondrial metabolism, connecting various pathways to the electron transport chain.
Coenzyme Q Biosynthesis Pathway
The biosynthesis of Coenzyme Q is a multi-step process involving a complex of "COQ" proteins. The pathway begins with precursors for the benzoquinone ring and the isoprenoid tail, which are then condensed and subsequently modified to produce the final CoQ molecule.
Caption: A simplified diagram of the Coenzyme Q biosynthesis pathway.
Electron Transport Chain
Coenzyme Q functions as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III. This process is fundamental to the generation of the proton motive force that drives ATP synthesis.
Caption: Overview of the mitochondrial electron transport chain highlighting the role of Coenzyme Q.
Experimental Protocols for Studying Coenzyme Q Binding
The hydrophobic nature of Coenzyme Q and its membrane protein targets necessitates specialized experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology for Membrane Proteins:
-
Protein Preparation: The membrane protein of interest must be purified and solubilized in a suitable detergent. Detergent screening is crucial to identify a detergent that maintains the protein's stability and activity. The detergent concentration should be kept just above its critical micelle concentration (CMC).
-
Coenzyme Q Preparation: Coenzyme Q homologs are insoluble in aqueous buffers and must be solubilized, often with the same detergent used for the protein, or introduced via detergent micelles or nanodiscs.
-
Buffer Matching: It is critical that the buffer, including the detergent concentration, is precisely matched between the protein solution in the ITC cell and the CoQ solution in the syringe to avoid large heats of dilution that can mask the binding signal.
-
Experiment Execution: A typical ITC experiment involves titrating the CoQ solution into the protein solution while monitoring the heat changes. The resulting data is fitted to a binding model to extract the thermodynamic parameters.
Workflow for ITC Analysis of CoQ Binding:
Caption: A general workflow for Isothermal Titration Calorimetry experiments with Coenzyme Q.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Methodology for Membrane Proteins and Lipids:
-
Sensor Chip Preparation: For studying interactions with membrane proteins, the protein can be captured on the sensor chip. Alternatively, to mimic the membrane environment, a lipid bilayer or nanodiscs can be immobilized on the chip. The lipidic cubic phase (LCP) can also be used to present membrane proteins in a more native-like conformation.
-
Analyte Preparation: Coenzyme Q, as the analyte, is solubilized in the running buffer, typically with a low concentration of a suitable detergent to prevent aggregation.
-
Binding Measurement: The CoQ-containing solution is flowed over the sensor chip, and the change in the SPR signal is monitored over time to measure association. A subsequent flow of buffer without CoQ allows for the measurement of dissociation.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models to determine the kinetic and affinity constants.
Workflow for SPR Analysis of CoQ Binding:
Caption: A general workflow for Surface Plasmon Resonance experiments with Coenzyme Q.
Conclusion
The structural and quantitative analysis of Coenzyme Q binding sites is a rapidly evolving field. Advances in cryo-EM are providing unprecedented insights into the architecture of large membrane protein complexes, revealing the intricate details of CoQ binding pockets. While direct measurement of binding affinities for the full range of CoQ homologs remains a challenge, kinetic studies and structural data provide a strong foundation for understanding these critical interactions. The continued development of methodologies, such as ITC and SPR adapted for membrane proteins and lipidic molecules, will be instrumental in providing the detailed quantitative data needed to advance our understanding of mitochondrial function and to develop targeted therapies for a range of human diseases.
References
A Researcher's Guide to the Metabolic Landscape of Coenzyme Q Deficiencies
For Researchers, Scientists, and Drug Development Professionals
Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent antioxidant, plays a crucial role in cellular energy metabolism. Deficiencies in CoQ10, arising from genetic mutations (primary) or other underlying conditions (secondary), lead to a spectrum of debilitating disorders. Understanding the intricate metabolic consequences of these deficiencies is paramount for developing effective diagnostic and therapeutic strategies. This guide provides a comparative overview of the metabolomics of Coenzyme Q deficiencies, supported by experimental data and detailed protocols, to aid researchers in navigating this complex field.
Data Presentation: A Comparative Look at Metabolic Perturbations
Coenzyme Q deficiencies instigate a cascade of metabolic alterations, primarily impacting mitochondrial function and lipid metabolism. While comprehensive comparative metabolomics data across different deficiency types remains an area of active research, existing studies provide valuable insights into specific metabolic shifts.
Coenzyme Q10 and Bioenergetics in Patient Fibroblasts
Cultured fibroblasts from patients with CoQ10 deficiencies serve as a valuable model to dissect the cellular consequences of these disorders. Studies have consistently demonstrated a significant reduction in CoQ10 levels in fibroblasts from patients with primary CoQ10 deficiencies. This depletion directly impacts the efficiency of the electron transport chain, leading to impaired ATP synthesis.
Table 1: Coenzyme Q10 and ATP Levels in Fibroblasts of Patients with Primary and Secondary CoQ10 Deficiencies.
| Patient Group | CoQ10 Level (% of Control) | Total ATP (nmol/mg protein) | Reference |
| Primary CoQ10 Deficiency | |||
| Control | 100% | 12.5 ± 1.5 | [1][2] |
| COQ2 Mutant | 25-40% | 5.5 ± 1.0 | [2] |
| COQ9 Mutant | ~20% | 6.0 ± 0.8 | [2] |
| PDSS2 Mutant | <20% | 7.0 ± 1.2 | [2] |
| Secondary CoQ10 Deficiency | |||
| Methylmalonic Aciduria | Significantly reduced | Not reported | |
| Mevalonic Aciduria | Not significantly different | Not reported | |
| Other Mitochondrial Diseases | |||
| Complex I Deficiency | Normal | Variable | |
| Complex IV/V Deficiency | Normal | Variable |
Data are presented as mean ± standard deviation where available. Note that the ATP levels for secondary deficiencies and other mitochondrial diseases were not reported in the same comparative manner.
Alterations in Lipid Metabolism
Experimental Protocols: Methodologies for Metabolomic Analysis
The following protocols provide a framework for conducting metabolomic and lipidomic analyses in the context of Coenzyme Q deficiencies. These are generalized workflows that can be adapted based on the specific research question and available instrumentation.
Protocol 1: Untargeted Metabolomics of Fibroblasts using LC-MS
This protocol outlines a standard workflow for the analysis of polar and lipid metabolites in cultured fibroblasts.
1. Sample Preparation:
-
Culture human skin fibroblasts to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system.
-
Chromatography:
- For polar metabolites, use a HILIC column (e.g., Waters Acquity UPLC BEH Amide).
- For non-polar metabolites (lipids), use a C18 reversed-phase column (e.g., Waters Acquity UPLC CSH C18).
-
Mobile Phases:
- HILIC:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
- C18:
-
Mobile Phase A: Water:acetonitrile (40:60) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: Develop a suitable gradient to separate the metabolites of interest.
-
Mass Spectrometry:
- Acquire data in both positive and negative ionization modes.
- Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
3. Data Processing and Analysis:
-
Use software such as XCMS, MS-DIAL, or Compound Discoverer for peak picking, alignment, and integration.
-
Perform metabolite identification by searching against spectral libraries (e.g., METLIN, HMDB) and using fragmentation prediction tools.
-
Conduct statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify significantly altered metabolites between different CoQ deficiency groups and controls.
Protocol 2: Untargeted Lipidomics of Plasma using LC-MS
This protocol details a workflow for the comprehensive analysis of lipids in plasma samples.
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute and incubate at room temperature for 20 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Collect the upper organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.
2. LC-MS Analysis:
-
Instrumentation: High-resolution mass spectrometer coupled to a UHPLC system.
-
Chromatography: Use a C18 or C8 reversed-phase column.
-
Mobile Phases:
- Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: Employ a gradient optimized for lipid separation.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes using DDA or DIA.
3. Data Processing and Analysis:
-
Use lipidomics-specific software (e.g., LipidSearch, MS-DIAL) for peak identification and quantification.
-
Perform statistical analysis to compare lipid profiles between different patient groups and healthy controls.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Coenzyme Q10 Deficiency
CoQ10 deficiency extends its influence beyond bioenergetics to modulate key cellular signaling pathways involved in oxidative stress response and inflammation.
Caption: Key signaling pathways modulated by Coenzyme Q10 deficiency.
Experimental Workflow for Untargeted Metabolomics
The following diagram illustrates a typical workflow for a comparative metabolomics study of CoQ deficiencies.
Caption: Workflow for comparative metabolomics of CoQ deficiencies.
References
Safety Operating Guide
Navigating the Safe Disposal of Coenzyme Q2 in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of Coenzyme Q2 (Ubiquinone-2), a vital electron carrier and antioxidant used in various research applications. Adherence to these guidelines is paramount to maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Hazard Assessment
This compound is classified with several hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including eye shields, gloves, and a multi-purpose combination respirator cartridge (in the US), should be worn when handling this chemical.[2]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Table 1: GHS Hazard Classification for this compound.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any laboratory chemical, must be handled in accordance with local, state, and federal regulations. The following steps provide a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
If there is a risk of generating aerosols or dust, use a respirator with an appropriate cartridge.[2]
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound, which is in a liquid form, and any contaminated solids (e.g., pipette tips, absorbent materials) should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste (Solutions): If this compound has been dissolved in a solvent, the entire solution must be disposed of as chemical waste. The waste container must be compatible with the solvent used and clearly labeled with all chemical constituents, including "this compound" and the solvent's name.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. They should be collected and disposed of in accordance with institutional guidelines.
3. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemicals in the mixture.
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
4. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
The storage area should be well-ventilated and away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure for chemical waste, as outlined above, is the accepted methodology. For specific chemical neutralization or deactivation procedures prior to disposal, consultation with a qualified chemist or your institution's EHS department is required.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Coenzyme Q2
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Coenzyme Q2, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment:
Safety Data Sheets (SDS) for this compound present some conflicting information. One source classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation[1]. Another product information sheet recommends eye shields, gloves, and a multi-purpose combination respirator cartridge[2]. Due to these potential hazards, a cautious approach to handling is warranted.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and liquid (solution) forms.
| PPE Category | Solid (Powder) Form | Liquid (Solution) Form | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile or other chemically-resistant gloves | Protects against skin irritation and absorption. Double-gloving provides an extra layer of safety[3]. |
| Eye Protection | Safety goggles | Safety goggles or a face shield | Prevents eye irritation from dust particles or splashes[3][4]. A face shield offers broader protection against splashes. |
| Respiratory Protection | N95 or higher-rated respirator | Use in a well-ventilated area or fume hood. Respirator may be necessary depending on the solvent's volatility and concentration. | Minimizes inhalation of airborne powder, which can cause respiratory irritation. For solutions, ventilation controls are primary. |
| Protective Clothing | Lab coat | Lab coat or chemically-resistant apron | Protects skin and personal clothing from contamination. |
Operational Plans for Safe Handling
Engineering Controls:
-
Ventilation: Always handle this compound, particularly in its powder form, in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of damage.
-
Weighing (Solid Form): When weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Preparing Solutions: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, prepare the solution in a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled hazardous waste container. |
| Solutions of this compound | Dispose of as chemical waste in a container appropriate for the solvent used. The container must be clearly labeled with all contents. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove carefully to avoid contaminating skin and dispose of in the designated hazardous waste stream. |
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations can vary.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
